Product packaging for Benzoyl azide(Cat. No.:CAS No. 582-61-6)

Benzoyl azide

Cat. No.: B1618288
CAS No.: 582-61-6
M. Wt: 147.13 g/mol
InChI Key: PJHUABJTDFXYRQ-UHFFFAOYSA-N
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Description

Benzoyl azide (CAS 582-61-6) is a versatile reagent extensively used in modern synthetic organic chemistry, particularly in visible-light-driven photocatalytic reactions. Its primary research value lies in its role as a efficient precursor for nitrene transfer, enabling the direct C–H amidation of electron-rich heteroarenes such as pyrroles, indoles, furans, and thiophenes . This methodology offers a direct and atom-economic pathway to synthesize hetero-aromatic amides—key structural motifs in pharmaceuticals and functional materials—with dinitrogen as the only by-product . The reaction is typically catalyzed by photosensitizers like Ru(bpy)₃Cl₂ under blue light irradiation and requires phosphoric acid as a crucial additive to facilitate the formation of the active species . Recent mechanistic studies using computational methods suggest that the reaction proceeds via a single-electron reduction of a hydrogen-bonded complex between this compound and phosphoric acid, leading to an N-centered radical rather than a nitrenium ion . Beyond C–H functionalization, benzoyl azides have also been employed in visible-light-enabled reductions to access primary benzamides, showcasing their utility as potential masking groups for amines . Furthermore, innovative and sustainable protocols have been developed for its synthesis, such as a visible light-driven method starting from benzotrichlorides . Owing to its reactivity and azide functional group, this compound should be handled with appropriate safety precautions. This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B1618288 Benzoyl azide CAS No. 582-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzoyl azide
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InChI

InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PJHUABJTDFXYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206944
Record name Benzoyl azide
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

582-61-6
Record name Benzoyl azide
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Record name Benzoyl azide
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Record name Benzoyl azide
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzoyl azide (B81097) (C₇H₅N₃O), a versatile and reactive intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.

Core Physical and Chemical Properties

Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is recognized for its high reactivity, particularly in the presence of heat or shock, which can lead to explosive decomposition.[1]

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O[2][3]
Molecular Weight 147.13 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 32 °C[2][4]
Boiling Point Decomposes before boiling[2]
Density 1.0655 g/cm³[2]
Solubility Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water.[1][2]
Flash Point -33 °C[4]
Storage Conditions -20°C[4]

Structural and Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques that provide detailed structural information.

Identifiers
IdentifierValueSource(s)
IUPAC Name This compound[3]
CAS Number 582-61-6[2][3]
SMILES C1=CC=C(C=C1)C(=O)N=[N+]=[N-][2][3]
InChI InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H[2][3]
InChIKey PJHUABJTDFXYRQ-UHFFFAOYSA-N[2][3]
Spectroscopic Analysis
TechniqueKey DataSource(s)
Infrared (IR) Spectroscopy Azide stretch (νN₃): ~2134 cm⁻¹Carbonyl stretch (νC=O): ~1674 cm⁻¹[2]
¹H NMR Spectroscopy Aromatic protons: 7.97-8.07 ppm[2]
¹³C NMR Spectroscopy Carbonyl carbon: ~172.9 ppmAromatic carbons: 128-135 ppm[2]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): m/z 147[2]

Reactivity and Key Transformations

This compound is a high-energy molecule primarily used as a precursor for the generation of acylnitrenes, which readily undergo the Curtius rearrangement.

Curtius Rearrangement

Upon thermal or photolytic activation, this compound loses a molecule of nitrogen gas (N₂) to form a transient benzoylnitrene intermediate. This intermediate is generally unstable and rapidly rearranges to form phenyl isocyanate. This transformation is a cornerstone of its utility in synthetic chemistry.

Curtius_Rearrangement benzoyl_azide This compound intermediate Benzoylnitrene (transient intermediate) benzoyl_azide->intermediate Heat or hv (-N₂) isocyanate Phenyl Isocyanate intermediate->isocyanate Rearrangement n2 N₂ Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation dissolve_bzcl Dissolve Benzoyl Chloride in Acetone cool_solution Cool to 0°C dissolve_bzcl->cool_solution add_nan3 Dropwise Addition of NaN₃ Solution at 0°C cool_solution->add_nan3 dissolve_nan3 Dissolve Sodium Azide in Water dissolve_nan3->add_nan3 stir_reaction Stir at 0°C for 1-2h add_nan3->stir_reaction extract Extract with Organic Solvent stir_reaction->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Remove Solvent under Reduced Pressure dry->concentrate product This compound Product concentrate->product

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Synthesis of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and synthesis of benzoyl azide (B81097), a pivotal reagent in organic chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the seminal experimental protocols, summarizes key quantitative data, and illustrates the foundational chemical transformations that have established benzoyl azide as an indispensable tool in modern synthesis.

Introduction: A Legacy of Discovery

The story of this compound is intrinsically linked to the pioneering work of German chemist Theodor Curtius. In 1890, while investigating the reactions of hydrazine (B178648) derivatives, Curtius first reported the synthesis of this compound and the subsequent rearrangement that now bears his name.[1][2] This discovery, detailed in his 1894 publication in the Journal für praktische Chemie, laid the groundwork for a new class of reactions that would become fundamental to the synthesis of amines, isocyanates, and a wide array of nitrogen-containing heterocycles.[1][3][4][5]

Initially, the synthesis of this compound was achieved through the diazotization of benzoylhydrazine with nitrous acid. While historically significant, this method has largely been supplanted by a more direct and higher-yielding approach involving the reaction of benzoyl chloride with sodium azide. This guide will explore both the historical and contemporary methods, providing detailed protocols and comparative data.

Core Synthesis Methodologies

Two primary synthetic routes dominate the landscape of this compound preparation: the original Curtius method and the more prevalent benzoyl chloride approach.

The Curtius Method: Synthesis from Benzoylhydrazine

Theodor Curtius's original synthesis involved a two-step process starting from an ester of benzoic acid.

Step 1: Preparation of Benzoylhydrazine

The initial step involves the formation of benzoylhydrazine from an ester of benzoic acid and hydrazine hydrate (B1144303).

  • General Procedure: An ester of benzoic acid (e.g., ethyl benzoate) is dissolved in a suitable solvent, typically ethanol. Hydrazine hydrate is then added, and the mixture is heated under reflux for several hours. Upon cooling, the benzoylhydrazine product crystallizes and is collected by filtration.

Step 2: Conversion to this compound

The synthesized benzoylhydrazine is then converted to this compound via diazotization with nitrous acid.

  • General Procedure: Benzoylhydrazine is dissolved in a dilute acid (such as hydrochloric or acetic acid) and cooled in an ice bath. A cooled aqueous solution of sodium nitrite (B80452) is added dropwise to the benzoylhydrazine solution while maintaining a low temperature (typically 0-5 °C). The this compound precipitates from the reaction mixture as a solid, which is then collected by filtration, washed with cold water, and carefully dried.

The Modern Approach: Synthesis from Benzoyl Chloride

The contemporary and more common method for synthesizing this compound involves the direct reaction of benzoyl chloride with an azide salt, most commonly sodium azide. This method is generally preferred due to its simplicity and higher yields.

  • General Procedure: Benzoyl chloride is dissolved in a suitable solvent, such as acetone (B3395972) or a biphasic system of acetone and water. The solution is cooled to 0°C, and an aqueous solution of sodium azide is added dropwise while vigorously stirring and maintaining the low temperature. The this compound is then typically extracted from the reaction mixture.

Quantitative Data Summary

The efficiency of this compound synthesis varies depending on the chosen method and reaction conditions. The following table summarizes quantitative data from various reported procedures.

Starting MaterialReagentsSolvent(s)Temperature (°C)Reaction TimeYield (%)
Benzoyl chlorideSodium azideAcetone/Water0-High
Benzoyl chlorideSodium azidePEG-400Room Temperature1.5 hours86
Benzoic anhydrideSodium azideAcetonitrileRoom Temperature40 minutes84
Benzoic acidDiphenylphosphoryl azide, TriethylamineAcetoneRoom Temperature-74.6
Benzoic acidCyanuric chloride, N-methylmorpholineDichloromethane0-5-80-90

Detailed Experimental Protocols

Protocol for this compound Synthesis from Benzoyl Chloride and Sodium Azide

This protocol is adapted from contemporary literature and represents a common laboratory procedure.

Materials:

  • Benzoyl chloride

  • Sodium azide

  • Acetone

  • Water

  • Ice bath

  • Stir plate and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.

  • Cool the flask in an ice bath to 0°C.

  • In a separate beaker, prepare a solution of sodium azide in water.

  • Slowly add the aqueous sodium azide solution dropwise to the cooled and stirring benzoyl chloride solution. Maintain the temperature at or below 5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-5°C.

  • Pour the reaction mixture into a separatory funnel containing cold water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

  • Extract the aqueous layer three times with the organic solvent.

  • Combine the organic layers and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield this compound.

Caution: this compound is a potentially explosive compound and should be handled with extreme care. Avoid heating and friction. All operations should be conducted in a well-ventilated fume hood.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows.

reaction_mechanism cluster_benzoyl_chloride_route Synthesis from Benzoyl Chloride cluster_curtius_route Curtius' Original Synthesis Benzoyl_Chloride Benzoyl Chloride Benzoyl_Azide This compound Benzoyl_Chloride->Benzoyl_Azide + NaN3 Sodium_Azide Sodium Azide Sodium_Azide->Benzoyl_Azide Benzoylhydrazine Benzoylhydrazine Benzoyl_Azide2 This compound Benzoylhydrazine->Benzoyl_Azide2 + HONO Nitrous_Acid Nitrous Acid (from NaNO2 + Acid) Nitrous_Acid->Benzoyl_Azide2

Caption: Key synthetic pathways to this compound.

experimental_workflow Start Start Dissolve_Benzoyl_Chloride Dissolve Benzoyl Chloride in Acetone Start->Dissolve_Benzoyl_Chloride Cool Cool to 0°C in Ice Bath Dissolve_Benzoyl_Chloride->Cool Add_NaN3 Add Sodium Azide Solution Dropwise Cool->Add_NaN3 Prepare_NaN3 Prepare Aqueous Sodium Azide Solution Prepare_NaN3->Add_NaN3 Stir Stir for 1-2 hours at 0-5°C Add_NaN3->Stir Extraction Extraction with Organic Solvent Stir->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Anhydrous Sodium Sulfate Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product This compound Concentrate->Product

Caption: Experimental workflow for this compound synthesis.

The Curtius Rearrangement: The Signature Reaction of this compound

The primary utility of this compound stems from its participation in the Curtius rearrangement. Upon heating or photolysis, this compound undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form phenyl isocyanate. This highly reactive intermediate can be trapped with various nucleophiles to yield a diverse range of products.

  • With water: Hydrolysis of the isocyanate yields an unstable carbamic acid, which readily decarboxylates to form aniline.

  • With alcohols: Reaction with alcohols produces carbamates (urethanes).

  • With amines: Reaction with amines affords ureas.

This versatility has made the Curtius rearrangement an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

curtius_rearrangement Benzoyl_Azide This compound Isocyanate Phenyl Isocyanate Benzoyl_Azide->Isocyanate Heat or hv - N2 Amine Aniline Isocyanate->Amine + H2O - CO2 Carbamate Carbamate Isocyanate->Carbamate + R-OH Urea Urea Isocyanate->Urea + R-NH2

Caption: The Curtius rearrangement of this compound.

Conclusion

From its discovery by Theodor Curtius to its modern applications, this compound has remained a cornerstone of organic synthesis. The evolution of its synthesis from the original diazotization of benzoylhydrazine to the more efficient reaction of benzoyl chloride with sodium azide reflects the progress of synthetic chemistry. This guide provides the necessary historical context, quantitative data, and detailed protocols to empower researchers in their utilization of this versatile and powerful reagent.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a key intermediate in a multitude of chemical transformations. Its unique molecular structure, characterized by the interplay between a benzoyl group and an azide moiety, dictates its reactivity and utility in synthetic chemistry. This technical guide provides a comprehensive analysis of the molecular structure and bonding of benzoyl azide, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The core of this compound's reactivity lies in its ability to undergo thermal or photochemical decomposition to generate a highly reactive benzoyl nitrene intermediate, which can then rearrange via the Curtius rearrangement to form phenyl isocyanate. This reactivity profile makes it an invaluable tool for the synthesis of amines, ureas, carbamates, and various heterocyclic compounds. Furthermore, the azide group can participate in 1,3-dipolar cycloaddition reactions, providing a pathway to complex nitrogen-containing molecules. A thorough understanding of its structural and bonding characteristics is paramount for controlling its reactivity and harnessing its synthetic potential.

Molecular Structure and Geometry

The molecular structure of this compound consists of a planar phenyl ring attached to a carbonyl group, which is in turn bonded to the azide functional group (-N₃). Extensive π delocalization between the phenyl ring, the carbonyl group, and the azide moiety results in a predominantly planar conformation of the entire molecule.[1]

Data Presentation: Structural Parameters of this compound

The precise bond lengths and angles within the this compound molecule have been determined through experimental techniques such as X-ray crystallography for substituted derivatives and corroborated by computational methods like Density Functional Theory (DFT).[1] The following tables summarize key quantitative data on the molecular geometry of this compound, providing both experimental and theoretical values for comparison.

Table 1: Experimental Bond Lengths and Angles for Substituted Benzoyl Azides

Parameter4-nitrothis compound (Å/°)4-methoxythis compound (Å/°)4-cyanothis compound (Å/°)
C=O1.2131.2211.215
C-N1.3911.3831.389
N-N (central)1.2331.2351.234
N-N (terminal)1.1211.1201.122
O=C-N120.1119.8120.0
C-N-N115.2115.5115.3
N-N-N172.1172.5172.3

Data extracted from crystallographic studies of substituted benzoyl azides.[1]

Table 2: Computationally Derived Bond Lengths and Angles for this compound (B3LYP/6-31G)*

ParameterBond Length (Å)Bond Angle (°)
C=O1.218-
C-N1.395-
N-N (central)1.245-
N-N (terminal)1.135-
O=C-N-120.5
C-N-N-114.8
N-N-N-172.8

Data obtained from DFT calculations at the B3LYP/6-31G level of theory.*

Bonding and Electronic Structure

The bonding in this compound is best described by a resonance hybrid of several contributing structures. This delocalization of electrons plays a crucial role in the stability and reactivity of the molecule. The azide group itself is a linear triatomic system with significant double and triple bond character. The electron-withdrawing nature of the benzoyl group influences the electronic distribution within the azide moiety.

Mandatory Visualization: Resonance Structures of this compound

The following diagram, generated using the DOT language, illustrates the principal resonance structures of this compound, highlighting the delocalization of charge.

Benzoyl_Azide_Resonance cluster_1 Resonance Structure 1 cluster_2 Resonance Structure 2 cluster_3 Resonance Structure 3 r1 Ph-C(=O)-N=N⁺=N⁻ r2 Ph-C(=O)-N⁻-N⁺≡N r1->r2 r3 Ph-C(O⁻)=N⁺=N=N r2->r3

Caption: Resonance structures of this compound.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for characterizing this compound, with specific vibrational modes providing a fingerprint for the molecule. The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching of the azide group.

Data Presentation: Vibrational Frequencies of this compound

The following table presents the key vibrational frequencies of this compound and their assignments, based on experimental data and computational analysis.

Table 3: Key Infrared Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H stretch
~2130Very StrongAsymmetric N₃ stretch
~1695StrongC=O stretch (amide I)
~1600, ~1450MediumAromatic C=C stretch
~1290StrongSymmetric N₃ stretch
~1210StrongC-N stretch

Frequencies are approximate and can vary slightly based on the solvent and physical state.

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride

A common and efficient method for the laboratory synthesis of this compound involves the reaction of benzoyl chloride with sodium azide in a biphasic solvent system.[2]

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 equivalent) in acetone.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • In a separate beaker, prepare a solution of sodium azide (1.1 equivalents) in deionized water.

  • Transfer the aqueous sodium azide solution to a dropping funnel and add it dropwise to the stirred solution of benzoyl chloride over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Add diethyl ether to the separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic layer and wash it sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless to pale yellow oil.

Caution: this compound is potentially explosive and should be handled with care. Avoid heating the compound to high temperatures and protect it from shock. All procedures should be carried out in a well-ventilated fume hood.

Mandatory Visualization: Synthesis and Workup Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup start Dissolve Benzoyl Chloride in Acetone cool Cool to 0°C start->cool add_azide Dropwise Addition of Aqueous Sodium Azide cool->add_azide react Stir at 0°C for 2h add_azide->react extract Extraction with Diethyl Ether react->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate product This compound (Product) evaporate->product

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in Reactivity

The molecular structure of this compound directly influences its primary reaction pathways: the Curtius rearrangement and 1,3-dipolar cycloaddition. The nature of the substituent on the phenyl ring can modulate the reactivity, with electron-withdrawing groups generally favoring the Curtius rearrangement.

Mandatory Visualization: Reactivity Pathways of this compound

This diagram outlines the key reactive pathways of this compound upon activation.

Reactivity_Pathways cluster_activation Activation cluster_pathways Reaction Pathways cluster_products Products start This compound activation Heat or Light (hν) start->activation cycloaddition [3+2] Cycloaddition start->cycloaddition + Alkyne/Alkene nitrene Benzoyl Nitrene (Intermediate) activation->nitrene - N₂ curtius Curtius Rearrangement nitrene->curtius isocyanate Phenyl Isocyanate curtius->isocyanate triazole Triazole Derivatives cycloaddition->triazole

Caption: Primary reactivity pathways of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The compilation of quantitative data on its geometry and vibrational frequencies, alongside a comprehensive experimental protocol for its synthesis, offers a valuable resource for researchers in organic chemistry and drug development. The planarity of the molecule, a result of extensive electron delocalization, and the characteristic reactivity of the azide group are central to its utility as a synthetic intermediate. A thorough grasp of these fundamental principles is essential for the effective application of this compound in the synthesis of complex and biologically active molecules.

References

Theoretical Basis of Benzoyl Azide Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis. Its unique electronic structure, characterized by the interplay between the electrophilic benzoyl group and the nucleophilic, yet labile, azide moiety, governs its diverse reactivity profile. This guide provides a comprehensive exploration of the theoretical underpinnings of benzoyl azide's reactivity, focusing on its electronic properties, primary reaction pathways, and the factors that modulate its chemical behavior. Key transformations, including the Curtius rearrangement, 1,3-dipolar cycloadditions, and reactions with nucleophiles, are examined in detail. This document integrates quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in chemical research and drug development.

Core Concepts: Electronic Structure and Stability

The reactivity of this compound is a direct consequence of its electronic architecture. The molecule consists of a benzoyl group (C₆H₅-C=O) attached to an azide (-N₃) functional group.[1]

  • The Azide Group: The azide moiety is a linear, 1,3-dipole that can be described by several resonance structures, with the most significant contributor being N⁻=N⁺=N⁻.[2] This distribution of charge makes the terminal nitrogen atom nucleophilic while the overall group is an excellent leaving group (N₂). The azide group has a characteristic strong IR absorption band around 2100-2200 cm⁻¹.[3][4]

  • The Benzoyl Group: The electron-withdrawing nature of the carbonyl group significantly influences the adjacent azide. It enhances the electrophilicity of the carbonyl carbon and stabilizes the transition states in reactions like the Curtius rearrangement.[1]

  • Conformation: Extensive π-delocalization tends to keep the acyl azide group [C(O)N₃] in the same plane as the phenyl ring, leading to an overall planar conformation.[5]

This unique combination of an electrophilic carbonyl center and a nucleophilic/labile azide group within a conjugated system dictates the primary reaction pathways available to the molecule.

dot

Caption: Resonance contributors of the this compound molecule.

Major Reaction Pathways

This compound exhibits three primary modes of reactivity: thermal or photochemical rearrangement, cycloaddition reactions, and nucleophilic substitution at the carbonyl carbon.

The Curtius Rearrangement

The Curtius rearrangement is the thermal or photolytic decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas (N₂).[6][7][8] This reaction is a cornerstone of organic synthesis for converting carboxylic acids into amines, carbamates, and ureas.[8][9]

Theoretical Basis: The mechanism has been a subject of extensive study, with two primary pathways proposed:

  • Concerted Mechanism: The migration of the phenyl group from carbon to nitrogen occurs simultaneously with the expulsion of the dinitrogen molecule. This avoids the formation of a discrete, high-energy nitrene intermediate.[6][9]

  • Stepwise Mechanism via Acyl Nitrene: An alternative pathway involves the initial loss of N₂ to form a highly reactive, electron-deficient acyl nitrene intermediate. This intermediate then rapidly rearranges to the more stable isocyanate.[6][9]

Computational studies suggest that for this compound, the reaction proceeds through a two-step mechanism involving a nitrene intermediate, whereas simpler acyl azides (like formyl azide) may follow a concerted path.[10] The migration of the R group occurs with complete retention of its stereochemistry.[9]

dot

Caption: Competing pathways of the Curtius Rearrangement.

1,3-Dipolar Cycloadditions

As a classic 1,3-dipole, this compound readily participates in [3+2] cycloaddition reactions with various unsaturated systems (dipolarophiles), most notably alkynes and alkenes, to form five-membered heterocyclic rings.[11][12]

Theoretical Basis (Frontier Molecular Orbital Theory): The reactivity in 1,3-dipolar cycloadditions is explained by Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[13][14][15]

  • The azide's HOMO interacts with the dipolarophile's LUMO (Type I).

  • The azide's LUMO interacts with the dipolarophile's HOMO (Type II).

The relative energy levels of these orbitals determine the reaction rate and regioselectivity. Electron-withdrawing groups on the benzoyl ring lower the energy of both the HOMO and LUMO of the azide, affecting its reactivity profile. For instance, electron-deficient aryl azides undergo rapid cycloadditions with electron-rich dipolarophiles like enamines.[16] The reaction of this compound with an alkyne to form a stable 1,2,3-triazole ring is a prominent example and is a key transformation in "click chemistry".[12]

dot

Dipolar_Cycloaddition Reactants This compound (1,3-Dipole) + Alkyne (Dipolarophile) TS [3+2] Transition State Reactants->TS Concerted Cycloaddition Product 1-Benzoyl-1,2,3-Triazole Derivative TS->Product

Caption: General mechanism of a 1,3-dipolar cycloaddition.

Reactions with Nucleophiles

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a nucleophilic acyl substitution mechanism.[12][17]

Theoretical Basis: The reaction follows a two-step addition-elimination pathway, which is characteristic of nucleophilic acyl substitution.[12][17][18]

  • Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination: The C=O bond reforms, and the azide ion (N₃⁻) is expelled as a leaving group. The stability of the azide anion makes this a favorable process.

This reactivity allows for the synthesis of various carboxylic acid derivatives.

dot

Nucleophilic_Acyl_Substitution Start This compound + Nucleophile (Nu⁻) Intermediate Tetrahedral Intermediate Start->Intermediate Step 1: Nucleophilic Attack End Acyl-Substituted Product + N₃⁻ Intermediate->End Step 2: Elimination of Azide Synthesis_Workflow A Dissolve NaN₃ in Acetone Cool to 0 °C B Add Benzoyl Chloride (dropwise) A->B C Stir at 0 °C, then RT B->C D Quench with Water Extract with Ether C->D E Wash Organic Layer (NaHCO₃, Brine) D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo (Low Temperature) F->G H Isolated this compound G->H

References

fundamental reaction mechanisms of benzoyl azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Benzoyl Azide (B81097)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl azide (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a critical precursor in a multitude of synthetic transformations. Its utility stems from three primary reaction pathways: the Curtius rearrangement to form phenyl isocyanate, the generation of benzoyl nitrene for insertion and amidation reactions, and its role as a 1,3-dipole in cycloaddition chemistry. This guide provides a comprehensive technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate its application in research and development.

Safety Advisory: this compound is a potentially explosive compound, particularly in the presence of heat, shock, or certain metals.[1] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shield. All reactions should be conducted behind a safety shield, and the compound should not be heated rapidly or stored for extended periods.

Synthesis of this compound

The most common and reliable method for preparing this compound is the nucleophilic acyl substitution of benzoyl chloride with sodium azide. The reaction is typically performed at low temperatures to minimize the decomposition of the thermally sensitive product.[2]

Experimental Protocol: Synthesis from Benzoyl Chloride

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone (B3395972)

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure: [2]

  • In a round-bottom flask, dissolve benzoyl chloride (1.0 eq) in acetone.

  • Cool the solution to 0 °C using an ice bath with constant stirring.

  • Separately, prepare a solution of sodium azide (1.1-1.5 eq) in deionized water.

  • Add the aqueous sodium azide solution dropwise to the cooled acetone solution of benzoyl chloride over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 1-2 hours.

  • Upon reaction completion (monitored by TLC), slowly add cold deionized water to the reaction mixture to precipitate the this compound product.

  • Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove any residual sodium salts.

  • Dry the product carefully under vacuum at room temperature. Do not heat. Store in a cool, dark location away from metals.

cluster_start Starting Materials cluster_process Process cluster_product Products Benzoyl Chloride Benzoyl Chloride Reaction Nucleophilic Acyl Substitution Acetone/Water (biphasic) 0-5 °C Benzoyl Chloride->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction This compound This compound Reaction->this compound Sodium Chloride Sodium Chloride Reaction->Sodium Chloride

Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.

Core Reaction Mechanism 1: The Curtius Rearrangement

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[3] For this compound, this yields phenyl isocyanate, a valuable intermediate for synthesizing amines, ureas, and carbamates.

The mechanism is dependent on the reaction conditions. Under thermal conditions, the reaction is widely accepted to be a concerted process where the phenyl group migrates simultaneously with the extrusion of dinitrogen gas.[3][4] A discrete benzoyl nitrene intermediate is generally not formed.[5] However, under photochemical conditions, a stepwise mechanism involving the formation of a reactive benzoyl nitrene intermediate is possible.[5] The rearrangement can be significantly accelerated by Lewis acids, which coordinate to the carbonyl oxygen, weakening the N-N bond and lowering the activation energy.[4]

This compound This compound Transition State Concerted Transition State This compound->Transition State Thermal (Δ) Concerted Benzoyl Nitrene Benzoyl Nitrene (Singlet Intermediate) This compound->Benzoyl Nitrene Photochemical (hν) Stepwise Phenyl Isocyanate Phenyl Isocyanate Transition State->Phenyl Isocyanate Nitrogen Gas N₂ Gas Transition State->Nitrogen Gas Benzoyl Nitrene->Phenyl Isocyanate Rearrangement

Caption: Mechanisms of the Curtius Rearrangement of this compound.

Quantitative Data: Curtius Rearrangement

The use of a Lewis acid catalyst dramatically lowers the required temperature and activation energy for the rearrangement.

SubstrateCatalystTemperature (°C)Activation Energy (Ea) (kcal/mol)Reference
This compoundNone8028.0[4][6]
This compoundBF₃-2011.0[4][6]
Phenylacetyl AzideNone-32.9[4]
Experimental Protocol: Lewis Acid-Catalyzed Curtius Rearrangement

Materials:

  • This compound

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous toluene

  • Benzyl (B1604629) alcohol (or other trapping nucleophile)

  • Schlenk flask and argon line

  • Dry ice/acetone bath

Procedure:

  • Set up a Schlenk flask under an argon atmosphere and charge it with a solution of this compound (1.0 eq) in anhydrous toluene.

  • Cool the flask to -20 °C using a dry ice/acetone bath.

  • Add the trapping nucleophile, such as benzyl alcohol (1.2 eq), to the solution.

  • Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -20 °C.

  • Allow the reaction to stir at -20 °C for 2-4 hours, monitoring progress by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the resulting carbamate (B1207046) product by column chromatography.

Core Reaction Mechanism 2: Benzoyl Nitrene Formation and Reactions

Upon photolysis with UV light, this compound can extrude N₂ to form a highly reactive benzoyl nitrene intermediate.[7] This species exists as a ground-state singlet, which can intersystem cross to a more stable triplet state.[8] The singlet nitrene is electrophilic and can undergo a variety of reactions, most notably C-H insertion or amidation, making it a powerful tool for late-stage functionalization and photoaffinity labeling.[7][9]

This compound This compound Excited State Excited this compound* This compound->Excited State UV Light (hν) Benzoyl Nitrene Benzoyl Nitrene Excited State->Benzoyl Nitrene N2 N₂ Gas Excited State->N2 Amidation Product C-H Amidation Product Benzoyl Nitrene->Amidation Product Heteroarene Heteroarene (e.g., Pyrrole) Heteroarene->Amidation Product C-H Insertion

Caption: Benzoyl Nitrene Formation and C-H Amidation Reaction.

Quantitative Data: Photocatalyzed C-H Amidation

Visible light photocatalysis allows for the C-H amidation of electron-rich heteroarenes under mild conditions with good yields and regioselectivity.[9]

This compound SubstrateHeteroareneYield (%)Reference
This compoundN-Methylpyrrole71[9]
4-Methoxythis compoundN-Methylpyrrole81[9]
4-Cyanothis compoundN-Methylpyrrole63[9]
This compoundIndole65[9]
This compoundFuran55[9]
Experimental Protocol: Photocatalyzed C-H Amidation of N-Methylpyrrole

Materials: [9]

  • This compound

  • N-Methylpyrrole

  • Ru(bpy)₃Cl₂·6H₂O (Ruthenium(II) tris(bipyridine) dichloride hexahydrate)

  • Orthophosphoric acid (o-H₃PO₄)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Schlenk tube or snap vial

  • Blue LED light source (λ ≈ 450 nm)

Procedure: [9]

  • In a Schlenk tube equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂·6H₂O (0.025 eq), this compound (1.0 eq), and orthophosphoric acid (2.0 eq).

  • Add N-methylpyrrole (5.0 eq) followed by anhydrous DMSO to achieve a final concentration of ~0.1 M with respect to this compound.

  • Seal the tube and degas the solution with argon for 15 minutes.

  • Place the tube approximately 5-10 cm from a blue LED light source and stir vigorously.

  • Irradiate the mixture for 4-12 hours at room temperature, monitoring completion by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Core Reaction Mechanism 3: 1,3-Dipolar Cycloaddition

As a 1,3-dipole, this compound readily participates in [3+2] cycloaddition reactions with dipolarophiles, most notably alkynes, to form stable five-membered 1,2,3-triazole rings.[10] This transformation is a cornerstone of "click chemistry."

  • Uncatalyzed (Huisgen) Cycloaddition: The thermal reaction between an azide and an alkyne requires high temperatures and often produces a mixture of 1,4- and 1,5-disubstituted regioisomers.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction. It proceeds under mild conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, providing exclusive access to the 1,5-disubstituted triazole isomer. It is also tolerant of internal alkynes, leading to fully substituted triazoles.[9]

This compound This compound Product_1_4 1,4-Disubstituted Triazole This compound->Product_1_4 Cu(I) Catalyst (CuAAC) Product_1_5 1,5-Disubstituted Triazole This compound->Product_1_5 Ru(II) Catalyst (RuAAC) Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Product_1_4 Alkyne->Product_1_5

Caption: Regioselective 1,3-Dipolar Cycloaddition of this compound.

Quantitative Data: Catalyzed Azide-Alkyne Cycloadditions

The following data, primarily from studies on the closely related benzyl azide, are representative of the conditions and high yields achievable for catalyzed cycloadditions.

AzideAlkyneCatalyst SystemCatalyst LoadingSolventTemp.TimeYield (%)RegioselectivityRef.
Benzyl AzidePhenylacetylene (B144264)CuI1 mol%Cyrene™30°C12 h961,4-disubstituted
Benzyl AzidePhenylacetylene[Cu₂(μ-Br)₂(L)]₂0.5 mol%NeatRT5 min>991,4-disubstituted[2]
Benzyl AzidePhenylacetyleneCpRuCl(COD)1 mol%DCE45°C~2 h>951,5-disubstituted
Benzyl Azide1-HexyneCpRuCl(PPh₃)₂10 mol%Benzene80°C2.5 h891,5-disubstituted[4]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Procedure:

  • To a vial, add this compound (1.0 eq), phenylacetylene (1.1 eq), and a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

  • In a third vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • To the stirring solution of the azide and alkyne, first add the sodium ascorbate solution, followed immediately by the copper sulfate solution. The reaction mixture may turn pale yellow.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often accompanied by the formation of a thick precipitate of the triazole product.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Dilute the reaction mixture with water and collect the solid product by vacuum filtration.

  • Wash the solid with water, then with a cold solvent like ethanol (B145695) or diethyl ether to remove any unreacted starting material.

  • Dry the product to obtain the 1-benzoyl-4-phenyl-1H-1,2,3-triazole.

General Experimental Workflow Visualization

The following diagram outlines a typical logical workflow for conducting and analyzing the reactions described in this guide.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Setup Assemble Glassware (Dry, under Inert Gas) Reagents Measure & Add Reactants and Solvent Setup->Reagents Conditions Establish Conditions (Temp, Atmosphere) Reagents->Conditions Initiate Add Catalyst / Initiate Photolysis Conditions->Initiate Monitor Monitor Progress (TLC, IR, NMR) Initiate->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize

Caption: Generalized Workflow for this compound Reactions.

References

Safety Precautions for Handling Benzoyl Azide Crystals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not supersede institutional safety protocols or the advice of a qualified safety professional. Benzoyl azide (B81097) is a hazardous and potentially explosive compound. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Introduction

Benzoyl azide (C₇H₅N₃O) is a versatile reagent in organic synthesis, primarily utilized in the Curtius rearrangement for the preparation of isocyanates and subsequently amines, ureas, and carbamates.[1] Despite its utility, this compound is an energetic compound that poses significant safety risks, including the potential for explosive decomposition.[1][2] This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency protocols necessary for the safe use of this compound crystals in a research and development setting.

Hazard Identification and Classification

This compound is a colorless to pale yellow liquid or solid that is highly reactive.[1] The primary hazards associated with this compound are its explosive nature and toxicity. It is sensitive to heat, shock, friction, and light, all of which can induce violent decomposition.[1][2]

General Hazards of Organic Azides:

  • Explosive Potential: Organic azides are energetic molecules that can decompose explosively with little external energy input.[2][3][4]

  • Toxicity: The azide ion is toxic, with a toxicity profile similar to that of cyanide.[3]

  • Formation of Hydrazoic Acid: In the presence of acids, azides can form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][5]

  • Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver) can form highly shock-sensitive and explosive metal azides.[6]

Quantitative Data on Stability and Hazards

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O[7]
Molecular Weight 147.13 g/mol [7]
Appearance Colorless to pale yellow liquid or solid[1]
Thermal Decomposition Explodes when heated above 120°C
Storage Temperature Recommended below room temperature, -18°C to -20°C[6]

Note: Specific, publicly available, and citable values for impact sensitivity (e.g., drop hammer test) and friction sensitivity for this compound were not identified in the search. Researchers should treat it as a shock and friction-sensitive material.

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride and Sodium Azide

This protocol is adapted from modern procedures for the synthesis of acyl azides, emphasizing safety and temperature control.[8]

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone (B3395972)

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a well-ventilated fume hood, behind a blast shield, dissolve benzoyl chloride in acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of sodium azide in water.

  • Slowly add the aqueous sodium azide solution dropwise to the cooled benzoyl chloride solution using a dropping funnel, while vigorously stirring and maintaining the temperature at or below 5°C.[9]

  • After the addition is complete, allow the reaction to stir at 0°C for the required time (monitor by TLC).

  • The resulting this compound is typically used in the next step as a solution and should not be isolated as a pure solid unless absolutely necessary and with extreme caution. Do not concentrate the solution to dryness.

Quenching of Residual Azide

This protocol is for the destruction of unreacted sodium azide or residual this compound in an aqueous reaction mixture. This procedure must be performed in a chemical fume hood.[1][10][11]

Materials:

  • Aqueous reaction mixture containing azide (ensure concentration is ≤ 5%)

  • Sodium nitrite (B80452) (NaNO₂) solution (20% w/v)

  • Sulfuric acid (H₂SO₄) solution (20% v/v)

  • Starch-iodide paper

  • Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented to the fume hood.

Procedure:

  • Ensure the azide concentration in the aqueous solution does not exceed 5%. Dilute with water if necessary.[6][10]

  • Place the azide-containing solution in the three-necked flask and cool in an ice bath.

  • Slowly add the 20% sodium nitrite solution with stirring. Use approximately 1.5 g of sodium nitrite for every gram of sodium azide to be quenched.[1][10][11]

  • Using the dropping funnel, slowly add the 20% sulfuric acid solution dropwise. Gas evolution (N₂, NO) will be observed. Continue addition until the solution is acidic (test with pH paper) and gas evolution ceases.

  • Test for the presence of excess nitrous acid by dipping a piece of starch-iodide paper into the solution. A blue-black color indicates that the quenching is complete.[1][10][11]

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) before disposal according to institutional guidelines.

Mandatory Visualizations

G cluster_prep Preparation and Handling cluster_storage Storage cluster_hazards Potential Hazards cluster_disposal Waste Disposal PPE Wear Appropriate PPE (Lab coat, safety glasses, face shield, gloves) FumeHood Work in a Chemical Fume Hood BlastShield Use a Blast Shield SmallScale Work on the Smallest Possible Scale NoMetal Use Non-Metal Spatulas (e.g., ceramic, plastic) StoreCold Store at Low Temperature (e.g., -20°C) StoreDark Store in the Dark StoreAway Store Away from Incompatibles (Acids, Metals, Oxidizers) Heat Heat Decomposition Explosive Decomposition Heat->Decomposition Shock Shock/Friction Shock->Decomposition Light Light Light->Decomposition SeparateWaste Collect Azide Waste Separately NoAcidWaste Do Not Mix with Acidic Waste Quench Quench Residual Azide Before Disposal

Caption: Logical workflow for the safe handling of this compound.

G BenzoylAzide This compound (C₇H₅N₃O) AcylNitrene Acylnitrene Intermediate BenzoylAzide->AcylNitrene Decomposition NitrogenGas Nitrogen Gas (N₂) BenzoylAzide->NitrogenGas releases PhenylIsocyanate Phenyl Isocyanate BenzoylAzide->PhenylIsocyanate concerted rearrangement Energy Energy Input (Heat, Shock, Light) Energy->BenzoylAzide initiates AcylNitrene->PhenylIsocyanate Curtius Rearrangement

Caption: Thermal decomposition pathway of this compound.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Isolate: Prevent entry to the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Do not attempt to clean up a spill without appropriate PPE, including respiratory protection.

  • Containment: For small spills, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the incident to the institutional Environmental Health and Safety (EHS) office.

Fire
  • In case of a fire involving this compound, evacuate the area immediately and alert emergency services.

  • Fight the fire from a distance due to the risk of explosion.

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand stringent adherence to safety protocols. A thorough understanding of its reactivity, proper handling techniques, and emergency procedures is paramount for the safety of all laboratory personnel. Always consult the Safety Data Sheet (SDS) and institutional safety guidelines before working with this compound.

References

The Solubility of Benzoyl Azide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of benzoyl azide (B81097) (C₇H₅N₃O), a versatile yet hazardous reagent in organic synthesis. An understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document outlines the known qualitative solubility of benzoyl azide, presents illustrative quantitative data of a structurally related compound, details established experimental protocols for solubility determination, and provides essential safety information.

Core Concepts and Safety Considerations

This compound is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is a highly reactive intermediate, particularly in the synthesis of isocyanates via the Curtius rearrangement.[2] However, its utility is accompanied by significant safety hazards. This compound is a heat- and shock-sensitive explosive and should be handled with extreme caution in a controlled laboratory environment.[1][2]

Solubility Profile of this compound

Qualitative Solubility

Qualitative assessments consistently indicate that this compound is soluble in a range of common organic solvents and has limited solubility in water.[1] This solubility profile is characteristic of a moderately polar organic molecule with a significant hydrocarbon component.

Table 1: Qualitative Solubility of this compound

Solvent ClassExamplesSolubility Profile
Polar Aprotic Acetone, tert-butyl methyl etherSoluble
Polar Protic Ethanol, MethanolSoluble
Nonpolar Toluene, Diethyl EtherSoluble
Aqueous WaterLimited/Insoluble

A commercially available solution of this compound is offered at approximately 0.5 M in tert-butyl methyl ether, providing a quantitative data point for its solubility in that solvent.

Illustrative Quantitative Solubility Data: Benzoic Acid

Table 2: Quantitative Solubility of Benzoic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)
Ethanol20~3.4
Acetone251.5
Toluene20~7.43
Water00.17
Water1005.63

Note: This data is for benzoic acid and serves as an illustrative example.[3][4][5]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements of this compound or other organic compounds, the following established methods can be employed. These protocols should be conducted with strict adherence to all safety precautions for handling explosive compounds.

Method 1: Gravimetric "Shake-Flask" Method

This is a reliable and straightforward approach to determine thermodynamic equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Sealed vials (e.g., screw-cap vials)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Pre-weighed evaporating dish or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Allow the mixture to stand undisturbed at a constant temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish. A vacuum oven at a low temperature is recommended for efficient and gentle drying.

  • Final Weighing: Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature. Weigh the dish containing the this compound residue on an analytical balance.

  • Calculation: Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Method 2: Titrimetric Method

This method is suitable for acidic or basic compounds and can be adapted for this compound after hydrolysis to benzoic acid.

Procedure:

  • Prepare a Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method.

  • Sampling and Dilution: Withdraw a precise volume of the clear, saturated supernatant and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.

  • Hydrolysis: The this compound in the sample must be carefully hydrolyzed to benzoic acid. This step requires a validated and safe protocol.

  • Titration: Titrate the resulting benzoic acid solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein).

  • Endpoint Determination: Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.

  • Calculation: Use the volume and concentration of the titrant to calculate the concentration of benzoic acid in the saturated solution, which corresponds to the solubility of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic azide.

experimental_workflow Experimental Workflow for Solubility Determination A Start: Select Solvent and Temperature B Prepare Supersaturated Solution (Excess Solute) A->B C Equilibrate at Constant Temperature (e.g., 24-48h shaking) B->C D Phase Separation (Centrifugation/Settling) C->D E Sample and Filter Supernatant D->E F Analysis of Solute Concentration E->F G Gravimetric Method: Evaporate Solvent and Weigh Residue F->G Select Method H Spectroscopic Method: Measure Absorbance (e.g., UV-Vis) F->H I Calculate Solubility (e.g., g/100mL, mol/L) G->I H->I J End: Report Solubility Data I->J

Caption: A logical workflow for determining the solubility of an organic azide.

Conclusion

While quantitative solubility data for this compound is scarce due to its hazardous properties, its qualitative solubility in common organic solvents is well-established. For research and development purposes, the experimental protocols provided in this guide can be adapted to determine precise solubility values under specific conditions. It is imperative that all work with this compound is conducted with strict adherence to safety protocols to mitigate the risks associated with this energetic compound. The illustrative data for benzoic acid offers a useful, albeit approximate, reference for scientists and drug development professionals working with this compound and related compounds.

References

Spectroscopic Data of Benzoyl Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for benzoyl azide (B81097), a versatile reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For benzoyl azide, both ¹H and ¹³C NMR data provide characteristic signals corresponding to the aromatic and carbonyl moieties.

¹H NMR Data

The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals in the aromatic region, corresponding to the protons of the benzene (B151609) ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.05d7.82H (ortho-protons to C=O)
7.61-7.67m1H (para-proton to C=O)
7.43-7.48m2H (meta-protons to C=O)
¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon skeleton of this compound. The spectrum, also typically recorded in CDCl₃, shows distinct signals for the carbonyl carbon and the aromatic carbons.[1]

Chemical Shift (δ) ppmAssignment
172.5Carbonyl Carbon (C=O)
134.4Aromatic Carbon (ipso to C=O)
130.5Aromatic Carbons
129.5Aromatic Carbons
128.7Aromatic Carbons

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.

Wavenumber (cm⁻¹)IntensityAssignment
2138StrongAsymmetric stretch of the azide group (-N₃)
~1700StrongCarbonyl (C=O) stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HR-MS) is often employed for precise mass determination.

m/zIon
170.05[M+Na]⁺

The calculated mass for the sodium adduct of this compound (C₇H₅N₃O + Na) is 170.03, and the experimentally observed value is in close agreement.[1]

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the general methodologies are outlined below.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

High-resolution mass spectra are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Benzoyl Azide as a Nitrene Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl azide (B81097) (C₇H₅N₃O) is a versatile and highly reactive organic compound that serves as a pivotal precursor for the generation of benzoyl nitrene, a reactive intermediate with significant applications in synthetic chemistry.[1] First synthesized by Theodor Curtius in the late 19th century, benzoyl azide has become an indispensable tool for the construction of nitrogen-containing molecules, including amines, amides, and various heterocyclic scaffolds.[2][3] Its utility stems from the facile expulsion of molecular nitrogen upon thermal or photochemical activation, leading to the formation of the electron-deficient nitrene species.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a nitrene precursor, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Synthesis and Properties of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic acyl substitution of benzoyl chloride with sodium azide.[5] This reaction is typically carried out in a biphasic system of acetone (B3395972) and water at low temperatures to ensure the stability of the product.[5]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol [6]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 81-83 °C @ 16 mmHg[7]
Density 1.196 g/cm³

Spectroscopic Data

TechniqueKey Data
Infrared (IR) Strong, characteristic azide (N₃) stretch around 2100-2140 cm⁻¹[8][9]
¹H NMR (CDCl₃) δ 7.40-7.65 (m, 3H, Ar-H), 8.05-8.15 (m, 2H, Ar-H)
¹³C NMR (CDCl₃) δ 128.0, 129.1, 133.8, 135.1, 172.0 (C=O)[10]

Generation of Benzoyl Nitrene

Benzoyl nitrene can be generated from this compound through two primary methods: thermal decomposition and photochemical decomposition. The nature of the nitrene formed (singlet or triplet state) and the subsequent reaction pathways are influenced by the method of generation.[1][11]

Thermal Decomposition

Upon heating, typically in an inert solvent at temperatures ranging from 60-100°C, this compound undergoes the Curtius rearrangement.[12][13] This process involves the loss of nitrogen gas and the migration of the phenyl group to the nitrogen atom, forming phenyl isocyanate.[13] While a discrete nitrene intermediate is often invoked, kinetic and computational studies suggest that the thermal rearrangement is largely a concerted process, avoiding a free nitrene.[13]

Photochemical Decomposition

Photolysis of this compound, often using a mercury lamp (e.g., 254 nm), provides a milder method for generating benzoyl nitrene.[11][14] Photochemical activation can lead to both singlet and triplet benzoyl nitrenes.[1][11] The singlet nitrene is the initial product and can undergo intersystem crossing to the more stable triplet ground state.[4][15] The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes typically undergo stereospecific reactions, while triplet nitrenes exhibit radical-like reactivity.[4][15]

Key Reactions of Benzoyl Nitrene

The highly reactive benzoyl nitrene intermediate can participate in a variety of synthetic transformations, making it a valuable tool for the synthesis of complex molecules.

The Curtius Rearrangement

As mentioned, the thermal decomposition of this compound leads to phenyl isocyanate via the Curtius rearrangement.[12][13] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to afford a range of products.[16] For instance, reaction with water yields an unstable carbamic acid that decarboxylates to form aniline. Alcohols and amines react with the isocyanate to produce carbamates and ureas, respectively.[13][16]

C-H Amidation

This compound is an effective reagent for the direct C-H amidation of electron-rich heteroarenes.[17] This reaction is often facilitated by a photocatalyst under visible light irradiation.[17][18] The process is atom-economical, with dinitrogen as the only byproduct.[17] This method allows for the late-stage functionalization of complex heterocyclic molecules.

Cycloaddition Reactions

This compound can participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered heterocyclic rings such as oxazolines and triazoles.[5][19] These reactions can be promoted by visible light catalysis and exhibit good regioselectivity.[12]

Experimental Protocols

Synthesis of this compound from Benzoyl Chloride

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium azide (1.1 - 1.2 eq) in deionized water.

  • Add the aqueous solution of sodium azide dropwise to the stirred benzoyl chloride solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.[5]

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 portions).[20]

  • Combine the organic extracts and wash them sequentially with water and then with brine.[20]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filter and concentrate the solution under reduced pressure at a temperature below 30 °C to yield this compound.[5]

Visible Light-Promoted C-H Amidation of an Electron-Rich Heteroarene

Materials:

  • This compound (1.0 eq)

  • Electron-rich heteroarene (e.g., N-methylpyrrole) (5.0 eq)

  • Ru(bpy)₃Cl₂·6H₂O (2.5 mol%)

  • Phosphoric acid (2.0 eq)

  • Dry solvent (e.g., acetonitrile)

Procedure:

  • In a 5 mL snap vial equipped with a magnetic stirring bar, add Ru(bpy)₃Cl₂·6H₂O, this compound, and phosphoric acid.[17]

  • Add the dry solvent and the heteroarene to the vial.

  • Seal the vial and irradiate with blue light (e.g., 20 W CFL) at room temperature for the required time (typically 4-12 hours), monitoring the reaction by TLC or GC-MS.[21]

  • Upon completion, the reaction mixture can be purified by column chromatography on silica (B1680970) gel to isolate the amidated product.

Quantitative Data

Table 1: Yields for the Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoyl ChlorideNaN₃Acetone/Water0284-95[5]
Benzoic AnhydrideNaN₃AcetonitrileRoom Temp0.6784[5]
BenzotrichlorideTMS-N₃, Rh³⁺/TiO₂-Room Temp-up to 71[22]

Table 2: Yields for C-H Amidation of Heteroarenes with this compound

HeteroareneThis compound DerivativeYield (%)Reference
N-Methylpyrrole4-Methoxythis compound88[23]
Indole4-Chlorothis compound75[23]
FuranThis compound62[23]
Thiophene4-Methylthis compound55[23]

Visualizations

Reaction Pathways and Workflows

Benzoyl_Azide_Synthesis cluster_synthesis Synthesis of this compound BC Benzoyl Chloride Solvent Acetone/Water (0 °C) BC->Solvent NaN3 Sodium Azide NaN3->Solvent BA This compound Solvent->BA Nucleophilic Acyl Substitution Nitrene_Formation_and_Reaction cluster_formation Nitrene Formation cluster_reaction Key Reactions BA This compound Heat Heat (Δ) BA->Heat Light Light (hν) BA->Light Iso Phenyl Isocyanate Heat->Iso Curtius Rearrangement SN Singlet Benzoyl Nitrene Light->SN TN Triplet Benzoyl Nitrene SN->TN Intersystem Crossing Amidation C-H Amidation Products SN->Amidation Cyclo Cycloaddition Products SN->Cyclo TN->Amidation

References

An In-depth Technical Guide to the Potential Hazards and Toxicity of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and toxicity associated with benzoyl azide (B81097) (C₇H₅N₃O). Due to its utility in organic synthesis, particularly in the preparation of nitrogen-containing compounds through the Curtius rearrangement and in "click chemistry," a thorough understanding of its hazardous properties is crucial for safe handling and use in a laboratory setting.[1] This document consolidates available data on its explosive nature, toxicological profile, and safe handling protocols.

Physicochemical Properties

Benzoyl azide is an organic compound featuring an azide functional group attached to a benzoyl moiety.[1] It is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1]

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O[2]
Molecular Weight 147.13 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 28-30 °C[4]
Solubility Generally soluble in organic solvents, limited solubility in water[5]
CAS Number 582-61-6[3]

Hazards and Safe Handling

This compound is a high-energy molecule and presents significant physical and health hazards. It is classified as a shock-sensitive and explosive material.[6]

Explosive Hazards

The primary hazard associated with this compound is its potential for explosive decomposition when subjected to heat, shock, or friction.[5] The presence of the azide group makes the molecule inherently unstable, and it can decompose rapidly, releasing nitrogen gas and a significant amount of energy.[6]

Key Considerations:

  • Thermal Sensitivity: this compound can decompose explosively upon heating.[5]

  • Shock Sensitivity: Mechanical impact or friction can initiate explosive decomposition.[5]

  • "Rule of Six": This rule suggests that for an organic azide to be relatively safe, there should be at least six carbon atoms per energetic functional group (like the azide). With a C:N ratio of 7:3, this compound is considered a potentially explosive compound.[7]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

Hazard ClassHazard StatementPictogram
Self-reactive substances and mixturesH241: Heating may cause a fire or explosion
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — repeated exposureH372: Causes damage to organs through prolonged or repeated exposure

Source: PubChem CID 61132[2]

Incompatibilities

This compound is incompatible with a range of substances, and contact with them should be strictly avoided to prevent violent reactions:

  • Acids: Contact with acids can lead to the formation of hydrazoic acid, which is a highly toxic and explosive gas.[7][8]

  • Strong Oxidizing Agents: Can lead to violent reactions.[9]

  • Reducing Agents: Incompatible.[10]

  • Heavy Metals: Can form highly shock-sensitive heavy metal azides. This includes contact with metal spatulas and storage on metal shelves.[7][8]

  • Halogenated Solvents: Should not be used as reaction media.[7]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood.[11]

  • A blast shield should be used, especially when working with larger quantities or during reactions that involve heating.[12]

  • Use non-sparking tools and equipment.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Double gloving is recommended.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron and sleeves should be considered.[11]

Storage:

  • Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[10]

  • Recommended storage temperature is typically low, often refrigerated.

  • Store in a tightly closed, original container.[10]

  • Store separately from incompatible materials.[10]

Emergency Procedures:

  • Spills: Evacuate the area immediately. Remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite (B1170534) and place it in a sealed container for disposal as hazardous waste.[10]

  • Fire: Use a Class D fire extinguisher for fires involving reactive metals. For other fires, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it can react with azide compounds.[11]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Toxicity

While specific quantitative toxicological data for this compound is limited, the toxicity of the azide functional group is well-documented, with sodium azide often serving as a reference compound. The azide ion is known to be highly toxic and has a mechanism of action similar to that of cyanide.

Mechanism of Toxicity

The primary mechanism of azide toxicity at the cellular level is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a rapid decrease in ATP production and subsequent cell death. This is particularly damaging to tissues with high oxygen demand, such as the central nervous system and the heart.

ToxicityMechanism BenzoylAzide This compound AzideIon Azide Ion (N3-) BenzoylAzide->AzideIon Metabolic Activation CytochromeOxidase Cytochrome c Oxidase (Complex IV) AzideIon->CytochromeOxidase Inhibition ElectronTransport Inhibition of Electron Transport Chain CytochromeOxidase->ElectronTransport ATP Decreased ATP Production ElectronTransport->ATP CellDeath Cell Death ATP->CellDeath

Quantitative Toxicological Data
CompoundRouteSpeciesLD₅₀Source(s)
Sodium AzideOralRat27 mg/kg[13]
Sodium AzideDermalRabbit20 mg/kg[13]
Sodium AzideDermalRat50 mg/kg[13]

This table presents data for sodium azide as a proxy for the potential toxicity of the azide functional group.

Symptoms of Exposure

Based on data from sodium azide exposure, symptoms of acute azide poisoning can include:

  • Low-level exposure: Headache, dizziness, nausea, vomiting, and palpitations.

  • High-level exposure: Convulsions, low blood pressure, loss of consciousness, respiratory failure, and death.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not widely published. However, standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD), would be employed for such evaluations.

General Workflow for Acute Oral Toxicity Testing (Adapted from OECD Guidelines)

This workflow illustrates the general steps involved in determining the acute oral toxicity of a chemical like this compound.

AcuteOralToxicityWorkflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Data Analysis and Reporting AnimalSelection Animal Selection (e.g., Rats, specific strain) Acclimatization Acclimatization Period (Min. 5 days) AnimalSelection->Acclimatization DoseFormulation Dose Formulation (Vehicle selection and concentration) Dosing Administration of Test Substance (Oral gavage) DoseFormulation->Dosing Fasting Fasting (Food, but not water, withheld) Acclimatization->Fasting Fasting->Dosing Observation Clinical Observation (Signs of toxicity and mortality) Dosing->Observation DataCollection Data Collection (Body weight, necropsy findings) Observation->DataCollection LD50 LD50 Calculation (Statistical analysis) DataCollection->LD50 Report Final Report Generation LD50->Report

Decomposition

The decomposition of this compound can be initiated by heat or light and typically proceeds through the formation of a nitrene intermediate, which then rearranges. The primary decomposition pathway is the Curtius rearrangement to form phenyl isocyanate and nitrogen gas.

DecompositionPathway BenzoylAzide This compound Nitrene Benzoyl Nitrene (Intermediate) BenzoylAzide->Nitrene Heat or Light (Δ or hν) - N2 Nitrogen Nitrogen Gas (N2) BenzoylAzide->Nitrogen Isocyanate Phenyl Isocyanate Nitrene->Isocyanate Curtius Rearrangement

Conclusion

This compound is a valuable reagent in organic synthesis but possesses significant hazards, including a high potential for explosive decomposition and acute toxicity. A thorough understanding of its properties, strict adherence to safe handling protocols, and the use of appropriate personal protective equipment are paramount to mitigate the risks associated with its use. Researchers, scientists, and drug development professionals must exercise extreme caution and perform comprehensive risk assessments before handling this compound. The information presented in this guide is intended to support these efforts and promote a culture of safety in the laboratory.

References

An In-depth Technical Guide to the Synthesis of Benzoyl Azide from Benzoyl Chloride and Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzoyl azide (B81097) from benzoyl chloride and sodium azide, a crucial transformation in organic chemistry. This document details the underlying chemical principles, provides a robust experimental protocol, summarizes key quantitative data, and outlines essential safety considerations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and efficient execution of this synthesis.

Introduction

Benzoyl azide is a versatile intermediate in organic synthesis, most notably as a precursor for the Curtius rearrangement, which provides a pathway to isocyanates, and subsequently to amines, ureas, and carbamates.[1] The synthesis from the readily available starting materials, benzoyl chloride and sodium azide, is a common and efficient method for its preparation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the azide ion acts as the nucleophile, displacing the chloride from the acyl carbon of benzoyl chloride.[1]

Reaction and Mechanism

The synthesis of this compound from benzoyl chloride and sodium azide is a classic example of nucleophilic acyl substitution. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to yield the final product, this compound.

The reaction is typically performed in a biphasic system, often utilizing acetone (B3395972) and water.[1] This allows for effective temperature control and efficient mixing of the organic and inorganic reactants.

Quantitative Data

The efficiency of the synthesis is dependent on various factors including reaction temperature, time, and the stoichiometry of the reactants. The following table summarizes the key quantitative data for this reaction.

ParameterValueReference
Yield 84-95%[1]
Reaction Temperature 0°C[1]
Reaction Time 2 hours[1]

Spectroscopic Data

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

Spectroscopic TechniqueCharacteristic DataReference
Infrared (IR) Spectroscopy (KBr) Strong absorption at ~2138 cm⁻¹ (azide N≡N stretch)[2]
¹H NMR (300 MHz, CDCl₃) δ 8.05 (d, J = 7.8 Hz, 2H), 7.61-7.67 (m, 1H), 7.43-7.48 (m, 2H)[2]
¹³C NMR (200 MHz, CDCl₃) δ 172.5, 134.4, 130.5, 129.5, 128.7[2]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from benzoyl chloride and sodium azide in a biphasic system.

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.

  • Cool the solution to 0°C using an ice bath.

  • In a separate beaker, prepare a solution of sodium azide in deionized water.

  • Slowly add the aqueous solution of sodium azide dropwise to the cooled acetone solution of benzoyl chloride over a period of approximately 30 minutes, while maintaining the temperature at 0°C and stirring vigorously.

  • Continue stirring the reaction mixture at 0°C for an additional 2 hours.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be carefully removed under reduced pressure, but it is crucial to avoid heating the this compound to high temperatures due to its potential explosive nature. It is often preferable to use the solution of this compound directly in the next step if possible.

Safety Considerations

  • Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Benzoyl Chloride: Benzoyl chloride is a lachrymator and is corrosive. It should be handled in a fume hood with appropriate PPE.

  • This compound: Organic azides, including this compound, are potentially explosive and can be sensitive to heat, shock, and friction. Avoid heating the compound to high temperatures and handle it with care. Do not distill to dryness.

  • Waste Disposal: All azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never mix azide waste with acids, as this can generate highly toxic and explosive hydrazoic acid.

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow for the synthesis of this compound.

reaction_mechanism benzoyl_chloride Benzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate benzoyl_chloride->tetrahedral_intermediate Nucleophilic Attack by N₃⁻ sodium_azide Sodium Azide (NaN₃) sodium_azide->tetrahedral_intermediate benzoyl_azide This compound tetrahedral_intermediate->benzoyl_azide Elimination of Cl⁻ sodium_chloride Sodium Chloride (NaCl) tetrahedral_intermediate->sodium_chloride

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

experimental_workflow start Start dissolve_benzoyl_chloride Dissolve Benzoyl Chloride in Acetone start->dissolve_benzoyl_chloride cool Cool to 0°C dissolve_benzoyl_chloride->cool add_azide Add Sodium Azide Solution Dropwise cool->add_azide prepare_azide Prepare Aqueous Sodium Azide Solution prepare_azide->add_azide react Stir at 0°C for 2 hours add_azide->react workup Work-up (Separation, Washing, Drying) react->workup product This compound Solution workup->product

Caption: Experimental workflow for the synthesis of this compound.

References

The Curtius Rearrangement of Benzoyl Azide to Phenyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Curtius rearrangement, a cornerstone of organic synthesis, provides a reliable method for the conversion of carboxylic acids and their derivatives into isocyanates. This technical guide offers an in-depth examination of the Curtius rearrangement specifically focusing on the transformation of benzoyl azide (B81097) to phenyl isocyanate. It details the underlying reaction mechanisms, provides comprehensive experimental protocols for the synthesis of the benzoyl azide precursor and its subsequent rearrangement, and presents key quantitative data to inform experimental design and optimization. Visual diagrams of the reaction pathways and a general experimental workflow are included to facilitate a deeper understanding of the process. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and synthetic chemistry.

Introduction

Discovered by Theodor Curtius in 1885, the Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concurrent loss of nitrogen gas.[1][2] The resulting isocyanate is a versatile intermediate that can be readily converted into a variety of important functional groups, including primary amines, carbamates, and ureas, by reaction with nucleophiles such as water, alcohols, or amines respectively.[2][3] This transformation is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its broad functional group tolerance and the stereochemical retention at the migrating group.[4]

This guide focuses on the specific application of the Curtius rearrangement to this compound, yielding phenyl isocyanate, a key building block in the synthesis of various organic compounds.

Reaction Mechanism

The mechanism of the Curtius rearrangement has been a subject of extensive study. For the thermal rearrangement of this compound, the reaction is now widely considered to be a concerted process.[1] This means the migration of the phenyl group and the expulsion of nitrogen gas occur simultaneously, avoiding the formation of a discrete acyl nitrene intermediate.[1]

However, under photochemical conditions, the reaction can proceed through a stepwise mechanism involving a highly reactive acyl nitrene intermediate.[3] This nitrene intermediate can then undergo the desired rearrangement to the isocyanate or participate in side reactions such as C-H insertion or addition to double bonds.[3]

For the purposes of synthetic utility and avoiding byproducts, the thermal, concerted pathway is generally preferred. The use of Lewis acids, such as boron trifluoride, can catalyze the thermal rearrangement, significantly lowering the required reaction temperature.[2]

Signaling Pathway Diagram

Curtius_Rearrangement_Mechanism cluster_start Starting Material cluster_transition Transition State cluster_intermediate Intermediate (Photochemical) cluster_product Product Benzoyl_Azide This compound Transition_State Concerted Transition State (Thermal) Benzoyl_Azide->Transition_State Δ (Heat) Acyl_Nitrene Benzoyl Nitrene Benzoyl_Azide->Acyl_Nitrene hν (Light) - N₂ Phenyl_Isocyanate Phenyl Isocyanate Transition_State->Phenyl_Isocyanate - N₂ Acyl_Nitrene->Phenyl_Isocyanate Rearrangement

Caption: Mechanism of the Curtius Rearrangement of this compound.

Quantitative Data

The efficiency of the Curtius rearrangement and the synthesis of its precursor are influenced by various factors including the choice of reagents, solvent, and reaction temperature. The following tables summarize key quantitative data from the literature.

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
Benzoyl ChlorideSodium AzideAcetone/Water02 hours84-95[5]
Benzoic AnhydrideSodium AzideAcetonitrileRoom Temp.40 mins84[5]
Benzoic AcidDiphenylphosphoryl Azide (DPPA), Et₃NToluene (B28343)Room Temp. (azide formation)30 mins (azide formation)Not specified for azide, 75% for subsequent carbamate (B1207046)[6]
Table 2: Thermal Curtius Rearrangement of this compound
ConditionsActivation Energy (kcal/mol)Reference
Non-catalytic (gas phase, DFT)30.0[7]
Non-catalytic (gas phase, DFT)34.5[8]
Non-catalytic (n-heptane)28.0[8]
Catalytic (BF₃ etherate in n-heptane)11.0[8]

Experimental Protocols

The following protocols are adapted from established literature and provide detailed methodologies for the synthesis of this compound and its subsequent rearrangement to phenyl isocyanate.

Synthesis of this compound from Benzoyl Chloride

This protocol is a widely used and high-yielding method for the preparation of this compound.[5]

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, prepare a solution of sodium azide in deionized water.

  • Slowly add the aqueous sodium azide solution dropwise to the cooled benzoyl chloride solution with vigorous stirring, ensuring the temperature is maintained at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (typically 3 portions).

  • Combine the organic extracts and wash them sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The resulting solution contains this compound and can be used directly in the next step or the solvent can be carefully removed under reduced pressure at low temperature. Caution: this compound is potentially explosive and should be handled with care. Avoid heating.

Thermal Curtius Rearrangement of this compound to Phenyl Isocyanate

This protocol describes the thermal rearrangement of this compound in an inert solvent.

Materials:

  • Solution of this compound in a high-boiling inert solvent (e.g., toluene, xylene)

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • Place the solution of this compound in a round-bottom flask equipped with a reflux condenser.

  • Slowly heat the solution to the reflux temperature of the chosen solvent (typically 80-120°C). The evolution of nitrogen gas should be observed.

  • Maintain the reaction at reflux until the evolution of nitrogen gas ceases, indicating the completion of the rearrangement. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • After cooling to room temperature, the resulting solution of phenyl isocyanate can be used directly for subsequent reactions or the product can be purified by distillation under reduced pressure. Caution: Phenyl isocyanate is a lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

One-Pot Synthesis of a Carbamate from Benzoic Acid via Curtius Rearrangement

This protocol outlines a convenient one-pot procedure starting from a carboxylic acid using diphenylphosphoryl azide (DPPA).[6]

Materials:

  • Benzoic acid

  • Toluene

  • Triethylamine (B128534) (Et₃N)

  • Diphenylphosphoryl azide (DPPA)

  • An alcohol (e.g., benzyl (B1604629) alcohol, tert-butanol) for trapping the isocyanate

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst for carbamate formation)

Procedure:

  • To a stirred solution of benzoic acid in toluene in a round-bottom flask, add triethylamine followed by the dropwise addition of DPPA at room temperature.

  • Stir the mixture at room temperature for 30 minutes to form the this compound in situ.

  • Heat the reaction mixture to reflux for 2 hours to effect the Curtius rearrangement to phenyl isocyanate.

  • Cool the solution to room temperature.

  • Add the desired alcohol (e.g., benzyl alcohol) to trap the isocyanate. A catalytic amount of DMAP can be added to facilitate the reaction.

  • Heat the mixture (e.g., to 95°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, the solvent can be removed under reduced pressure, and the resulting carbamate can be purified by silica (B1680970) gel chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of phenyl isocyanate via the Curtius rearrangement of this compound.

Curtius_Workflow cluster_synthesis Step 1: this compound Synthesis cluster_rearrangement Step 2: Curtius Rearrangement cluster_purification Step 3: Isolation/Purification (Optional) Start Benzoyl Chloride + Sodium Azide Reaction1 Reaction in Acetone/Water at 0°C Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Product1 This compound Solution Workup1->Product1 Reaction2 Thermal Rearrangement in Toluene (Reflux) Product1->Reaction2 Monitoring Monitor N₂ Evolution and/or IR Spectroscopy Reaction2->Monitoring Product2 Phenyl Isocyanate Solution Monitoring->Product2 Purification Distillation under Reduced Pressure Product2->Purification Final_Product Pure Phenyl Isocyanate Purification->Final_Product

Caption: General Experimental Workflow for the Synthesis of Phenyl Isocyanate.

Conclusion

The Curtius rearrangement of this compound to phenyl isocyanate is a robust and versatile transformation with significant applications in organic synthesis. This guide has provided a detailed overview of the reaction mechanism, quantitative data to aid in experimental design, and comprehensive experimental protocols. By understanding the principles and practical aspects outlined herein, researchers and professionals can effectively utilize this important reaction in their synthetic endeavors. Careful attention to safety precautions, particularly when handling azides and isocyanates, is paramount for the successful and safe execution of these procedures.

References

The Genesis of a Versatile Reagent: Early Applications of Benzoyl Azide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initially synthesized in the late 19th century, benzoyl azide (B81097) rapidly emerged as a pivotal intermediate in organic chemistry. Its discovery by the German chemist Theodor Curtius not only introduced the broader class of acyl azides to the synthetic repertoire but also unveiled a powerful new transformation: the Curtius rearrangement. This guide delves into the foundational applications of benzoyl azide, presenting the core reactions, detailed experimental protocols derived from seminal literature, and quantitative data to provide a comprehensive technical overview for today's research professionals.

Discovery and First Synthesis of this compound

The story of this compound is intrinsically linked to the pioneering work of Theodor Curtius on hydrazine (B178648) derivatives. In his comprehensive 1894 paper published in the Journal für Praktische Chemie, Curtius detailed the first synthesis of this versatile compound.[1] The method proceeds in two key steps, starting from a benzoic acid ester. This foundational protocol laid the groundwork for all subsequent applications.

Experimental Protocol: The Curtius Synthesis of this compound (c. 1894)

Step 1: Synthesis of Benzoylhydrazine

This initial step involves the conversion of an ester of benzoic acid into its corresponding hydrazide.

  • Reactants: An ester of benzoic acid (e.g., ethyl benzoate) and hydrazine hydrate (B1144303).

  • Procedure: A mixture of the benzoic acid ester and hydrazine hydrate is heated. The exact temperatures and reaction times were often determined by the boiling point of the alcohol byproduct. The reaction progress was monitored by the consumption of the starting materials.

  • Work-up: Upon completion, the excess hydrazine and alcohol are removed, typically by distillation. The resulting benzoylhydrazine is then purified, often by recrystallization from a suitable solvent like ethanol.

Step 2: Conversion of Benzoylhydrazine to this compound

The second step is a diazotization reaction, converting the hydrazide into the target azide.

  • Reactants: Benzoylhydrazine, a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid).

  • Procedure: Benzoylhydrazine is dissolved in a cooled, aqueous acidic solution (e.g., dilute hydrochloric acid) to form the corresponding hydrazinium (B103819) salt. A chilled aqueous solution of sodium nitrite is then added dropwise while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction and prevent the premature decomposition of the azide.

  • Work-up: The this compound often precipitates from the cold aqueous solution as a solid. It is then collected by filtration, washed with cold water, and carefully dried. Due to its potentially explosive nature, it is handled with extreme caution and often used immediately in the next step without prolonged storage.[2]

The Curtius Rearrangement: A Gateway to Amines and Derivatives

The most significant early application of this compound is its thermal decomposition into phenyl isocyanate, a reaction now universally known as the Curtius rearrangement.[3][4][5] First described by Curtius in 1890 and further elaborated in 1894, this reaction provides a robust method for converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom (as CO₂).[1]

The rearrangement proceeds through a concerted mechanism, where the phenyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas.[3] Early mechanistic ideas proposed by Stieglitz in 1896 suggested a discrete acyl nitrene intermediate, a concept that has been refined over time.[6] While acyl nitrenes can be generated under photochemical conditions, the thermal reaction is now understood to be a concerted process.[3][6]

The true synthetic utility of the rearrangement lies in the reactivity of the resulting phenyl isocyanate, which can be trapped by various nucleophiles to generate a range of important functional groups.

  • Reaction with Water: Hydrolysis of the isocyanate forms an unstable carbamic acid, which spontaneously decarboxylates to yield aniline (B41778) (a primary amine).[7]

  • Reaction with Alcohols: Trapping the isocyanate with an alcohol produces a stable carbamate (B1207046) (urethane).[3]

  • Reaction with Amines: Reaction with a primary or secondary amine yields a substituted urea.[6]

Curtius_Rearrangement cluster_synthesis This compound Synthesis cluster_rearrangement Curtius Rearrangement cluster_products Trapping of Isocyanate Carboxylic_Acid Ph-COOH Acyl_Chloride Ph-COCl Carboxylic_Acid->Acyl_Chloride + SOCl₂ Benzoyl_Azide Ph-CON₃ Acyl_Chloride->Benzoyl_Azide + NaN₃ Isocyanate Ph-N=C=O (Phenyl Isocyanate) Benzoyl_Azide->Isocyanate Heat (Δ) - N₂ Amine Ph-NH₂ (Aniline) Isocyanate->Amine + H₂O - CO₂ Carbamate Ph-NHCOOR' (Carbamate) Isocyanate->Carbamate + R'OH Urea Ph-NHCONHR'R'' (Urea) Isocyanate->Urea + R'R''NH

Caption: Workflow of the Curtius Rearrangement.
Experimental Protocol: Thermal Decomposition of this compound (c. 1900)

  • Reactant: this compound.

  • Solvent: An inert, high-boiling solvent such as chloroform, benzene (B151609), or later, toluene.[8]

  • Procedure: this compound is dissolved in the chosen inert solvent. The solution is heated gently, typically to between 60-100 °C.[4] The evolution of nitrogen gas is observed, signaling the progress of the rearrangement. The reaction is continued until gas evolution ceases.

  • Work-up: The resulting solution containing phenyl isocyanate can be used directly. To isolate a derivative, the appropriate nucleophile (water, an alcohol, or an amine) is added to the cooled reaction mixture. The final product (aniline, carbamate, or urea) is then isolated and purified by standard methods such as distillation or recrystallization.

Quantitative Data from Early Curtius Rearrangements
Starting MaterialNucleophile (Solvent)ProductTemperature (°C)YieldReference
This compoundEthanolEthyl N-phenylcarbamateRefluxGood (unspecified)Curtius, 1894[1]
This compoundWaterAnilineHeatGood (unspecified)Curtius, 1894[1]
This compoundAnilineN,N'-DiphenylureaHeatGood (unspecified)Curtius, 1894[1]
α-Cyanoester AzideEthanolEthyl CarbamateHeatNot specifiedDarapsky, 1936[3][6]

The Schmidt Reaction: An Acid-Catalyzed Alternative

In 1924, Karl Friedrich Schmidt discovered a related reaction that provided a more direct route to amides from ketones, without the need to pre-form and isolate the acyl azide.[9] The Schmidt reaction typically involves reacting a carbonyl compound with hydrazoic acid (HN₃) under acidic conditions.[10] In the case of a carboxylic acid, the reaction proceeds through an in situ generated acyl azide, which then undergoes a Curtius-like rearrangement to an isocyanate, ultimately yielding an amine after hydrolysis.[10]

The reaction of a ketone, such as benzophenone, with hydrazoic acid under acidic catalysis leads to the insertion of a nitrogen atom to form a substituted amide (in this case, benzanilide). This provided a powerful new tool for C-N bond formation and ring expansion in cyclic ketones.

Schmidt_Reaction cluster_reactants Reactants cluster_reaction Schmidt Reaction Ketone Ph-CO-Ph (Benzophenone) Protonated_Ketone Ph-C⁺(OH)-Ph Ketone->Protonated_Ketone + H⁺ Azide HN₃ Azidohydrin Azidohydrin Intermediate Protonated_Ketone->Azidohydrin + HN₃ Rearrangement Rearrangement - H₂O, - N₂ Azidohydrin->Rearrangement Amide Ph-CONH-Ph (Benzanilide) Rearrangement->Amide

Caption: Mechanism of the Schmidt Reaction on a Ketone.
Experimental Protocol: Schmidt Reaction of Benzophenone (c. 1924)

  • Reactants: Benzophenone, sodium azide, and a strong acid (e.g., concentrated sulfuric acid).

  • Solvent: An inert solvent like benzene or chloroform.

  • Procedure: Benzophenone is dissolved in the solvent. Concentrated sulfuric acid is added carefully to act as a catalyst. Sodium azide is then added portion-wise to the stirred mixture, which generates hydrazoic acid in situ. The addition rate is controlled to manage the reaction's exothermicity and gas evolution. The reaction is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for several hours.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto ice. The product, benzanilide, is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization.

Quantitative Data from Early Schmidt Reactions
Starting KetoneAcid CatalystProductMigrating GroupYieldReference
BenzophenoneH₂SO₄BenzanilidePhenylGood (unspecified)Schmidt, 1924[9]
CyclohexanoneH₂SO₄CaprolactamAlkylGood (unspecified)Schmidt, 1924
AcetophenoneH₂SO₄AcetanilidePhenylGood (unspecified)Schmidt, 1924

Other Early Applications

While the Curtius and Schmidt reactions represent the dominant early applications, this compound was also recognized for its potential in other transformations, laying the groundwork for modern synthetic methods.

  • Heterocycle Synthesis: The azide group can act as a 1,3-dipole in cycloaddition reactions with unsaturated systems like alkynes, although this application was more thoroughly explored in the mid-20th century with the advent of "click chemistry."

  • Nitrene Chemistry: Photochemical decomposition of this compound generates a benzoyl nitrene intermediate. While early thermal reactions proceeded without a discrete nitrene, photolysis opened avenues for C-H insertion and addition reactions, foreshadowing modern C-H amidation methodologies.[6]

Conclusion

The initial applications of this compound, spearheaded by the work of Theodor Curtius, fundamentally altered the landscape of organic synthesis. The Curtius rearrangement provided an indispensable method for accessing primary amines and their derivatives from carboxylic acids, a transformation that remains a cornerstone of the field. The subsequent development of the Schmidt reaction further broadened the utility of azides in C-N bond formation. These early discoveries, born from fundamental investigations into the chemistry of nitrogen-containing functional groups, continue to find expression in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, demonstrating their enduring legacy in chemical science.

References

Methodological & Application

Application Notes and Protocols for the Curtius Rearrangement of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement is a cornerstone transformation in organic synthesis, providing a reliable method for the conversion of carboxylic acids, via an acyl azide (B81097) intermediate, into isocyanates.[1] This reaction is of significant interest in medicinal chemistry and drug development as the resulting isocyanate is a versatile intermediate that can be trapped by a variety of nucleophiles to produce primary amines, carbamates, and ureas.[2] Key advantages of the Curtius rearrangement include its tolerance for a wide range of functional groups and the complete retention of stereochemistry of the migrating group.[2]

This document provides a detailed protocol for the Curtius rearrangement starting from benzoyl azide. It covers the synthesis of the this compound precursor, its thermal rearrangement to phenyl isocyanate, and subsequent trapping with nucleophiles to yield synthetically valuable products.

Reaction and Signaling Pathway

The Curtius rearrangement proceeds through the thermal decomposition of an acyl azide. The generally accepted mechanism involves a concerted[3][4]-shift of the R-group from the carbonyl carbon to the adjacent nitrogen atom with simultaneous expulsion of nitrogen gas, yielding an isocyanate.[1] This concerted pathway avoids the formation of a discrete, high-energy nitrene intermediate in thermal reactions.[1] The resulting isocyanate is highly electrophilic and readily reacts with various nucleophiles.

Curtius_Rearrangement cluster_0 Step 1: this compound Synthesis cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Nucleophilic Trapping Benzoyl_Chloride Benzoyl Chloride Benzoyl_Azide This compound Benzoyl_Chloride->Benzoyl_Azide Acetone/Water Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Benzoyl_Azide Benzoyl_Azide_step2 This compound Phenyl_Isocyanate Phenyl Isocyanate N2_gas N₂ (gas) Phenyl_Isocyanate_trap Phenyl Isocyanate Benzoyl_Azide_step2->Phenyl_Isocyanate Δ (Heat) -N₂ Product Product (Carbamate or Urea) Phenyl_Isocyanate_trap->Product Nucleophile Nucleophile (e.g., R'OH, R'NH₂) Nucleophile->Product

Caption: Overall workflow for the Curtius rearrangement of this compound.

Experimental Protocols

Safety Precautions:

  • Acyl azides are potentially explosive and should be handled with extreme caution. Avoid friction, shock, and rapid heating. Do not concentrate solutions of acyl azides to dryness.

  • Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • Isocyanates are lachrymators and respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of this compound from Benzoyl Chloride

This protocol is adapted from a modern method utilizing a biphasic system, which allows for better temperature control and high yields.[5]

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium azide (1.1-1.5 eq) in deionized water.

  • While vigorously stirring the benzoyl chloride solution, add the aqueous sodium azide solution dropwise over 20-30 minutes, ensuring the temperature is maintained at or below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.

  • Pour the reaction mixture into a separatory funnel containing cold water and extract the this compound with a suitable organic solvent (e.g., toluene (B28343) or diethyl ether).

  • Wash the combined organic layers with cold water and brine, then dry over anhydrous sodium sulfate.

  • The resulting solution of this compound is typically used directly in the next step without isolation of the pure azide to minimize handling of the potentially explosive compound.

Protocol 2: Thermal Curtius Rearrangement and Trapping with Benzyl (B1604629) Alcohol to form Benzyl Phenylcarbamate

This protocol describes the thermal rearrangement of this compound in an inert solvent and subsequent in-situ trapping of the phenyl isocyanate intermediate with benzyl alcohol.

Materials:

  • Solution of this compound in toluene (from Protocol 1)

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Heating mantle and reflux condenser

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add benzyl alcohol (1.0-1.2 eq) dissolved in anhydrous toluene.

  • Heat the toluene/benzyl alcohol solution to reflux (approximately 110 °C).

  • Add the toluene solution of this compound (1.0 eq) from Protocol 1 to the dropping funnel.

  • Add the this compound solution dropwise to the refluxing benzyl alcohol solution over 30-60 minutes. Vigorous evolution of nitrogen gas should be observed.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until the evolution of gas ceases. The reaction can be monitored by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the isocyanate peak (~2270 cm⁻¹).[6]

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude benzyl phenylcarbamate can be purified by recrystallization (e.g., from ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) or by column chromatography on silica (B1680970) gel.

Protocol 3: Thermal Curtius Rearrangement and Trapping with Aniline (B41778) to form 1,3-Diphenylurea (B7728601)

This protocol details the synthesis of an unsymmetrical urea (B33335) by trapping the phenyl isocyanate intermediate with aniline.

Materials:

  • Solution of this compound in toluene (from Protocol 1)

  • Aniline

  • Toluene (anhydrous)

  • Heating mantle and reflux condenser

Procedure:

  • In a dry round-bottom flask, heat the toluene solution of this compound (1.0 eq) to reflux for 1-2 hours to ensure complete rearrangement to phenyl isocyanate. Monitor for the cessation of nitrogen gas evolution.

  • Cool the resulting phenyl isocyanate solution to room temperature.

  • In a separate flask, dissolve aniline (1.0 eq) in anhydrous toluene.

  • Slowly add the aniline solution to the stirred phenyl isocyanate solution. The reaction is often exothermic.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate of 1,3-diphenylurea may form.

  • If a precipitate has formed, collect the solid by filtration and wash with cold toluene or hexanes.

  • If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol. A high yield of 1,3-diphenylurea is typically obtained.[7]

Data Presentation

The following table summarizes typical yields for the key steps in the Curtius rearrangement of this compound. Note that yields can vary based on the specific reaction conditions and the scale of the reaction.

StepStarting MaterialProductReagents/ConditionsTypical Yield (%)Reference(s)
1. Azide Synthesis Benzoyl ChlorideThis compoundNaN₃, Acetone/Water, 0 °C84 - 95[5]
2. Rearrangement & Trapping This compoundBenzyl Phenylcarbamate1. Toluene, Reflux2. Benzyl Alcohol~70-85[8]
3. Rearrangement & Trapping This compound1,3-Diphenylurea1. Toluene, Reflux2. Aniline>90[7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_rearrangement Rearrangement & Trapping Phase cluster_purification Purification Phase start Start: Benzoyl Chloride setup_azide Set up reaction at 0°C start->setup_azide reagents_azide Prepare NaN₃ solution add_azide Dropwise addition of NaN₃ solution reagents_azide->add_azide setup_azide->add_azide react_azide Stir at 0°C for 1-2h add_azide->react_azide extract_azide Aqueous work-up and extraction (this compound in Toluene) react_azide->extract_azide add_benzoyl_azide Dropwise addition of this compound solution extract_azide->add_benzoyl_azide setup_reflux Heat trapping agent in Toluene to reflux setup_reflux->add_benzoyl_azide reflux Reflux for 1-2h add_benzoyl_azide->reflux cool Cool to room temperature reflux->cool concentrate Remove solvent cool->concentrate purify Recrystallization or Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of carbamates/ureas.

References

Application Notes and Protocols: Synthesis of Primary Amines from Benzoyl Azide via the Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the amine functional group is a prevalent structural motif in bioactive molecules.[1] The Curtius rearrangement offers a robust and versatile method for converting carboxylic acids and their derivatives, such as benzoyl azide (B81097), into primary amines.[2] This reaction proceeds through the thermal or photochemical decomposition of an acyl azide to form an isocyanate intermediate.[3] This isocyanate can then be hydrolyzed to yield the corresponding primary amine.[4]

Key advantages of the Curtius rearrangement include its tolerance for a wide variety of functional groups and the complete retention of stereochemistry at the migrating group, making it highly valuable in the synthesis of complex molecular architectures.[1][5] These application notes provide a detailed overview of the reaction mechanism, quantitative data, and step-by-step experimental protocols for the synthesis of primary amines starting from benzoyl azide.

Reaction Mechanism and Theory

The transformation of this compound into a primary amine is a multi-step process initiated by the Curtius rearrangement.

  • Formation of this compound : The process typically begins with the synthesis of the this compound precursor. A common method is the reaction of benzoyl chloride with an azide salt, such as sodium azide, via a nucleophilic acyl substitution.[6]

  • The Curtius Rearrangement : Upon heating, the this compound undergoes rearrangement. It is widely accepted that this is a concerted process where the phenyl group migrates from the carbonyl carbon to the adjacent nitrogen atom simultaneously with the expulsion of nitrogen gas (N₂).[3] This concerted mechanism avoids the formation of a discrete, high-energy acyl nitrene intermediate.[7] The product of this step is a highly reactive phenyl isocyanate.

  • Hydrolysis to Primary Amine : The phenyl isocyanate intermediate is then subjected to hydrolysis. It reacts with water to form an unstable carbamic acid derivative.[2][8] This carbamic acid readily undergoes spontaneous decarboxylation (loss of CO₂) to yield the final primary amine product, in this case, aniline.[2][9]

The overall reaction pathway is illustrated below.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Curtius Rearrangement cluster_2 Step 3: Hydrolysis A Benzoyl Chloride B This compound A->B + NaN3 C Phenyl Isocyanate B->C Heat (Δ) - N2 gas D Carbamic Acid (Unstable Intermediate) C->D + H2O E Primary Amine (Aniline) D->E - CO2

Figure 1. Reaction pathway for the synthesis of a primary amine from benzoyl chloride.

Quantitative Data Summary

The efficiency of each step in the synthesis can be influenced by reaction conditions such as solvent, temperature, and reaction time. The following table summarizes quantitative data from various literature protocols for the synthesis of the azide precursor, which is a critical step in the overall process.

ReactantAzide SourceSolventTemperatureTimeYield (%)Reference
Benzoyl Chloride (1 mmol)Sodium Azide (1.2 mmol)PEG-400Room Temp.1.5 h86%[6]
Benzyl Bromide (16.84 mmol)Sodium Azide (25.26 mmol)DMSOAmbientOvernight73%[10]
Benzyl Bromide (55.0 mmol)Sodium Azide (55.0 mmol)DMSORoom Temp.Overnight94%[11]
Benzyl Bromide (3.0 mmol)Sodium Azide (6.0 mmol)DMFRoom Temp.12 hUp to 99%[11]

Experimental Protocols

Safety Precaution: Organic azides, particularly low-molecular-weight ones, are potentially explosive and should be handled with extreme care in a well-ventilated fume hood.[12][13] Avoid heating acyl azides to dryness and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of this compound from Benzoyl Chloride

This protocol describes the synthesis of the acyl azide intermediate from its corresponding acyl chloride.

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Polyethylene glycol 400 (PEG-400) or Acetone/Water

  • Anhydrous ether

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a 25 mL flask, add benzoyl chloride (1 mmol, 1.0 eq.).

  • Add PEG-400 (2.0 mL) as a catalyst and solvent.[6]

  • Add sodium azide (1.2 mmol, 1.2 eq.) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 1.5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the characteristic azide peak at ~2100 cm⁻¹).

  • Upon completion, extract the product with anhydrous ether.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound. The product should be used immediately in the next step without extensive storage.

Protocol 2: Curtius Rearrangement and Hydrolysis to Primary Amine

This protocol details the thermal rearrangement of this compound to phenyl isocyanate, followed by in-situ hydrolysis to the primary amine.

Materials:

  • This compound (from Protocol 1)

  • Toluene (B28343) or another high-boiling inert solvent

  • Dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Rearrangement: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve the crude this compound (1 mmol) in an inert solvent like toluene (10-15 mL).

  • Heat the solution to reflux (approx. 110°C for toluene). The rearrangement is accompanied by the evolution of nitrogen gas.[2] The reaction is typically complete within 1-3 hours. Monitor the disappearance of the azide peak by IR spectroscopy.

  • Hydrolysis: After cooling the reaction mixture to room temperature, slowly add dilute aqueous acid or base to hydrolyze the isocyanate. The hydrolysis of isocyanates can be catalyzed by both acids and bases.[14]

  • Stir the two-phase mixture vigorously for several hours or until the isocyanate peak (~2250-2270 cm⁻¹) disappears from the IR spectrum.

  • Workup and Isolation: Transfer the mixture to a separatory funnel.

  • If acid was used for hydrolysis, neutralize the aqueous layer with a suitable base (e.g., NaOH) to deprotonate the amine salt.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude primary amine (aniline).

  • The crude product can be purified by distillation or column chromatography if necessary.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental workflow.

G cluster_workflow Overall Experimental Workflow start Start: Benzoyl Chloride step1 Protocol 1: Synthesis of This compound start->step1 step2 Protocol 2: Curtius Rearrangement (Thermal Decomposition) step1->step2 Intermediate: This compound step3 Protocol 2: Hydrolysis of Isocyanate step2->step3 Intermediate: Phenyl Isocyanate step4 Workup and Purification step3->step4 end_node Product: Primary Amine step4->end_node

Figure 2. High-level workflow for the synthesis of primary amines from benzoyl chloride.

References

Application Notes: Benzoyl Azide in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoyl azide (B81097) is a versatile reagent in organic synthesis, primarily serving as a 1,3-dipole in cycloaddition reactions. The 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, which are core structures in many pharmaceuticals, agrochemicals, and materials.[1][2] This reaction involves the combination of a 1,3-dipole (like benzoyl azide) with a dipolarophile, typically an alkyne or an alkene, to form a stable cycloadduct.[1] The utility of this reaction has been significantly expanded through the development of metal-catalyzed variants, which offer enhanced reaction rates and, crucially, control over regioselectivity.[3][4] These advancements, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), form a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance.[3][5]

Key Applications of this compound in 1,3-Dipolar Cycloadditions:

  • Synthesis of 1,2,3-Triazoles: The reaction of this compound with alkynes is the most prominent application, yielding 1,2,3-triazoles. These heterocycles are valued for their wide range of biological activities and their use as stable linkers in bioconjugation and materials science.[6]

    • Thermal Cycloaddition: The uncatalyzed reaction often requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility.[3][4]

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction, catalyzed by a copper(I) source, proceeds under mild conditions and exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[3][7] This high regioselectivity and reliability make it invaluable in drug discovery and chemical biology.

    • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce the 1,5-disubstituted 1,2,3-triazole isomer.[4][8][9] This complementary regioselectivity provides access to a different class of triazole derivatives.

  • Synthesis of Oxazolines: this compound can also react with alkenes as dipolarophiles. Recent developments have shown that visible-light-induced photocatalysis allows for the regioselective synthesis of oxazolines from benzoyl azides and alkenes under very mild conditions, with dinitrogen as the only byproduct.[10][11] This method offers an atom-economical route to another important class of heterocyclic compounds.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While typically applied to aliphatic azides, the principles of SPAAC are relevant. This catalyst-free variant uses strained cycloalkynes (e.g., bicyclo[6.1.0]nonyne, BCN) to achieve high reaction rates at physiological temperatures. The high activation energy is overcome by the release of ring strain in the cycloalkyne, making it a powerful tool for bioconjugation in living systems.[12][13]

Visualizing Reaction Pathways and Workflows

general_cycloaddition cluster_reactants Reactants cluster_product Product Benzoyl_Azide This compound (1,3-Dipole) Benzoyl_Azide->Reaction Dipolarophile Dipolarophile (Alkyne or Alkyne) Dipolarophile->Reaction Product Five-Membered Heterocycle Reaction->Product [3+2] Cycloaddition

Caption: General scheme of a 1,3-dipolar cycloaddition reaction.

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// Define edges start -> cu_path [label=" CuAAC\n'Click Chemistry'"]; start -> ru_path [label=" RuAAC"]; cu_path -> product_1_4 [label=" High Regioselectivity"]; ru_path -> product_1_5 [label=" High Regioselectivity"]; }

Caption: Catalytic control of regioselectivity in triazole synthesis.

// Nodes start [label="Start: Assemble Reactants", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dissolve this compound and alkyne\nin a suitable solvent (e.g., Toluene, Cyrene™)."]; step2 [label="Add catalyst system.\nFor CuAAC: Cu(I) source (e.g., CuI) and a base (e.g., Et₃N).\nFor RuAAC: Ru complex."]; step3 [label="Stir the reaction mixture at the specified\ntemperature (e.g., 30°C to reflux) for the required time (e.g., 3-24h)."]; step4 [label="Monitor reaction progress\nusing TLC or LC-MS."]; step5 [label="Quench the reaction\n(e.g., with aq. NH₄Cl for CuAAC)."]; step6 [label="Perform aqueous workup and extract\nthe organic product."]; step7 [label="Purify the product via column\nchromatography or recrystallization."]; end [label="End: Characterize Pure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Upon completion"]; step5 -> step6; step6 -> step7; step7 -> end; }

Caption: General experimental workflow for catalyzed cycloadditions.

Quantitative Data Summary

The efficiency of the 1,3-dipolar cycloaddition of this compound and its derivatives is highly dependent on the reaction conditions, catalyst, and the electronic nature of the substrates.

Table 1: Copper(I)-Catalyzed Cycloaddition of Substituted Benzyl (B1604629) Azides with Alkynes (CuAAC)

Entry Benzyl Azide Substituent Alkyne Catalyst (mol%) Solvent Time (h) Yield (%) Reference
1 H Phenylacetylene CuI (1) Cyrene™ 12 95 [14]
2 H Phenylacetylene Cu-MONPs (0.0025) Water 24 >95 [15]
3 4-Nitro Di-tert-butyl acetylenedicarboxylate None (Thermal) Ethanol (reflux) 3 94 [6][16]
4 4-Methoxy Di-tert-butyl acetylenedicarboxylate None (Thermal) Ethanol (reflux) 20 80 [6][16]

| 5 | H | Phenylacetylene | CuSO₄/Sodium Ascorbate | Toluene | - | 73 |[7] |

Table 2: Ruthenium-Catalyzed Cycloaddition for 1,5-Regioisomer Synthesis (RuAAC)

Entry Azide Alkyne Catalyst Solvent Temp (°C) Yield (%) Reference
1 Benzyl Azide Phenylacetylene CpRuCl(PPh₃)₂ Toluene RT - [9][14]
2 Benzyl Azide Ethyl Propiolate CpRuCl(PPh₃)₂ Toluene RT - [9]

| 3 | Benzyl Azide | 1-Octyne | Cp*RuCl(N₃)(dppb) | Benzene | 80 | 89 |[8] |

Note: Quantitative yields for some RuAAC reactions are not always explicitly stated in review articles but are generally high for the 1,5-regioisomer.

Table 3: Visible-Light Induced Cycloaddition of Benzoyl Azides with Alkenes

Entry This compound Substituent Alkene Photocatalyst Solvent Time (h) Yield (%) Reference
1 H Styrene Ru(bpy)₃Cl₂ DCE 16 85 [10][11]
2 4-Methoxy Styrene Ru(bpy)₃Cl₂ DCE 16 81 [10][11]
3 4-Bromo α-Methylstyrene Ru(bpy)₃Cl₂ DCE 16 95 [10][11]

| 4 | H | 1-Octene | Ru(bpy)₃Cl₂ | DCE | 16 | 72 |[10][11] |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole using a Cu(I) catalyst.[7][14]

Materials:

  • Benzyl azide (or substituted this compound) (1.0 mmol, 1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.0 mmol, 1.0 eq)

  • Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)

  • Triethylamine (B128534) (Et₃N) or another suitable base (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., Toluene, Cyrene™, THF) (2-3 mL)

  • Saturated aqueous solution of NH₄Cl

  • Ethyl acetate (B1210297) and water for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry screw-cap vial equipped with a magnetic stir bar, add the benzyl azide (1.0 mmol) and the terminal alkyne (1.0 mmol).

  • Add the anhydrous solvent (2.5 mL) and stir until all reactants are fully dissolved.

  • To the stirred solution, add triethylamine (0.1 mmol).

  • Add the copper(I) iodide catalyst (0.01 mmol). The mixture may change color.

  • Seal the vial and stir the reaction mixture at a temperature between 30°C and 50°C for 12-24 hours.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is for the synthesis of the 1,5-disubstituted 1,2,3-triazole isomer.[4][9]

Materials:

  • Benzyl azide (or substituted this compound) (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.0 mmol, 1.0 eq)

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Benzene) (3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Add the ruthenium catalyst (0.02 mmol) to an oven-dried Schlenk flask under an inert atmosphere.

  • Add the anhydrous, degassed solvent (3 mL) via syringe.

  • Add the benzyl azide (1.0 mmol) and the terminal alkyne (1.0 mmol) to the flask via syringe.

  • Stir the reaction mixture at room temperature or heat as required (up to 80°C) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, cool the reaction mixture and concentrate the solvent under reduced pressure.

  • The crude residue is then purified directly by silica gel column chromatography to isolate the pure 1,5-disubstituted 1,2,3-triazole. An aqueous workup is typically not required.

Protocol 3: Visible-Light Induced Synthesis of Oxazolines

This protocol describes the photocatalytic cycloaddition of a this compound with an alkene.[10][11]

Materials:

  • This compound (0.2 mmol, 1.0 eq)

  • Alkene (e.g., Styrene) (1.0 mmol, 5.0 eq)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂) (0.004 mmol, 2 mol%)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) (2 mL)

  • Blue LED light source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a vial suitable for photochemistry, combine the this compound (0.2 mmol), alkene (1.0 mmol), and the photocatalyst (0.004 mmol).

  • Add anhydrous DCE (2 mL) and degas the solution with nitrogen or argon for 15 minutes.

  • Seal the vial and place it approximately 5 cm from a blue LED light source.

  • Irradiate the stirred mixture at room temperature for 16 hours.

  • After the reaction period, remove the light source and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to afford the desired oxazoline (B21484) product.

References

Application Notes and Protocols for the Synthesis of N-Heterocycles Using Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl azide (B81097) and related organic azides are versatile and powerful reagents in synthetic organic chemistry, enabling the construction of a wide variety of nitrogen-containing heterocycles (N-heterocycles). These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structures of numerous pharmaceuticals. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of N-heterocycles utilizing benzoyl azide, including triazoles, benzotriazoles, heteroaromatic amides, and quinazolinones. The methodologies presented herein are based on established and robust chemical transformations, offering efficient routes to these valuable molecular architectures.

Key Synthetic Applications of this compound

This compound serves as a precursor in several key reactions for N-heterocycle synthesis:

  • [3+2] Cycloaddition Reactions: As a 1,3-dipole, this compound readily participates in [3+2] cycloaddition reactions with various dipolarophiles. Its reaction with alkynes is a cornerstone of "click chemistry," providing a highly efficient route to 1,2,3-triazoles. Similarly, reaction with benzynes affords benzotriazoles.

  • Curtius Rearrangement: Upon thermal or photochemical activation, this compound undergoes the Curtius rearrangement to form phenyl isocyanate. This highly reactive intermediate can be trapped with a variety of nucleophiles to generate amides, ureas, and carbamates, which can be key steps in the synthesis of more complex heterocycles like quinolones.[1][2]

  • Nitrene Insertion and Amidation Reactions: Under photochemical or thermal conditions, this compound can generate a benzoyl nitrene intermediate, which can undergo C-H insertion or amidation reactions. Recent advances in visible-light photocatalysis have enabled the direct C-H amidation of heteroarenes using benzoyl azides under mild conditions.[3]

Data Presentation: Synthesis of N-Heterocycles

The following tables summarize quantitative data for the synthesis of various N-heterocycles using this compound and related organic azides.

Table 1: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles [4]

EntryAzideAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Benzyl (B1604629) azidePhenylacetylene (B144264)CpRuCl(COD) (1)DCE451>95
2Benzyl azide1-OctyneCpRuCl(COD) (1)DCE451>95
3Phenyl azidePhenylacetyleneCp*RuCl(COD) (1)DCE45290

Cp*RuCl(COD) = Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II), DCE = 1,2-Dichloroethane

Table 2: Synthesis of Benzotriazoles via [3+2] Cycloaddition of Azides and Benzynes [1][5]

EntryAzideBenzyne (B1209423) PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl azide2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126)CsFMeCNRT1290
2Phenyl azide2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFMeCNRT1285
3Adamantyl azide2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFMeCNRT1278
4Ethyl azidoacetate2-(Trimethylsilyl)phenyl trifluoromethanesulfonateCsFMeCNRT1299

RT = Room Temperature

Table 3: Visible-Light Photocatalyzed C-H Amidation of N-Methylpyrrole [6]

EntryThis compound DerivativePhotocatalyst (mol%)AdditiveSolventTime (h)Yield (%)
1This compound[Ru(bpy)₃]Cl₂ (2.5)H₃PO₄DMSO465
24-Methoxythis compound[Ru(bpy)₃]Cl₂ (2.5)H₃PO₄DMSO471
34-Chlorothis compound[Ru(bpy)₃]Cl₂ (2.5)H₃PO₄DMSO454
44-Cyanothis compound[Ru(bpy)₃]Cl₂ (2.5)H₃PO₄DMSO463

[Ru(bpy)₃]Cl₂ = Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a hallmark reaction of "click chemistry".[7][8]

  • Materials:

    • This compound (or other organic azide) (1.0 equiv)

    • Terminal alkyne (1.0 equiv)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium ascorbate (B8700270) (0.1 equiv)

    • Solvent: t-Butanol/Water (1:1 mixture)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add the this compound (1.0 equiv) and the terminal alkyne (1.0 equiv).

    • Dissolve the starting materials in a 1:1 mixture of t-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

    • Add the copper(II) sulfate pentahydrate (0.05 equiv) to the reaction mixture, followed by the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition [4]

This protocol provides a method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.

  • Materials:

    • Benzyl azide (1.0 equiv, 0.075 mol, 10.0 g)

    • Phenylacetylene (1.05 equiv, 0.0789 mol, 8.06 g)

    • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)] (0.01 equiv, 0.752 mmol, 285 mg)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Three-necked round-bottom flask (500 mL)

    • Magnetic stirrer, rubber septum, argon inlet

    • Oil bath

  • Procedure:

    • Equip a 500-mL, three-necked round-bottom flask with a magnetic stir bar and a rubber septum, and purge the flask with argon.

    • Add benzyl azide (10.0 g, 0.075 mol) to the flask.

    • Add 150 mL of anhydrous DCE, followed by phenylacetylene (8.06 g, 0.0789 mol).

    • Place the reaction flask in a preheated oil bath at 45 °C.

    • After 5 minutes, prepare a solution of Cp*RuCl(COD) (285 mg, 0.752 mmol) in 3 mL of DCE and add it to the reaction mixture via syringe.

    • Stir the reaction at 45 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

    • Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Protocol 3: Synthesis of 1-Benzyl-1H-benzotriazole from Benzyne and Benzyl Azide [1][5]

This protocol describes the synthesis of a benzotriazole (B28993) via a [3+2] cycloaddition of an in situ generated benzyne with an azide.

  • Materials:

    • Benzyl azide (1.0 equiv)

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv)

    • Cesium fluoride (B91410) (CsF) (2.0 equiv)

    • Acetonitrile (B52724) (MeCN), anhydrous

    • Schlenk tube or a flask equipped with a reflux condenser and argon inlet

    • Magnetic stirrer

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) and cesium fluoride (2.0 equiv).

    • Add anhydrous acetonitrile to the tube.

    • Add benzyl azide (1.0 equiv) to the stirred suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts.

    • Rinse the Celite pad with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford 1-benzyl-1H-benzotriazole.

Protocol 4: Visible-Light Photocatalyzed C-H Amidation of N-Methylpyrrole with this compound [6]

This protocol details a modern, mild method for the direct amidation of a heterocycle.

  • Materials:

    • This compound (1.0 equiv, 0.34 mmol)

    • N-Methylpyrrole (5.0 equiv, 1.7 mmol)

    • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) (0.025 equiv, 8.5 µmol)

    • Phosphoric acid (o-H₃PO₄) (2.0 equiv, 0.68 mmol)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • 5 mL snap vial with a magnetic stir bar

    • Blue LED light source

  • Procedure:

    • In a 5 mL snap vial equipped with a magnetic stir bar, combine [Ru(bpy)₃]Cl₂·6H₂O (0.025 equiv), this compound (1 equiv), phosphoric acid (2 equiv), and N-methylpyrrole (5 equiv).

    • Dissolve the components in dry DMSO (to a final concentration of 0.09 M with respect to this compound).

    • Degas the resulting mixture by bubbling with argon or by the freeze-pump-thaw method.

    • Seal the vial and place it under irradiation with a blue LED light source at room temperature.

    • Stir the reaction mixture for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 5: Synthesis of 3-Benzyl-quinazolin-4(3H)-one [9]

This protocol describes the synthesis of a quinazolinone derivative from isatoic anhydride (B1165640) and benzyl azide.

  • Materials:

    • Isatoic anhydride (1.0 equiv)

    • Benzyl azide (1.2 equiv)

    • Potassium tert-butoxide (2.0 equiv)

    • Dimethyl sulfoxide (DMSO)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve isatoic anhydride (1.0 equiv) in DMSO.

    • Add potassium tert-butoxide (2.0 equiv) to the solution and stir for 10 minutes at room temperature.

    • Add benzyl azide (1.2 equiv) to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with water and dry it to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 3-benzyl-quinazolin-4(3H)-one.

Mandatory Visualizations

Reaction_Pathways cluster_cycloaddition [3+2] Cycloaddition cluster_curtius Curtius Rearrangement cluster_amidation C-H Amidation This compound This compound Triazole Triazole This compound->Triazole Cu(I) or Ru(II) catalyst Benzotriazole Benzotriazole This compound->Benzotriazole Alkyne Alkyne Alkyne->Triazole Benzyne Benzyne Benzyne->Benzotriazole Benzoyl Azide_C This compound Isocyanate Isocyanate Benzoyl Azide_C->Isocyanate Heat or hv, -N2 Amine/Urea/Carbamate Amine/Urea/Carbamate Isocyanate->Amine/Urea/Carbamate Nucleophile H2O, RNH2, ROH Nucleophile->Amine/Urea/Carbamate Benzoyl Azide_A This compound Amidated Heterocycle Amidated Heterocycle Benzoyl Azide_A->Amidated Heterocycle Visible light, Photocatalyst Heteroarene Heteroarene Heteroarene->Amidated Heterocycle

Caption: Key reaction pathways for N-heterocycle synthesis using this compound.

Experimental_Workflow start Start reagents Combine this compound, Substrate, and Catalyst/Reagents start->reagents reaction Reaction under Specified Conditions (Temp, Time, Atmosphere) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for N-heterocycle synthesis.

References

Application Notes and Protocols for Photocatalytic C-H Amidation with Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup and protocol for the visible-light-mediated photocatalytic C-H amidation of heteroarenes using benzoyl azides. This method offers a mild and efficient pathway for the synthesis of heteroaromatic amides, which are prevalent motifs in pharmaceuticals and functional materials. The reaction proceeds with high atom economy, producing dinitrogen as the only byproduct.[1][2][3]

Overview

The described protocol outlines the direct C-H amidation of electron-rich heteroarenes utilizing a ruthenium-based photocatalyst, an acid additive, and visible light irradiation.[1][4] This approach avoids the harsh reaction conditions often associated with traditional C-H functionalization methods.[1][3] The reaction is tolerant of various functional groups on both the heteroarene and the benzoyl azide (B81097), making it a versatile tool for late-stage functionalization in drug discovery and development.[1][5]

Experimental Workflow

The general experimental workflow for the photocatalytic C-H amidation is depicted below. It involves the preparation of the reaction mixture, degassing, irradiation with blue LEDs, and subsequent workup and purification of the desired amide product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification p1 Combine photocatalyst, benzoyl azide, heteroarene, and acid additive in a reaction vial p2 Add solvent (e.g., DMSO) p1->p2 p3 Degas the reaction mixture (e.g., freeze-pump-thaw) p2->p3 r1 Irradiate with blue LEDs at room temperature p3->r1 r2 Monitor reaction progress (e.g., by TLC or GC-MS) r1->r2 w1 Quench the reaction r2->w1 w2 Extract the product with an organic solvent w1->w2 w3 Dry and concentrate the organic phase w2->w3 w4 Purify the crude product (e.g., by column chromatography) w3->w4

Caption: Experimental workflow for photocatalytic C-H amidation.

Data Presentation

The following tables summarize the reaction scope and yields for the photocatalytic C-H amidation of various heteroarenes with different benzoyl azides, as reported in the literature.

Table 1: Scope of Heteroarenes [6]

EntryHeteroareneProductYield (%)
1N-MethylpyrroleN-Methyl-2-benzoylpyrrole65
2Pyrrole2-Benzoylpyrrole72
3Indole3-Benzoylindole69
41,2-Dimethylindole3-Benzoyl-1,2-dimethylindole64
5Furan2-Benzoylfuran49
6Benzofuran2-Benzoylbenzofuran15
7Thiophene2-Benzoylthiophene59
82-Methylthiophene5-Benzoyl-2-methylthiophene46
9N-Phenylpyrrole2-Benzoyl-1-phenylpyrrole88
101H-Pyrrolo[2,3-b]pyridine3-Benzoyl-1H-pyrrolo[2,3-b]pyridine59
111-Methylindole3-Benzoyl-1-methylindole35
122,5-Dimethylfuran3-Benzoyl-2,5-dimethylfuran61
14Cinnamoyl azideN-(1-Methyl-1H-pyrrol-2-yl)cinnamamide55

Reaction conditions: this compound (1 equiv.), heteroarene (5 equiv.), Ru(bpy)3Cl2·6H2O (2.5 mol%), H3PO4 (2 equiv.) in dry DMSO, irradiated with blue light under N2.[6]

Table 2: Scope of Benzoyl Azides [6]

EntryThis compound SubstituentProductYield (%)
1HN-(1-Methyl-1H-pyrrol-2-yl)benzamide65
24-Me4-Methyl-N-(1-methyl-1H-pyrrol-2-yl)benzamide71
34-OMe4-Methoxy-N-(1-methyl-1H-pyrrol-2-yl)benzamide47
44-F4-Fluoro-N-(1-methyl-1H-pyrrol-2-yl)benzamide54
54-CN4-Cyano-N-(1-methyl-1H-pyrrol-2-yl)benzamide63
64-CO2EtEthyl 4-((1-methyl-1H-pyrrol-2-yl)carbamoyl)benzoate46
74-Cl4-Chloro-N-(1-methyl-1H-pyrrol-2-yl)benzamide61
82-Me2-Methyl-N-(1-methyl-1H-pyrrol-2-yl)benzamide49
9-No reaction with alkyl, phenyl, diphenylphosphoryl or benzyl (B1604629) acyl azides0

Reaction conditions: this compound derivative (1 equiv.), N-methylpyrrole (5 equiv.), Ru(bpy)3Cl2·6H2O (2.5 mol%), H3PO4 (2 equiv.) in dry DMSO, irradiated with blue light under N2.[5][6]

Experimental Protocols

Materials and Equipment
  • Photocatalyst: Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)3]Cl2·6H2O)

  • Benzoyl Azides: Synthesized from the corresponding benzoyl chlorides and sodium azide or purchased commercially.

  • Heteroarenes: Purchased from commercial suppliers and used as received or purified by standard methods.

  • Acid Additive: Phosphoric acid (H3PO4, 85% in water)

  • Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Vials: 5 mL snap vials or similar, equipped with a magnetic stirring bar.

  • Light Source: Blue LEDs (e.g., 455 nm).

  • Degassing Equipment: Schlenk line or similar setup for freeze-pump-thaw cycles.

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup).

Standard Procedure for Photocatalytic C-H Amidation

The following protocol is a representative example for the reaction of N-methylpyrrole with this compound.

  • Reaction Setup:

    • To a 5 mL snap vial equipped with a magnetic stirring bar, add [Ru(bpy)3]Cl2·6H2O (0.0085 mmol, 2.5 mol%).

    • Add this compound (0.34 mmol, 1.0 equiv.).

    • Add N-methylpyrrole (1.7 mmol, 5.0 equiv.).

    • Add phosphoric acid (0.68 mmol, 2.0 equiv.).

    • Add anhydrous DMSO (to achieve a concentration of 0.09 M with respect to the this compound).

  • Degassing:

    • Seal the vial with a septum.

    • Degas the reaction mixture by three freeze-pump-thaw cycles to ensure an inert atmosphere.

    • Backfill the vial with nitrogen or argon.

  • Irradiation:

    • Place the reaction vial in front of a blue LED light source.

    • Ensure the reaction mixture is stirred continuously at room temperature.

    • Irradiate for the required time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Proposed Reaction Mechanism

The reaction is proposed to proceed via a triplet sensitization pathway.[1] The photocatalyst, [Ru(bpy)3]Cl2, absorbs blue light and is excited to a triplet state. This excited state then transfers its energy to the this compound, generating a triplet this compound intermediate. This reactive intermediate then undergoes the C-H amidation reaction with the heteroarene.

reaction_mechanism cluster_catalyst Photocatalyst Cycle cluster_substrate Substrate Activation and Reaction PC [Ru(bpy)3]2+ PC_exc [Ru(bpy)3]2+* PC->PC_exc hν (Blue Light) PC_exc->PC Energy Transfer Azide This compound PC_exc->Azide Azide_T Triplet this compound Intermediate Reaction Intermediate Azide_T->Intermediate + Heteroarene Heteroarene Heteroarene Product Amide Product Intermediate->Product N2 N2 Intermediate->N2 - N2

Caption: Proposed mechanism for photocatalytic C-H amidation.

Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and performing chemical reactions. The reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols: Benzoyl Azide in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl azide (B81097) is a reactive organic compound that finds utility in various aspects of peptide chemistry. Although its direct application as a coupling reagent is less common than other acyl azides due to its inherent instability, the principles of acyl azide chemistry provide a framework for its use. The benzoyl group itself is a valuable moiety for peptide modification, enhancing properties such as hydrophobicity and serving as a key component in photoaffinity labeling probes.

This document provides a comprehensive overview of the applications of benzoyl azide and the benzoyl group in peptide synthesis and modification. It includes detailed protocols for peptide coupling via the acyl azide method, N-terminal benzoylation, and the incorporation of benzoyl-containing photoreactive amino acids. Safety considerations for handling potentially explosive azide compounds are also highlighted.

Safety and Handling of this compound

This compound is classified as a shock-sensitive and explosive material.[1] Due to the instability of the azide group, it can decompose readily with heat, shock, or friction.[1] Therefore, stringent safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a blast shield, and chemical-resistant gloves.[2][3]

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood.[3]

  • Handling: Use non-metal spatulas (plastic or ceramic) to handle sodium azide, a precursor to this compound, to avoid the formation of highly explosive heavy metal azides.[4][5] Avoid grinding or subjecting the compound to frictional heat.[4]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials such as strong oxidizing agents and acids.[2]

  • Waste Disposal: Azide-containing waste should be managed as hazardous waste and should not be disposed of down the drain, as it can form explosive metal azides with lead or copper plumbing.[3]

Application 1: Peptide Bond Formation via the Acyl Azide Method

The acyl azide method is a classical approach to peptide bond formation known for its very low risk of racemization.[6] While protocols specifically detailing the use of pre-isolated this compound are rare due to its instability, it can be generated in situ from benzoyl hydrazide, analogous to other acyl azides.

Quantitative Data: Comparison of Coupling Reagents

The following table provides a comparative overview of the performance of the general acyl azide method against other common peptide coupling reagents. It's important to note that direct, head-to-head comparisons under identical conditions are limited in the literature, and performance can be sequence-dependent.[6]

Coupling Agent/MethodCoupling Efficiency / Yield (%)Racemization LevelKey AdvantagesKey Disadvantages
Acyl Azide Method Generally good, but can be variableVery Low Minimal racemizationLonger reaction times, potentially hazardous intermediates
HATU/HBTU High to Very HighLow to ModerateFast reactions, high efficiencyCan cause racemization with sensitive amino acids
PyBOP HighLow to ModerateEfficient, good for sterically hindered couplingsByproducts can be difficult to remove
DCC/DIC + Additive Good to HighLow (with additive)Cost-effectiveFormation of insoluble urea (B33335) byproduct (DCC)

Data compiled from multiple sources.[6][7][8][9][10]

Experimental Protocol: Dipeptide Synthesis via In-situ Acyl Azide Generation

This protocol describes the synthesis of a dipeptide (e.g., N-Benzoyl-Gly-Phe-OMe) using the in-situ generation of this compound from benzoyl hydrazide.

Materials:

  • Benzoyl hydrazide

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Formation of this compound (in situ): a. Dissolve benzoyl hydrazide (1.0 eq) in a minimal amount of cold (0 to -5 °C) DMF containing 2.5 equivalents of HCl. b. Cool the solution in an ice-salt bath to maintain the temperature between 0 and -5 °C. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise while vigorously stirring. Ensure the temperature does not rise above 0 °C. d. Stir the reaction mixture at this temperature for 15-30 minutes to form the this compound. The solution should be kept cold for the next step.

  • Coupling Reaction: a. In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in DMF and neutralize with TEA or NMM (1.0 eq) at 0 °C. b. Slowly add the cold this compound solution from step 1d to the neutralized amino acid ester solution. c. Adjust the pH of the reaction mixture to be neutral or slightly basic (pH 7-8) by the dropwise addition of TEA or NMM. d. Allow the reaction to proceed at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction by adding cold water. b. Extract the aqueous mixture with DCM or ethyl acetate (B1210297) (3 x volumes). c. Combine the organic layers and wash sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide. e. Purify the crude product by silica (B1680970) gel column chromatography or recrystallization. f. Characterize the final product by mass spectrometry and NMR.[11][12]

Visualization: Acyl Azide Peptide Coupling

Acyl_Azide_Coupling cluster_0 Acyl Azide Formation cluster_1 Peptide Bond Formation Carboxylic_Acid R-COOH (N-Protected Amino Acid) Acyl_Hydrazide R-CO-NHNH₂ Carboxylic_Acid->Acyl_Hydrazide Hydrazine Acyl_Azide R-CO-N₃ Acyl_Hydrazide->Acyl_Azide NaNO₂/HCl Amino_Component H₂N-R' (Amino Acid Ester) Dipeptide R-CO-NH-R' Acyl_Azide->Dipeptide + Amino Component

Caption: General mechanism of acyl azide-mediated peptide coupling.

Application 2: N-Terminal Benzoylation of Peptides

N-terminal benzoylation is a common modification to increase the hydrophobicity and stability of peptides.[] This can improve their interaction with biological membranes and protect them from enzymatic degradation. While benzoyl chloride is the most common reagent for this purpose, this compound could potentially be used under appropriate conditions.

Experimental Protocol: N-Terminal Benzoylation with Benzoyl Chloride

This protocol describes a standard method for the N-terminal benzoylation of a peptide on solid support.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Benzoyl chloride

  • Diisopropylethylamine (DIEA) or Pyridine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF or DCM in a peptide synthesis vessel.

  • Benzoylation: a. To the swollen resin, add a solution of benzoyl chloride (5-10 eq) and DIEA (5-10 eq) in DMF. b. Agitate the mixture at room temperature for 1-2 hours. c. Monitor the reaction completion using a Kaiser test (should be negative, indicating the absence of free primary amines).

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts. Dry the resin under vacuum.

  • Cleavage and Deprotection: a. Treat the dried resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. b. Precipitate the crude benzoylated peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[14][15]

  • Characterization: Confirm the identity and purity of the N-benzoylated peptide by mass spectrometry.[11][12]

Visualization: N-Terminal Modification Workflow

N_Terminal_Benzoylation Start Resin-Bound Peptide (Free N-Terminus) Swell Swell Resin in DMF/DCM Start->Swell Benzoylate Add Benzoyl Chloride + Base (DIEA) Swell->Benzoylate Monitor Monitor with Kaiser Test Benzoylate->Monitor Wash Wash Resin Monitor->Wash Reaction Complete Cleave Cleave from Resin (TFA Cocktail) Wash->Cleave Purify Purify by RP-HPLC Cleave->Purify End N-Benzoylated Peptide Purify->End

Caption: Workflow for N-terminal benzoylation of a solid-phase synthesized peptide.

Application 3: Benzophenone (B1666685) in Peptide Photoaffinity Labeling

The benzoyl moiety is a critical component of the photoreactive amino acid p-benzoyl-L-phenylalanine (Bpa).[16] Bpa is widely used in photoaffinity labeling to identify and study peptide-protein interactions.[17][18] Upon UV irradiation, the benzophenone group forms a reactive triplet diradical that can form covalent bonds with nearby molecules, thus "trapping" the interacting partner.[18]

Experimental Protocol: Synthesis of a Photoaffinity Peptide Probe with Bpa

This protocol outlines the incorporation of Fmoc-L-Bpa-OH into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-L-p-benzoyl-phenylalanine (Fmoc-L-Bpa-OH)

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin)

  • Standard SPPS reagents (coupling agents like HATU/HBTU, base like DIEA, piperidine (B6355638) in DMF for Fmoc deprotection)

  • Cleavage cocktail

  • HPLC for purification

Procedure:

  • Peptide Synthesis: a. Synthesize the peptide sequence on the chosen resin using standard automated or manual Fmoc-SPPS protocols. b. At the desired position in the sequence, incorporate Fmoc-L-Bpa-OH using the same coupling conditions as for other amino acids. A double coupling may be beneficial to ensure high efficiency.

  • Cleavage and Deprotection: a. Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification and Characterization: a. Purify the crude Bpa-containing peptide by RP-HPLC. b. Confirm the mass and purity of the peptide probe by mass spectrometry.

  • Photo-crosslinking Experiment (General Overview): a. Incubate the purified Bpa-containing peptide with its target protein or biological sample. b. Irradiate the sample with UV light (typically ~350-360 nm) to activate the benzophenone group and induce covalent cross-linking. c. Analyze the cross-linked products using techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners.[16][18]

Visualization: Photoaffinity Labeling Principle

Photoaffinity_Labeling cluster_0 Before UV cluster_1 After UV Irradiation (360 nm) Peptide_Probe Peptide-Bpa Target_Protein Target Protein Peptide_Probe->Target_Protein Non-covalent Binding Activated_Probe Peptide-Bpa* (Diradical) Target_Protein->Activated_Probe UV Light (hv) Crosslinked_Complex Peptide-Protein Covalent Complex Activated_Probe->Crosslinked_Complex Covalent Bond Formation

Caption: Principle of peptide photoaffinity labeling using a Bpa-containing probe.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles from Benzoyl Azide and Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-triazoles via the reaction of benzoyl azide (B81097) with alkynes. This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only easily removable byproducts. The resulting triazole core is a valuable scaffold in medicinal chemistry and materials science. This document covers the preparation of the key benzoyl azide reagent, and the primary catalytic methods for the cycloaddition reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

I. Synthesis of this compound

Introduction: this compound is a key reagent for these cycloaddition reactions. It can be synthesized from the readily available benzoyl chloride and sodium azide. However, it is important to note that organic azides are potentially explosive and should be handled with care, especially in concentrated form or when heated. It is often recommended to generate this compound in situ and use it directly in the subsequent reaction without isolation.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzoyl chloride and sodium azide.

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Polyethylene glycol (PEG-400)

  • Anhydrous ether

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL flask, add benzoyl chloride (1 mmol), sodium azide (1.2 mmol), and PEG-400 (2.0 mL).

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Upon completion of the reaction, extract the product with anhydrous ether.

  • Concentrate the ethereal solution under reduced pressure to obtain this compound as a light-colored solid.[1]

Safety Precautions:

  • Always handle sodium azide and this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Avoid heating concentrated solutions of azides.

  • Small-scale reactions are recommended.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The CuAAC reaction is the most prominent example of click chemistry, providing exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[2] The reaction is typically carried out under mild conditions and is tolerant of a wide variety of functional groups. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[2][3]

Protocol 2: General Procedure for CuAAC of this compound and a Terminal Alkyne

This protocol provides a general method for the copper-catalyzed cycloaddition of this compound and a terminal alkyne.

Materials:

  • This compound (prepared as in Protocol 1 or generated in situ)

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Solvent (e.g., 1:1 mixture of tert-butanol (B103910) and water)

  • Reaction vessel with a magnetic stir bar

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0 eq) in the chosen solvent.

  • To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 eq).

  • Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq) to initiate the reaction.[3]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine, drying over anhydrous sulfate, and concentration under reduced pressure. The crude product can be purified by column chromatography if necessary.

III. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Introduction: The RuAAC reaction provides a complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer.[4][5] This method is particularly useful for the synthesis of fully substituted triazoles from internal alkynes.[5] Common catalysts include [CpRuCl] complexes such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[6]

Protocol 3: General Procedure for RuAAC of this compound and an Alkyne

This protocol describes a general method for the ruthenium-catalyzed cycloaddition of this compound and an alkyne.

Materials:

  • This compound (prepared as in Protocol 1 or generated in situ)

  • Alkyne (terminal or internal)

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂)

  • Anhydrous, non-protic solvent (e.g., benzene (B151609) or toluene)

  • Reaction vessel with a magnetic stir bar and reflux condenser

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq), the alkyne (1.2-1.5 eq), and the ruthenium catalyst (e.g., 1-5 mol%) in the anhydrous solvent.

  • Heat the reaction mixture to reflux (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

IV. Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of triazoles from azides and alkynes. While specific data for a wide range of this compound reactions is not extensively tabulated in the literature, the data for benzyl (B1604629) azide serves as a good proxy, with the understanding that the electron-withdrawing nature of the benzoyl group may influence reaction rates.

Table 1: Representative Conditions and Yields for CuAAC Reactions

AzideAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Benzyl AzidePhenylacetyleneCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT12-24>95
Benzyl Azide1-EthynylcyclohexanolCopper PhenylacetylideCH₂Cl₂RT2477[7]
Benzyl Azide1-Chloro-4-prop-2-ynyloxybenzeneCopper PhenylacetylideCH₂Cl₂RT2470[7]
m-Nitrothis compoundPhenylacetyleneCu(I)VariousRT1-24High

Table 2: Representative Conditions and Yields for RuAAC Reactions

AzideAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)
Benzyl AzidePhenylacetyleneCpRuCl(COD)Dichloroethane450.590-92[5]
Benzyl Azide1-OctyneCpRuCl(PPh₃)₂Benzene80485
Benzyl Azide1,4-DiphenylbutadiyneCp*RuCl(PPh₃)₂Benzene80280[4]

V. Mandatory Visualizations

Reaction Mechanisms

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product This compound This compound Coordination Coordination This compound->Coordination Terminal Alkyne Terminal Alkyne Cu-Acetylide Cu-Acetylide Terminal Alkyne->Cu-Acetylide Coordination & Deprotonation Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Cu-Acetylide Cu-Acetylide->Coordination Cyclization Cyclization Coordination->Cyclization [3+2] Cycloaddition Protonolysis Protonolysis Cyclization->Protonolysis Protonolysis->Cu(I) Catalyst Catalyst Regeneration 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole Protonolysis->1,4-Disubstituted Triazole

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product This compound This compound Oxidative Coupling Oxidative Coupling This compound->Oxidative Coupling Alkyne Alkyne Alkyne->Oxidative Coupling Ru(II) Catalyst Ru(II) Catalyst Ru(II) Catalyst->Oxidative Coupling Ruthenacycle Intermediate Ruthenacycle Intermediate Oxidative Coupling->Ruthenacycle Intermediate Reductive Elimination Reductive Elimination Ruthenacycle Intermediate->Reductive Elimination Reductive Elimination->Ru(II) Catalyst Catalyst Regeneration 1,5-Disubstituted Triazole 1,5-Disubstituted Triazole Reductive Elimination->1,5-Disubstituted Triazole Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Synthesize or Procure this compound C Set up Reaction Vessel under Appropriate Atmosphere A->C B Prepare Alkyne Substrate B->C D Add this compound and Alkyne to Solvent C->D E Introduce Catalyst (Cu(I) or Ru(II)) D->E F Stir at Appropriate Temperature and Monitor Progress (TLC/LC-MS) E->F G Quench Reaction and Perform Aqueous Work-up F->G H Dry Organic Layer and Concentrate G->H I Purify by Column Chromatography (if necessary) H->I J Characterize Product (NMR, MS, IR) I->J

References

Application Notes and Protocols for Benzoyl Azide as a Photoaffinity Labeling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique to identify and characterize specific biomolecular interactions, particularly between small molecules and their protein targets. This method utilizes a photoactivatable reagent that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to interacting molecules in close proximity. Benzoyl azide (B81097) and other aryl azides are a prominent class of photoaffinity labeling reagents. When exposed to UV light, they release nitrogen gas to generate a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with nearby amino acid residues, thus permanently "labeling" the interacting protein. These application notes provide a comprehensive overview of the use of benzoyl azide as a photoaffinity labeling reagent, including its mechanism of action, comparative performance, and detailed experimental protocols.

Principle of this compound Photoaffinity Labeling

The core principle of photoaffinity labeling with this compound involves a three-step process:

  • Binding: A photoaffinity probe, which consists of a ligand of interest derivatized with a this compound group, is introduced to a biological system (e.g., cell lysate, purified protein). The probe reversibly binds to its target protein based on the affinity of the ligand.

  • Photoactivation: The sample is irradiated with UV light at a specific wavelength (typically 260-365 nm for aryl azides).[1] This provides the energy to induce the photodecomposition of the azide group, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive singlet nitrene intermediate.[2]

  • Covalent Crosslinking: The short-lived nitrene intermediate can undergo various reactions, including insertion into C-H and N-H bonds of amino acid residues at the binding site.[2] This results in the formation of a stable, covalent bond between the photoaffinity probe and its target protein.

Following covalent labeling, the modified protein can be detected, enriched, and identified using various analytical techniques, often facilitated by a reporter tag (e.g., biotin, alkyne) incorporated into the probe's structure.

Data Presentation

Comparison of Common Photoaffinity Labeling Reagents

The selection of a photoreactive group is a critical step in designing a photoaffinity labeling experiment. Benzoyl azides, benzophenones, and diazirines are the most commonly used classes of photoactivatable moieties, each with distinct advantages and disadvantages.

FeatureThis compound (Aryl Azide)BenzophenoneDiazirine
Activation Wavelength ~260-365 nm[1]~350-365 nm[3]~330-370 nm[3]
Reactive Intermediate Nitrene[4]Triplet Diradical[3]Carbene[3]
Reactivity Moderately reactive; can rearrange.[2]Moderately reactive; less prone to rearrangement.[1]Highly reactive; short-lived.[5]
Selectivity Inserts into C-H and N-H bonds.[2]Primarily abstracts H-atoms from C-H bonds.[3]Inserts non-selectively into C-H and X-H bonds.[2]
Chemical Stability Generally stable in the dark.Highly stable.Stable, but can be sensitive to acids.
Size Small.Bulky.Smallest of the three.
Reported Labeling Efficiency Generally <30%[1]Can be higher with longer irradiation.Generally efficient.
Quantitative Performance Data of Aryl Azide and Benzophenone Probes

The efficiency of photoaffinity labeling can be quantified in several ways, including the percentage of covalent incorporation and the inhibitory concentration (IC50) of the probe.

Probe TypeTarget ProteinParameterValueReference
Aryl AzideProgesterone ReceptorPhotoattachment Efficiency60%[6]
Benzophenone (clickable)γ-secretaseIC502.3 nM[7]
Benzophenone (clickable)γ-secretaseIC500.2 nM[7]

Experimental Protocols

Protocol 1: Synthesis of a this compound Photoaffinity Probe

This protocol provides a general method for the synthesis of a this compound-containing photoaffinity probe from a corresponding carboxylic acid derivative of a ligand of interest.

Materials:

  • Ligand with a carboxylic acid functional group

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Sodium azide (NaN₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Dry glassware

Procedure:

  • Acid Chloride Formation:

    • Dissolve the carboxylic acid-containing ligand in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Azide Formation:

    • Dissolve the crude acid chloride in anhydrous acetone (B3395972) or THF.

    • In a separate flask, dissolve an excess of sodium azide in a minimal amount of water and add it to the acid chloride solution at 0°C.

    • Stir the reaction vigorously for 1-2 hours at 0°C.

    • Quench the reaction by adding cold water.

    • Extract the this compound product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the this compound photoaffinity probe.

    • Purify the product as needed using column chromatography.

Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate

This protocol outlines the general steps for labeling a target protein in a complex biological mixture using a this compound probe.

Materials:

  • This compound photoaffinity probe

  • Cell lysate containing the target protein

  • Phosphate-buffered saline (PBS)

  • UV lamp (e.g., 302 nm or 365 nm)

  • Microcentrifuge tubes

Procedure:

  • Incubation:

    • Dilute the cell lysate to a suitable protein concentration (e.g., 1-5 mg/mL) in PBS.

    • Add the this compound photoaffinity probe to the lysate to the desired final concentration. Include a control sample with a vehicle (e.g., DMSO).

    • Incubate the mixture for a sufficient time (e.g., 30-60 minutes) at 4°C in the dark to allow for binding of the probe to its target.

  • UV Irradiation:

    • Place the samples on ice in an open microcentrifuge tube.

    • Position a UV lamp at a fixed distance above the samples.

    • Irradiate the samples with UV light for a predetermined time (e.g., 15-60 minutes). The optimal irradiation time and wavelength should be empirically determined.

  • Sample Preparation for Analysis:

    • After irradiation, the samples are ready for downstream analysis, such as SDS-PAGE and western blotting, or for enrichment and mass spectrometry-based identification.

Protocol 3: Target Identification using Click Chemistry and Mass Spectrometry

This protocol is for probes that incorporate an alkyne handle for subsequent "click" chemistry-mediated conjugation to a reporter tag (e.g., biotin-azide) for enrichment and identification.

Materials:

  • Photolabeled protein sample from Protocol 2 (containing an alkyne-functionalized probe)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Trypsin

  • Mass spectrometer

Procedure:

  • Click Chemistry Reaction:

    • To the photolabeled lysate, add the following click chemistry reagents in order: biotin-azide, TCEP or sodium ascorbate (to reduce Cu(II) to Cu(I)), TBTA (a copper-chelating ligand), and CuSO₄.

    • Incubate the reaction for 1 hour at room temperature.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Excise the protein band of interest and perform in-gel trypsin digestion.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein.

Mandatory Visualization

photoaffinity_labeling_workflow cluster_probe_design Probe Design & Synthesis cluster_labeling Photoaffinity Labeling cluster_analysis Target Identification ligand Ligand linker Linker ligand->linker photo_group This compound linker->photo_group reporter Reporter Tag (e.g., Alkyne) linker->reporter incubation Incubation with Target uv UV Irradiation (hv) incubation->uv crosslinking Covalent Crosslinking uv->crosslinking click_chem Click Chemistry (Biotin-Azide) crosslinking->click_chem Labeled Protein enrichment Streptavidin Enrichment click_chem->enrichment ms LC-MS/MS enrichment->ms

Caption: Experimental workflow for photoaffinity labeling using a this compound probe.

ras_signaling_pathway *Photoaffinity labeling with a this compound probe can be used to identify and characterize the interaction of substrates with Rce1, a key enzyme in Ras processing. [5, 8] cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activates Rce1 Rce1* Ras->Rce1 Processing Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocates gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression Regulates

References

Application Notes and Protocols for the Generation of Benzoylnitrene from Benzoyl Azide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylnitrene is a highly reactive intermediate in organic synthesis, primarily generated from the thermal or photochemical decomposition of benzoyl azide (B81097). This nitrene species can undergo a variety of transformations, most notably Curtius rearrangement, C-H bond insertion, and aziridination of olefins. These reactions provide powerful synthetic routes to a diverse range of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of the precursor, benzoyl azide, its conversion to benzoylnitrene, and the subsequent synthetic applications of this reactive intermediate.

Safety Precautions

This compound is a potentially explosive compound and must be handled with extreme caution. It is sensitive to heat, shock, and friction. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and on a small scale. Personal protective equipment (PPE), including safety glasses, a face shield, a lab coat, and heavy-duty gloves, is mandatory. This compound is also classified as a skin and eye irritant.[1] In case of contact, rinse the affected area immediately with copious amounts of water.

Key Safety Information for this compound:

Hazard StatementPrecautionary Statement
H241: Heating may cause a fire or explosion.[1]P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P234: Keep only in original container. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H315: Causes skin irritation.[1]P264: Wash skin thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
H319: Causes serious eye irritation.[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound is typically synthesized from the reaction of benzoyl chloride with sodium azide.

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium azide in water.

  • Slowly add the aqueous sodium azide solution to the stirred benzoyl chloride solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil or solid.

Quantitative Data for this compound Synthesis:

ReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoyl chloride, Sodium azideAcetone/Water00.5>90Based on general procedures for acyl azide synthesis.
Benzotrichloride, Trimethylsilyl azide (TMS-N₃)CH₃CNRoom Temperature-up to 71Visible light-driven photocatalysis using Rh³⁺/TiO₂.[3]
Protocol 2: Generation of Benzoylnitrene and In Situ Reactions

Benzoylnitrene is highly reactive and is typically generated and used in situ.

Materials:

  • This compound

  • Inert, high-boiling solvent (e.g., benzene, toluene, xylene)

  • Substrate for C-H insertion or aziridination

  • Reaction flask with a reflux condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon source

Procedure:

  • In a reaction flask, dissolve the substrate in the chosen inert solvent.

  • Add this compound to the solution.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., Benzene: 80 °C, Toluene: 111 °C, Xylene: ~140 °C).

  • Monitor the reaction progress by observing the evolution of nitrogen gas and by analytical techniques such as TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard techniques like column chromatography.

Materials:

  • This compound

  • Solvent (e.g., benzene, acetonitrile)

  • Substrate for C-H insertion or aziridination

  • Photochemical reactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

Procedure:

  • Prepare a solution of this compound and the substrate in the chosen solvent in a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the photochemical reactor.

  • Irradiate the solution with UV light at a suitable wavelength (typically around 254 nm or 300 nm).

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, the solvent can be removed, and the product purified by column chromatography.

Applications in Organic Synthesis

Curtius Rearrangement

The thermal or photochemical decomposition of this compound can lead to the Curtius rearrangement, yielding phenyl isocyanate. This is often a competing reaction with nitrene insertion and aziridination. The isocyanate can be subsequently converted to amines, ureas, and carbamates. The reaction is believed to proceed through a concerted mechanism without the formation of a free nitrene intermediate.

C-H Insertion Reactions

Singlet benzoylnitrene can insert into C-H bonds, a powerful transformation for the direct functionalization of hydrocarbons. This reaction is particularly useful for the synthesis of amides from alkanes.

Quantitative Data for Benzoylnitrene C-H Insertion (Illustrative):

While specific yield data for benzoylnitrene C-H insertion is limited in the readily available literature, related systems provide an indication of expected reactivity.

SubstrateNitrene PrecursorCatalystSolventProductYield (%)Reference
CyclohexaneThis compound-BenzeneN-CyclohexylbenzamideLowYields are often low due to competing Curtius rearrangement and low reactivity of unactivated C-H bonds.
ArenesAcyl SilaneCo(III)-ortho-amidated benzoyl silanes~99Example of a directed C-H amidation, which can be more efficient.[4]
Aziridination of Olefins

Benzoylnitrene can add to alkenes to form aziridines, which are valuable three-membered heterocyclic building blocks in organic synthesis. The stereochemistry of the alkene is generally retained in the aziridination reaction.

Quantitative Data for Aziridination with Nitrene Precursors (Illustrative):

Specific yields for the aziridination of olefins with benzoylnitrene are not extensively reported. The following table provides data for aziridination reactions using other nitrene sources to illustrate typical efficiencies.

OlefinNitrene PrecursorCatalystSolventAziridine Yield (%)Reference
StyrenePhI=NTs (N-(p-toluenesulfonyl)imino)phenyliodinaneCu(I)Acetonitrile23-95Yields vary depending on reaction conditions and excess of olefin.[5]
4-Fluorostyrene1-phenyl-2-phthalimidodiazene-1-oxide-Dichloromethane70 (NMR Yield)Photoinduced aziridination.[2]
CyclohexeneEthyl azidoformateIr(ppy)₂(dttbpy)PF₆-17Visible light photocatalytic aziridination.

Signaling Pathways and Experimental Workflows

Benzoyl_Azide_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Benzoyl_Chloride Benzoyl Chloride Reaction_Vessel Reaction in Acetone/Water (0 °C) Benzoyl_Chloride->Reaction_Vessel Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Nucleophilic Acyl Substitution Drying Drying over Anhydrous Sulfate Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Benzoyl_Azide This compound Evaporation->Benzoyl_Azide

Caption: Synthesis of this compound from Benzoyl Chloride.

Benzoylnitrene_Generation_and_Reactions cluster_generation Generation of Benzoylnitrene cluster_reactions Subsequent Reactions Benzoyl_Azide This compound Decomposition Thermal (Δ) or Photochemical (hν) Decomposition Benzoyl_Azide->Decomposition - N₂ Benzoylnitrene Benzoylnitrene (Singlet/Triplet) Decomposition->Benzoylnitrene Curtius Curtius Rearrangement Benzoylnitrene->Curtius Concerted or from excited state CH_Insertion C-H Insertion Benzoylnitrene->CH_Insertion with Alkane Aziridination Aziridination Benzoylnitrene->Aziridination with Alkene Phenyl_Isocyanate Phenyl Isocyanate Curtius->Phenyl_Isocyanate Amide Amide CH_Insertion->Amide Aziridine Aziridine Aziridination->Aziridine

Caption: Generation and Reactions of Benzoylnitrene.

Experimental_Workflow Start Start Prepare_Reactants Prepare this compound and Substrate Solution Start->Prepare_Reactants Choose_Method Select Generation Method Prepare_Reactants->Choose_Method Thermal Thermal Decomposition (Reflux in Inert Solvent) Choose_Method->Thermal Thermal Photochemical Photochemical Decomposition (UV Irradiation) Choose_Method->Photochemical Photochemical Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS) Thermal->Monitor_Reaction Photochemical->Monitor_Reaction Workup Reaction Workup (Quenching, Extraction) Monitor_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Benzoylnitrene Reactions.

References

Application Notes and Protocols for the One-Pot Synthesis of Carbamates from Carboxylic Acids via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The one-pot conversion of carboxylic acids to carbamates is a highly valuable transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development where the carbamate (B1207046) moiety is a common functional group. This process typically proceeds via a Curtius rearrangement, which involves the conversion of a carboxylic acid to an isocyanate intermediate that is subsequently trapped by an alcohol.[1] This application note details a robust and widely used one-pot protocol for this synthesis, primarily focusing on the use of diphenylphosphoryl azide (B81097) (DPPA) as a key reagent. This method offers the advantage of avoiding the isolation of potentially explosive acyl azide intermediates.[1]

The Curtius rearrangement is prized for its broad functional group tolerance and the retention of stereochemistry at the migrating carbon center.[1] The one-pot nature of this reaction enhances its efficiency and practicality, making it suitable for both small-scale synthesis and larger-scale production.[2]

Reaction Principle

The one-pot synthesis of carbamates from carboxylic acids using DPPA follows a well-established reaction sequence. First, the carboxylic acid reacts with DPPA in the presence of a base to form a mixed anhydride. This intermediate then undergoes nucleophilic attack by the azide ion, either from DPPA itself or an external source, to generate an acyl azide. The acyl azide, upon heating, undergoes the Curtius rearrangement, eliminating nitrogen gas to form an isocyanate. Finally, the isocyanate is trapped in situ by an alcohol to yield the desired carbamate.[1]

Applications in Research and Drug Development

The carbamate functional group is a key structural motif in a wide array of pharmaceuticals and bioactive molecules. This synthetic method provides a direct route to:

  • Protecting Groups: Boc- and Cbz-protected amines, which are fundamental intermediates in peptide synthesis and medicinal chemistry, can be readily prepared.

  • Bioisosteres: Carbamates are often used as bioisosteric replacements for amides and esters to improve the pharmacokinetic properties of drug candidates.

  • Linkers: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, carbamate linkages are employed to connect the cytotoxic payload to the targeting moiety.

  • Direct Synthesis of Bioactive Molecules: Many approved drugs, including the antiviral agent Oseltamivir, incorporate a carbamate group synthesized via a Curtius rearrangement.[1]

Experimental Protocols

General Procedure using Diphenylphosphoryl Azide (DPPA)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.0 - 1.2 equiv)

  • Tertiary amine base (e.g., triethylamine (B128534), diisopropylethylamine) (1.0 - 1.2 equiv)

  • Alcohol (solvent or co-solvent, can be used in excess)

  • Anhydrous aprotic solvent (e.g., toluene, THF, dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid and the anhydrous solvent.

  • Add the tertiary amine base to the solution and stir until the carboxylic acid has dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the diphenylphosphoryl azide (DPPA) to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • Add the desired alcohol to the reaction mixture.

  • Slowly warm the reaction to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Caution: Acyl azides and isocyanates are toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Example Protocol: Synthesis of tert-Butyl N-thiazol-4-ylcarbamate[3]

Materials:

  • Thiazole-4-carboxylic Acid (500 mg, 3.87 mmol, 1.0 equiv)

  • Diphenylphosphoryl Azide (DPPA) (0.92 mL, 4.26 mmol, 1.1 equiv)

  • Triethylamine (0.59 mL, 4.26 mmol, 1.1 equiv)

  • tert-Butyl Alcohol (2 mL)

Procedure:

  • To a solution of thiazole-4-carboxylic acid in tert-butyl alcohol, add triethylamine at 0 °C.

  • Add DPPA to the solution and stir for 30 minutes at 0 °C.

  • Heat the reaction mixture to 90 °C and stir for 21 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography (ethyl acetate:hexane = 0:1 to 1:1 on silica gel) to give tert-butyl N-thiazol-4-ylcarbamate as a white solid (591 mg, 76% yield).

Data Presentation

The following table summarizes the yields of carbamates from various carboxylic acids using one-pot Curtius rearrangement protocols.

Carboxylic AcidAzide Source/ReagentAlcoholProductYield (%)Reference
Thiazole-4-carboxylic AcidDPPAtert-Butyl Alcoholtert-Butyl N-thiazol-4-ylcarbamate76
Adamantane-1-carboxylic acidNaN₃ / (Boc)₂OIn situ t-BuOHN-tert-Butyl adamantan-1-yl-carbamate95[3]
4-Methoxybenzoic acidTMSN₃ / T3P®Benzyl alcoholBenzyl (4-methoxyphenyl)carbamate98[4]
4-Chlorobenzoic acidTMSN₃ / T3P®Benzyl alcoholBenzyl (4-chlorophenyl)carbamate95[4]
Cyclohexanecarboxylic acidTMSN₃ / T3P®Benzyl alcoholBenzyl cyclohexylcarbamate92[4]
Phenylacetic acidTMSN₃ / T3P®Benzyl alcoholBenzyl benzylcarbamate96[4]

Visualizations

Reaction_Mechanism cluster_activation Activation cluster_azide_formation Acyl Azide Formation cluster_rearrangement Curtius Rearrangement cluster_trapping Nucleophilic Trapping Carboxylic_Acid R-COOH Mixed_Anhydride R-CO-O-P(O)(OPh)2 Carboxylic_Acid->Mixed_Anhydride + DPPA, Base DPPA (PhO)2P(O)N3 Base Base Acyl_Azide R-CON3 Mixed_Anhydride->Acyl_Azide + N3- Isocyanate R-N=C=O Acyl_Azide->Isocyanate Heat, -N2 Carbamate R-NH-CO-OR' Isocyanate->Carbamate + R'-OH Alcohol R'-OH

Caption: Reaction mechanism of the one-pot carbamate synthesis.

Experimental_Workflow Start Start: Dry Reaction Vessel under Inert Atmosphere Add_Reagents 1. Add Carboxylic Acid and Solvent Start->Add_Reagents Add_Base 2. Add Base and Stir Add_Reagents->Add_Base Cool 3. Cool to 0 °C Add_Base->Cool Add_DPPA 4. Slowly Add DPPA Cool->Add_DPPA Stir_Cold 5. Stir at 0 °C for 30 min Add_DPPA->Stir_Cold Add_Alcohol 6. Add Alcohol Stir_Cold->Add_Alcohol Warm_Reflux 7. Warm to RT and Reflux Add_Alcohol->Warm_Reflux Monitor Monitor by TLC/LC-MS Warm_Reflux->Monitor Workup 8. Cool and Concentrate Monitor->Workup Reaction Complete Purify 9. Purify by Chromatography Workup->Purify End End: Isolated Carbamate Purify->End

Caption: General experimental workflow for one-pot carbamate synthesis.

References

Application of Benzoyl Azide in the Synthesis of Bioactive Molecules: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzoyl azide (B81097) and its derivatives in the synthesis of a variety of bioactive molecules. Benzoyl azide serves as a versatile reagent in several key chemical transformations, enabling the efficient construction of important pharmacophores. The following sections detail the applications of this compound in visible-light mediated C-H amidation, the Curtius rearrangement for the formation of amines and carbamates, the synthesis of N-aryl amides, and the preparation of quinazolinone scaffolds.

Visible-Light Mediated C-H Amidation of Heteroarenes

The direct C-H amidation of heteroarenes using benzoyl azides under visible-light photocatalysis offers a mild and atom-economical method for synthesizing heteroaromatic amides, which are common motifs in bioactive compounds.[1] This reaction proceeds with good yields and regioselectivity, with dinitrogen as the only byproduct.[1]

Signaling Pathway and Experimental Workflow

The proposed mechanism for the photocatalytic C-H amidation involves the excitation of a photocatalyst by visible light, followed by energy transfer to this compound. This leads to the formation of a benzoyl nitrene intermediate, which then reacts with the heteroarene to yield the amidated product.

G cluster_0 Photocatalytic Cycle cluster_1 This compound Activation cluster_2 C-H Amidation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Relaxation BenzoylAzide This compound PC_excited->BenzoylAzide Energy Transfer BenzoylNitrene Benzoyl Nitrene BenzoylAzide->BenzoylNitrene - N₂ N2 N₂ Heteroarene Heteroarene BenzoylNitrene->Heteroarene Reaction Intermediate Intermediate Complex Heteroarene->Intermediate AmideProduct Amidated Heteroarene Intermediate->AmideProduct G BenzoylAzide This compound Isocyanate Phenyl Isocyanate BenzoylAzide->Isocyanate Δ or hν - N₂ Amine Aniline (Primary Amine) Isocyanate->Amine + H₂O, - CO₂ Carbamate O-Aryl Carbamate Isocyanate->Carbamate + R-OH Urea Urea Derivative Isocyanate->Urea + R₂NH H2O H₂O ROH R-OH (Alcohol/Phenol) R2NH R₂NH (Amine) G Aldehyde Aldehyde Enolate Enolate Aldehyde->Enolate + Base Triazoline Triazoline Intermediate Enolate->Triazoline + Aryl Azide (Cycloaddition) ArylAzide Aryl Azide Amide N-Aryl Amide Triazoline->Amide Rearrangement Base Base G oAzidobenzaldehyde o-Azidobenzaldehyde Iminophosphorane Iminophosphorane oAzidobenzaldehyde->Iminophosphorane + PPh₃ (Staudinger Reaction) Carbodiimide Carbodiimide Intermediate Iminophosphorane->Carbodiimide + Isocyanate (Aza-Wittig Reaction) Guanidine Guanidine Intermediate Carbodiimide->Guanidine + Amine Quinazolinone Quinazolinone Derivative Guanidine->Quinazolinone Cyclization PPh3 PPh₃ Isocyanate Isocyanate Amine Amine

References

Application Notes and Protocols for the Synthesis of Ureas via the Curtius Reaction of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of substituted ureas utilizing the Curtius rearrangement of benzoyl azide (B81097). This method offers a robust pathway to a diverse range of urea (B33335) compounds, which are significant structural motifs in many pharmaceuticals and biologically active molecules. The protocol is divided into two main stages: the synthesis of the benzoyl azide precursor and its subsequent rearrangement and trapping with an amine to form the desired urea.

Introduction

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[1][2] The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. When an amine is used as the nucleophile, a substituted urea is formed.[2] This reaction is valued for its tolerance of a wide variety of functional groups and the ability to proceed under relatively mild conditions.[1][2]

This protocol specifically addresses the synthesis of ureas starting from this compound. The overall transformation follows the general scheme:

Scheme 1: General Synthesis of Ureas from this compound

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various unsymmetrical ureas from this compound and different amines. The data is based on a copper-catalyzed protocol, which has been shown to be effective for this transformation.[3]

EntryAmineProductReaction Time (h)Yield (%)
1Aniline1-Benzoyl-3-phenylurea1285
24-Methylaniline1-Benzoyl-3-(p-tolyl)urea1282
34-Methoxyaniline1-Benzoyl-3-(4-methoxyphenyl)urea1288
44-Chloroaniline1-Benzoyl-3-(4-chlorophenyl)urea1278
5Benzylamine1-Benzoyl-3-benzylurea1290

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to a substituted urea.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of this compound from benzoyl chloride and sodium azide.

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone (B3395972)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in distilled water (50 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve benzoyl chloride (1 equivalent) in acetone (50 mL).

  • Slowly add the benzoyl chloride solution to the stirred sodium azide solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add 100 mL of cold distilled water to the reaction mixture to precipitate the this compound.

  • Collect the white solid by vacuum filtration and wash it with cold distilled water.

  • Air-dry the solid to obtain this compound. Caution: Acyl azides can be explosive. Handle with care and avoid excessive heat or shock. It is recommended to use the product immediately in the next step without long-term storage.

Protocol 2: Synthesis of N-Phenyl-N'-substituted Urea via Curtius Reaction

This protocol details the thermal rearrangement of this compound to phenyl isocyanate and its in-situ trapping with a primary amine.

Materials:

  • This compound (from Protocol 1)

  • Substituted primary amine (e.g., aniline)

  • Anhydrous toluene (B28343)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene (30 mL).

  • Add the substituted primary amine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of nitrogen gas (bubbling).

  • After the gas evolution ceases, continue to reflux for an additional 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • The urea product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene or hexane (B92381) to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) to yield the pure N-phenyl-N'-substituted urea.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of ureas via the Curtius reaction of this compound.

curtius_reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reagent Reagent cluster_product Final Product benzoyl_chloride Benzoyl Chloride benzoyl_azide This compound benzoyl_chloride->benzoyl_azide + NaN3 sodium_azide Sodium Azide sodium_azide->benzoyl_azide phenyl_isocyanate Phenyl Isocyanate benzoyl_azide->phenyl_isocyanate Heat (-N2) (Curtius Rearrangement) urea N-Phenyl-N'-R-urea phenyl_isocyanate->urea + R-NH2 amine Primary Amine (R-NH2) amine->urea

Caption: Chemical pathway for urea synthesis.

experimental_workflow start Start synthesis_azide Synthesize this compound from Benzoyl Chloride and Sodium Azide start->synthesis_azide curtius_reaction Perform Curtius Rearrangement of this compound with Amine in Toluene synthesis_azide->curtius_reaction Immediate Use workup Cool Reaction Mixture and Isolate Crude Product by Filtration curtius_reaction->workup Precipitation purification Purify Urea by Recrystallization workup->purification characterization Characterize Final Product (TLC, NMR, IR, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for urea synthesis.

References

Application Notes and Protocols for the Use of Substituted Benzoyl Azides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoyl azides are versatile and highly reactive intermediates in organic synthesis, serving as precursors to a variety of important functional groups and heterocyclic scaffolds. Their utility stems from the ability of the azide (B81097) moiety to undergo thermal or photochemical decomposition to generate highly reactive acyl nitrenes or to participate in concerted rearrangements. This document provides detailed application notes and experimental protocols for key transformations involving substituted benzoyl azides, with a focus on the Curtius rearrangement, visible-light-mediated C-H amidation of heteroarenes, and the synthesis of N-containing heterocycles.

The Curtius Rearrangement: Access to Amines, Carbamates, and Ureas

The Curtius rearrangement is a classical and reliable method for the conversion of carboxylic acids to primary amines with one fewer carbon atom. The reaction proceeds through the thermal decomposition of a benzoyl azide to an isocyanate intermediate, which can then be trapped by various nucleophiles.

Application Notes:

The Curtius rearrangement is widely employed in the synthesis of pharmaceuticals and other biologically active molecules due to its broad functional group tolerance and stereospecificity. The isocyanate intermediate is a key branching point, allowing for the synthesis of amines (through hydrolysis), carbamates (by trapping with alcohols), and ureas (by trapping with amines). The choice of solvent and trapping nucleophile is critical for directing the reaction towards the desired product. One of the most common methods for the in situ generation of the this compound from the corresponding carboxylic acid is through the use of diphenylphosphoryl azide (DPPA).[1][2]

Quantitative Data:

The following table summarizes representative yields for the Curtius rearrangement of various substituted benzoyl azides with different trapping nucleophiles.

This compound SubstituentNucleophileProduct TypeYield (%)Reference
HH₂OAnilineHigh[2]
4-MethoxyBenzyl (B1604629) alcoholCarbamate (B1207046)85[1]
4-Nitrotert-ButanolBoc-protected amine92[1]
2-ChloroAnilineUrea78[3]
3-BromoMethanolCarbamate88[3]
4-MethylWater/HClAmine hydrochloride95[2]
Experimental Protocol: General Procedure for the One-Pot Curtius Rearrangement using DPPA

This protocol describes the conversion of a substituted benzoic acid to a carbamate derivative.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous toluene (B28343)

  • Trapping nucleophile (e.g., benzyl alcohol, 1.5 eq)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of the substituted benzoic acid in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Add diphenylphosphoryl azide dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to form the this compound in situ.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of the isocyanate (IR spectroscopy can be used to monitor the appearance of the isocyanate peak at ~2270 cm⁻¹).

  • Once the rearrangement is complete, cool the reaction mixture to room temperature.

  • Add the trapping nucleophile (e.g., benzyl alcohol) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating until the isocyanate is fully consumed (as monitored by TLC or IR).

  • Cool the reaction to room temperature and wash the mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired carbamate.

Curtius_Rearrangement cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products Substituted Benzoic Acid Substituted Benzoic Acid This compound This compound Substituted Benzoic Acid->this compound + DPPA, Et3N Isocyanate Isocyanate This compound->Isocyanate Δ, -N2 Amine Amine Isocyanate->Amine + H2O, -CO2 Carbamate Carbamate Isocyanate->Carbamate + R'OH Urea Urea Isocyanate->Urea + R'NH2

Caption: Curtius rearrangement workflow.

Visible-Light-Mediated C-H Amidation of Heteroarenes

A modern and powerful application of substituted benzoyl azides is the direct C-H amidation of electron-rich heteroarenes. This reaction is typically catalyzed by a photoredox catalyst, such as [Ru(bpy)₃]Cl₂, under visible light irradiation.[4] This method offers a mild and atom-economical approach to synthesize valuable heteroaromatic amides.[4][5]

Application Notes:

This photocatalytic C-H amidation is particularly useful for late-stage functionalization of complex molecules in drug discovery, as it avoids the need for pre-functionalized starting materials. The reaction tolerates a wide range of substituents on both the this compound and the heteroarene. The regioselectivity of the amidation is often high, favoring the most electron-rich position of the heterocycle.

Quantitative Data:

The following tables summarize the scope of the visible-light-mediated C-H amidation with respect to the substituted this compound and the heteroarene.

Table 1: Scope of Substituted Benzoyl Azides in the Amidation of N-Methylpyrrole [4]

EntryThis compoundProductYield (%)
1This compoundN-(1-methyl-1H-pyrrol-2-yl)benzamide65
24-Methoxythis compound4-Methoxy-N-(1-methyl-1H-pyrrol-2-yl)benzamide71
31-Naphthoyl azideN-(1-methyl-1H-pyrrol-2-yl)-1-naphthamide47
44-(Trifluoromethyl)this compoundN-(1-methyl-1H-pyrrol-2-yl)-4-(trifluoromethyl)benzamide54
54-Cyanothis compound4-Cyano-N-(1-methyl-1H-pyrrol-2-yl)benzamide63
6Methyl 4-(azidocarbonyl)benzoateMethyl 4-((1-methyl-1H-pyrrol-2-yl)carbamoyl)benzoate46
74-Chlorothis compound4-Chloro-N-(1-methyl-1H-pyrrol-2-yl)benzamide61
8Thiophene-2-carbonyl azideN-(1-methyl-1H-pyrrol-2-yl)thiophene-2-carboxamide49

Table 2: Scope of Heteroarenes in the Amidation with 4-Methoxythis compound [4]

EntryHeteroareneProductYield (%)
1Pyrrole4-Methoxy-N-(1H-pyrrol-2-yl)benzamide69
2IndoleN-(1H-indol-3-yl)-4-methoxybenzamide46
3FuranN-(furan-2-yl)-4-methoxybenzamide59
4Thiophene4-Methoxy-N-(thiophen-2-yl)benzamide61
5BenzofuranN-(benzofuran-2-yl)-4-methoxybenzamide35
6N-Phenylpyrrole4-Methoxy-N-(1-phenyl-1H-pyrrol-2-yl)benzamide88
Experimental Protocol: Standard Procedure for Photocatalyzed C-H Amidation

This protocol describes the amidation of a heteroarene with a substituted this compound.[4]

Materials:

  • Substituted this compound (1.0 eq)

  • Heteroarene (5.0 eq)

  • [Ru(bpy)₃]Cl₂·6H₂O (2.5 mol%)

  • Phosphoric acid (H₃PO₄) (2.0 eq)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Schlenk tube or vial with a septum

  • Blue LEDs (455 nm)

Procedure:

  • In a Schlenk tube, combine the substituted this compound, the heteroarene, [Ru(bpy)₃]Cl₂·6H₂O, and phosphoric acid.

  • Add anhydrous DMSO to achieve a concentration of the this compound of approximately 0.1 M.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Irradiate the reaction mixture with blue LEDs at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-heteroaryl amide.

Caption: Photocatalytic C-H amidation pathway.

Synthesis of Nitrogen-Containing Heterocycles

Substituted benzoyl azides are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as oxadiazoles (B1248032) and benzoxazoles. These reactions often proceed through the formation of an acyl nitrene or by cycloaddition reactions.

Application Notes:

The synthesis of heterocycles from benzoyl azides provides access to privileged scaffolds in medicinal chemistry. For instance, 1,2,4-oxadiazoles can be synthesized from benzoyl azides and nitriles, while benzoxazoles can be formed from ortho-hydroxy-substituted benzoyl azides via an intramolecular cyclization.

Quantitative Data:

The following tables provide representative examples for the synthesis of oxadiazoles and benzoxazoles.

Table 3: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Nitriles and Benzoyl Chlorides (precursors to Benzoyl Azides) [6]

EntryBenzoyl ChlorideNitrileProductYield (%)
1Benzoyl chlorideAcetonitrile3-Phenyl-5-methyl-1,2,4-oxadiazole85
24-Chlorobenzoyl chlorideBenzonitrile3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole92
34-Methoxybenzoyl chloride4-Cyanopyridine3-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole88
43-Nitrobenzoyl chloridePropionitrile3-(3-Nitrophenyl)-5-ethyl-1,2,4-oxadiazole75

Table 4: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenols and Benzoyl Chlorides [7]

Entry2-AminophenolBenzoyl ChlorideProductYield (%)
12-AminophenolBenzoyl chloride2-Phenylbenzoxazole95
22-Amino-4-chlorophenol4-Nitrobenzoyl chloride6-Chloro-2-(4-nitrophenyl)benzoxazole98
32-Amino-5-methylphenol4-Methoxybenzoyl chloride5-Methyl-2-(4-methoxyphenyl)benzoxazole85
42-Aminophenol2-Chlorobenzoyl chloride2-(2-Chlorophenyl)benzoxazole90
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol outlines the synthesis of 1,2,4-oxadiazoles from a nitrile and a benzoyl chloride, which is a common precursor to the corresponding this compound.

Materials:

  • Benzoyl chloride (1.0 eq)

  • Nitrile (1.2 eq)

  • Sodium azide (1.5 eq)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

Procedure:

  • In situ formation of this compound: To a solution of benzoyl chloride in an anhydrous solvent, add sodium azide portion-wise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the this compound is complete (monitored by IR for the disappearance of the acyl chloride peak and appearance of the azide peak at ~2140 cm⁻¹).

  • Cycloaddition: To the solution containing the in situ generated this compound, add the nitrile and anhydrous potassium carbonate.

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-oxadiazole.

Heterocycle_Synthesis cluster_oxadiazole 1,2,4-Oxadiazole Synthesis cluster_benzoxazole Benzoxazole Synthesis Benzoyl Azide_O This compound Oxadiazole 1,2,4-Oxadiazole Benzoyl Azide_O->Oxadiazole + R-CN, Δ Nitrile Nitrile Nitrile->Oxadiazole o-Hydroxythis compound o-Hydroxythis compound Acyl Nitrene_B Acyl Nitrene o-Hydroxythis compound->Acyl Nitrene_B Δ, -N2 Benzoxazole Benzoxazole Acyl Nitrene_B->Benzoxazole Intramolecular Cyclization

Caption: Heterocycle synthesis from benzoyl azides.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates. Appropriate safety precautions should be taken when working with azides, as they are potentially explosive. All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: Scale-Up Considerations for Reactions Involving Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoyl azide (B81097) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the generation of isocyanates through the Curtius rearrangement.[1][2] This transformation is fundamental for the synthesis of amines, ureas, and urethanes, which are pivotal functional groups in many pharmaceutical agents and materials.[3][4] While its synthetic utility is significant, benzoyl azide is an energetic compound, posing considerable safety hazards such as thermal instability and a propensity for explosive decomposition.[5][6] Consequently, scaling up reactions involving this compound from the laboratory bench to pilot or manufacturing scale requires rigorous safety assessments, meticulous process control, and a thorough understanding of the reaction's thermodynamic and kinetic parameters. These application notes provide a comprehensive overview of the critical considerations, safety protocols, and experimental methodologies necessary for the safe and efficient scale-up of reactions involving this valuable but hazardous intermediate.

Hazard Analysis and Safety Data

Scaling up any chemical process necessitates a detailed hazard analysis. For this compound, the primary risks are associated with its high reactivity and potential for explosive decomposition upon exposure to heat, shock, or friction.[6][7]

1.1. Physicochemical and Safety Properties A foundational understanding of the physical and chemical properties of this compound is crucial for safe handling and storage. It is classified as a hazardous, heat-sensitive, and flammable substance.[5]

PropertyValueSource(s)
Molecular Formula C₇H₅N₃O[8]
Molecular Weight 147.13 g/mol [8]
Appearance Colorless to pale yellow liquid or solid[5][6]
Melting Point 32 °C[8]
Explosive Characteristics Explodes when heated to above 120°C[8]
Primary Hazards Flammable, Self-reactive (Type B), Skin/Eye Irritant[5]
Incompatibilities Strong oxidizing agents, strong acids, reducing agents, heavy metals, chlorinated solvents[5][9][10]
Storage Conditions Store at 2-8°C in a cool, dry, well-ventilated area away from heat and ignition sources[5][8]

1.2. Scale-Up Hazard Mitigation As reaction scales increase, the potential severity of an uncontrolled event escalates dramatically.[7] The surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway. The following table outlines key hazards and corresponding mitigation strategies for scale-up.

HazardPotential Cause(s)Mitigation Strategies & ControlsSource(s)
Thermal Runaway / Explosion Exothermic decomposition, localized overheating due to poor mixing, accumulation of unreacted azide.- Perform reaction calorimetry (e.g., DSC, RC-1) to determine onset temperature, heat of reaction (ΔHrxn), and kinetic parameters. - Utilize a jacketed reactor with an efficient cooling system and calibrated temperature probes. - Employ a semi-batch or continuous-flow process where this compound is added at a controlled rate.[11][12] - Ensure adequate agitation to prevent localized hot spots.[7][11][12]
Formation of Hydrazoic Acid (HN₃) Reaction of azide salts (e.g., NaN₃) with acids or protic solvents. HN₃ is highly toxic and explosive.- Avoid acidic conditions during workup of azide-containing streams.[9] - Use mildly basic conditions to prevent HN₃ formation.[13] - Implement a control strategy based on understanding the solution, vapor, and condensate concentrations of HN₃.[10] - Quench residual azide with a suitable reducing agent before disposal.[5][9][10][13]
Shock Sensitivity Friction or impact on the isolated compound, especially in its pure, dry form.- Avoid isolating this compound as a pure solid whenever possible; use it as a solution in the subsequent step. - Use non-metal spatulas and avoid ground-glass joints where friction can occur.[9][6][9]
Toxic Fume Emission Decomposition can release toxic nitrogen oxides (NOx).- Conduct all operations in a well-ventilated fume hood or an enclosed reactor system with appropriate off-gas scrubbing.[5][8]

Key Reactions and Scale-Up Strategies

The primary application of this compound is the Curtius rearrangement, which is often performed in situ following the azide's formation.

2.1. Synthesis of this compound The most common laboratory synthesis involves the reaction of benzoyl chloride with sodium azide. On a larger scale, this reaction must be carefully controlled.

  • Process Considerations: The reaction is typically performed in a two-phase system or in a polar aprotic solvent. Temperature control is critical to prevent the accumulation of the thermally sensitive product. Continuous-flow reactors offer a significant safety advantage by minimizing the volume of this compound present at any given time.[13]

2.2. The Curtius Rearrangement This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[3][14] The isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles.

  • Scale-Up Strategy: The key to safely scaling this rearrangement is to ensure that the rate of decomposition is strictly controlled by the rate of energy input (heating) or the rate of this compound addition.[11][12] Reaction calorimetry studies are essential to prove that the reaction is dose-rate controlled, meaning that the azide does not accumulate in the reactor.[12] This prevents a dangerous buildup of energy that could be released uncontrollably. Continuous-flow processing is also highly advantageous for this step, as it allows for precise temperature control and minimizes the reaction volume.[4]

G cluster_prep Phase 1: Pre-Campaign Assessment cluster_design Phase 2: Process Design cluster_exec Phase 3: Execution & Purification start_end start_end process process decision decision safety safety output output A Propose Reaction Scale-Up B Literature Review & Hazard Identification A->B C Calorimetry Studies (DSC, RC-1) B->C D Determine ΔHrxn, Onset Temp, and Reaction Kinetics C->D E Accumulation Hazard? D->E F Design Continuous-Flow Process E->F Yes G Design Semi-Batch Process E->G No H Define Critical Process Parameters (CPP): Temp, Dosing Rate, Mixing F->H G->H I Execute Controlled Reaction H->I J In-Process Monitoring (IR, HPLC, etc.) I->J K Safe Quench & Work-up (Avoid Distillation) J->K L Purification (Extraction / Chromatography) K->L M Final Product L->M

Caption: Workflow for the safe scale-up of reactions involving this compound.

Experimental Protocols

The following protocols are generalized and must be adapted and rigorously tested at a small scale before attempting any large-scale synthesis.

Protocol 1: Thermal Hazard Assessment using Reaction Calorimetry

This protocol outlines the conceptual steps for assessing the thermal risk of a Curtius rearrangement.

  • Objective: To determine the heat of reaction (ΔHrxn), adiabatic temperature rise, and reaction kinetics to ensure the process can be safely controlled on scale.

  • Materials: this compound solution (in a suitable solvent like toluene), reaction calorimeter (e.g., Mettler-Toledo RC-1), Differential Scanning Calorimeter (DSC).

  • Procedure (DSC): a. Prepare a dilute sample of the this compound solution. b. Run a DSC scan (e.g., from 25°C to 300°C at 2-5°C/min) to determine the onset temperature of decomposition and the total energy released. c. Run a similar scan on the final reaction mixture to ensure no unreacted intermediates pose a delayed threat.[12]

  • Procedure (RC-1): a. Charge the reactor with the solvent and any nucleophile (e.g., an alcohol for carbamate (B1207046) formation). b. Heat the reactor to the desired reaction temperature. c. Add the this compound solution at a controlled, constant rate over a set period. d. Monitor the heat flow in real-time. A heat flow profile that mirrors the addition profile indicates the reaction is "dose-rate controlled" and no azide is accumulating.[11][12] e. After the addition is complete, hold the reaction at temperature and confirm that the heat flow returns to the baseline, indicating complete conversion.

  • Data Analysis: Use the collected data to model the reaction under normal and failure (e.g., loss of cooling) scenarios to establish safe operating limits.

Protocol 2: Representative Semi-Batch Scale-Up of a Curtius Rearrangement to form Benzyl (B1604629) Phenylcarbamate

This protocol is a hypothetical example for educational purposes.

  • Safety Precautions: This reaction must be conducted behind a blast shield in a walk-in fume hood. A dedicated quench solution (e.g., a reducing agent) should be readily available. The reactor must have verified cooling capacity.

  • Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, addition funnel (or pump for dosing), and a condenser connected to a mineral oil bubbler.

  • Reagents:

    • This compound solution (e.g., ~294 g, 2.0 mol in 1 L of dry toluene). Note: Prepare this solution in a separate step and use it directly. Do not isolate pure this compound.

    • Benzyl alcohol (238 g, 2.2 mol)

    • Dry Toluene (2 L)

  • Procedure: a. Charge the jacketed reactor with benzyl alcohol and 1 L of dry toluene. Begin stirring. b. Set the reactor jacket temperature to 85°C and allow the contents to equilibrate. c. Begin adding the this compound solution dropwise (or via pump) over a period of 2-3 hours. The rate of addition is a critical parameter determined from calorimetry studies. d. Maintain a constant internal temperature of 85-90°C. Vigorous evolution of N₂ gas will be observed. The addition rate should be controlled to manage the gas evolution and prevent excessive pressure buildup. e. After the addition is complete, maintain the reaction at 90°C for 1 hour, monitoring for the cessation of gas evolution. f. Monitor the reaction for completeness by TLC or HPLC, checking for the disappearance of the this compound starting material.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly pour the reaction mixture into a separatory funnel containing 1 L of saturated sodium bicarbonate solution to quench any trace unreacted species. c. Separate the organic layer. Wash with water (2 x 500 mL) and then with brine (1 x 500 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Crucially, do not heat excessively during solvent removal. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Avoid distillation for purification. [15]

Process Monitoring and Purification

4.1. Reaction Monitoring Real-time monitoring is crucial for safety and process control on a large scale.

  • Techniques: Analytical methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of products.[15] For scale-up, in-situ monitoring techniques such as FTIR spectroscopy are highly valuable for tracking the disappearance of the characteristic azide peak (~2100-2150 cm⁻¹) and the appearance of the isocyanate peak (~2250-2275 cm⁻¹).

4.2. Purification The thermal instability of many organic azides makes purification challenging.

  • Methods: Distillation of the final product should be avoided if residual azide may be present.[15] The preferred methods for purification include:

    • Aqueous Workup/Extraction: A thorough aqueous wash is often sufficient to remove inorganic salts and water-soluble impurities.[5][15]

    • Chromatography: For high-purity requirements, column chromatography is effective, though scalability can be a concern.[16]

    • Recrystallization: If the final product is a solid, recrystallization is an excellent and scalable purification technique.

References

Troubleshooting & Optimization

Technical Support Center: Curtius Rearrangement of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side reactions encountered during the Curtius rearrangement of benzoyl azide (B81097).

Troubleshooting Guides

This section addresses specific issues that may arise during the Curtius rearrangement of benzoyl azide, offering potential solutions and optimization strategies in a question-and-answer format.

Q1: I am observing a significant amount of an insoluble white solid in my reaction mixture, leading to a low yield of my desired carbamate (B1207046) or amine. What is this side product and how can I prevent its formation?

A: The insoluble white solid is most likely a symmetric urea (B33335) derivative, N,N'-diphenylurea, a common byproduct in the Curtius rearrangement of this compound.[1] This side reaction is primarily caused by the presence of water in the reaction medium.

Mechanism of Urea Formation:

  • Isocyanate Hydrolysis: The phenyl isocyanate intermediate reacts with any trace amounts of water to form an unstable carbamic acid.

  • Decarboxylation: The carbamic acid readily decarboxylates to yield aniline (B41778).

  • Urea Formation: The newly formed aniline, being a potent nucleophile, then rapidly reacts with another molecule of phenyl isocyanate to produce the highly stable and often insoluble N,N'-diphenylurea.[1]

Troubleshooting Strategies:

  • Rigorous Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled over an appropriate drying agent.

  • Inert Atmosphere: Conduct the entire reaction, from the formation of this compound to the trapping of the isocyanate, under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.[1]

  • Dry Starting Materials: Ensure the starting benzoyl chloride or benzoic acid and any reagents used for azide formation (e.g., sodium azide, diphenylphosphoryl azide) are thoroughly dried.

  • Solvent Choice: Use aprotic, non-polar solvents that are easier to maintain in an anhydrous state, such as toluene (B28343) or benzene (B151609).[2] While solvents like acetonitrile (B52724) can be used, they are more hygroscopic and can lead to the formation of insoluble urea side-products if not scrupulously dried.[2]

Q2: My reaction is not proceeding to completion, and I am isolating unreacted this compound. How can I drive the reaction to completion?

A: Incomplete rearrangement of this compound to phenyl isocyanate is a common issue and can be addressed by modifying the reaction conditions.

Troubleshooting Strategies:

  • Temperature Optimization: The thermal decomposition of this compound is temperature-dependent. A gradual increase in the reaction temperature can facilitate the rearrangement. The optimal temperature is typically in the range of 60-100°C.[3] However, excessive heat can lead to decomposition and the formation of other side products. It is advisable to monitor the reaction progress by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy. The disappearance of the characteristic azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹) in the IR spectrum indicate the progress of the rearrangement.

  • Catalysis: The rearrangement can be catalyzed by Lewis acids or Brønsted acids. For instance, the use of boron trifluoride (BF₃) can significantly lower the required decomposition temperature (even to as low as -20°C) and improve the yield of the isocyanate.[3]

  • Reaction Time: Depending on the substrate and temperature, the rearrangement may require a longer reaction time to go to completion.

Q3: The yield of my desired carbamate or urea is low, even after ensuring anhydrous conditions and complete rearrangement. What other factors could be affecting the yield?

A: Low yields, despite addressing the primary issues of water contamination and incomplete rearrangement, can stem from inefficient trapping of the highly reactive phenyl isocyanate intermediate.

Troubleshooting Strategies:

  • Nucleophile Concentration: A sufficient excess of the trapping nucleophile (e.g., alcohol for carbamate formation, amine for urea formation) should be used to ensure the isocyanate reacts preferentially with it.[1]

  • One-Pot Procedures: Consider a one-pot reaction where the this compound is generated and rearranged in the presence of the trapping nucleophile. This can minimize the handling of the potentially explosive acyl azide and reduce the chances of moisture contamination between steps.[1]

  • Purity of Reagents: Ensure the purity of the starting benzoyl chloride or benzoic acid. Impurities can lead to the formation of side products that are difficult to separate.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and side reactions of the Curtius rearrangement of this compound.

Q1: What are the primary side reactions to be aware of during the Curtius rearrangement of this compound?

A: The most common side reaction is the formation of N,N'-diphenylurea due to the presence of water. Other potential side reactions, particularly under photochemical conditions or at very high temperatures, can involve the formation of a nitrene intermediate, which can lead to C-H insertion or addition products, although this is less common in the thermal rearrangement which is believed to be a concerted process.[4]

Q2: How does the choice of solvent affect the outcome of the reaction?

A: The solvent plays a crucial role in the Curtius rearrangement. Aprotic, non-polar solvents like toluene or benzene are generally preferred as they are easier to keep anhydrous and are good at solubilizing the reactants and intermediates.[2] Protic solvents are generally avoided as they can react with the isocyanate intermediate. The boiling point of the solvent is also a key consideration as it often determines the reaction temperature for the thermal rearrangement.

Q3: Are there safety concerns associated with the Curtius rearrangement of this compound?

A: Yes, there are significant safety considerations.

  • Azides: this compound, like other organic azides, is potentially explosive, especially when heated or subjected to shock. It is crucial to handle it with care, preferably behind a blast shield, and avoid its isolation and storage if possible. Sodium azide, often used in the preparation of this compound, is also highly toxic.

  • Isocyanates: Phenyl isocyanate is a lachrymator and a respiratory irritant. It should be handled in a well-ventilated fume hood.

  • Gas Evolution: The rearrangement reaction evolves nitrogen gas, which can lead to a pressure buildup in a closed system. Ensure the reaction vessel is properly vented.[1]

Q4: Can I use photochemical conditions for the Curtius rearrangement of this compound?

A: While photochemical Curtius rearrangements are possible, they may proceed through a nitrene intermediate, which is highly reactive and can lead to a mixture of products, including those from C-H insertion reactions.[4] For cleaner reactions and higher yields of the desired phenyl isocyanate, thermal rearrangement is generally the preferred method.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Curtius Rearrangement of this compound

Starting MaterialTrapping NucleophileSolventConditionsDesired ProductYield of Desired Product (%)Major Side ProductReference(s)
This compoundEthanol (B145695)TolueneRefluxEthyl phenylcarbamateHigh (not specified)N,N'-diphenylurea (in presence of water)[5]
This compoundAnilineTolueneRefluxN,N'-diphenylureaHigh (not specified)-[5]
This compoundWaterTolueneRefluxAniline (after decarboxylation)-N,N'-diphenylurea[1]
Benzoic AcidDiphenylphosphoryl azide (DPPA), Benzyl alcoholTolueneRefluxBenzyl phenylcarbamate83-
Benzoyl ChlorideSodium Azide, EthanolAcetonitrile/TolueneRefluxEthyl phenylcarbamate37.5-[6]

Experimental Protocols

Protocol 1: Synthesis of Phenyl Isocyanate from this compound

This protocol is adapted from general procedures for the Curtius rearrangement.

Materials:

  • This compound

  • Anhydrous toluene

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Heat the solution to reflux (approximately 110°C) and maintain the reflux until the evolution of nitrogen gas ceases. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete, the resulting solution of phenyl isocyanate in toluene can be used directly for the next step or the solvent can be carefully removed under reduced pressure to yield crude phenyl isocyanate. Caution: Phenyl isocyanate is a lachrymator and should be handled with extreme care in a fume hood.

Protocol 2: Synthesis of Ethyl Phenylcarbamate from this compound

Materials:

  • This compound

  • Anhydrous ethanol

  • Anhydrous toluene

  • Standard reaction setup as in Protocol 1

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to prepare a solution of this compound in anhydrous toluene.

  • Add an excess of anhydrous ethanol (at least 2 equivalents) to the reaction mixture.

  • Heat the solution to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude ethyl phenylcarbamate can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of N,N'-Diphenylurea from this compound (Illustrating the Side Reaction)

Materials:

  • This compound

  • Aniline

  • Anhydrous toluene

  • Standard reaction setup as in Protocol 1

Procedure:

  • Generate a solution of phenyl isocyanate in toluene as described in Protocol 1.

  • Cool the solution to room temperature.

  • In a separate flask, dissolve aniline (1 equivalent) in anhydrous toluene.

  • Slowly add the aniline solution to the phenyl isocyanate solution with stirring. An exothermic reaction may be observed, and the N,N'-diphenylurea may precipitate out of the solution.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the precipitated N,N'-diphenylurea by filtration, wash with cold toluene, and dry.

Mandatory Visualization

Curtius_Rearrangement_Pathways Benzoyl_Azide This compound Phenyl_Isocyanate Phenyl Isocyanate Benzoyl_Azide->Phenyl_Isocyanate Heat (Δ), -N₂ Carbamate Carbamate (Desired Product) Phenyl_Isocyanate->Carbamate + R'OH (Alcohol) Urea_Desired Urea (Desired Product) Phenyl_Isocyanate->Urea_Desired + R'NH₂ (Amine) Carbamic_Acid Carbamic Acid (Unstable) Phenyl_Isocyanate->Carbamic_Acid + H₂O (Water) Aniline Aniline (Intermediate) Urea_Side_Product N,N'-Diphenylurea (Side Product) Aniline->Urea_Side_Product + Phenyl Isocyanate Carbamic_Acid->Aniline - CO₂

Caption: Reaction pathways in the Curtius rearrangement of this compound.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Water Insoluble White Solid Observed? Start->Check_Water Anhydrous_Conditions Implement Rigorous Anhydrous Conditions: - Dry Glassware & Solvents - Inert Atmosphere Check_Water->Anhydrous_Conditions Yes Check_Completion Unreacted Starting Material? Check_Water->Check_Completion No Anhydrous_Conditions->Start Optimize_Rearrangement Optimize Rearrangement: - Increase Temperature - Add Catalyst (e.g., BF₃) - Increase Reaction Time Check_Completion->Optimize_Rearrangement Yes Check_Trapping Low Yield Persists? Check_Completion->Check_Trapping No Optimize_Rearrangement->Start Optimize_Trapping Optimize Isocyanate Trapping: - Use Excess Nucleophile - Consider One-Pot Procedure Check_Trapping->Optimize_Trapping Yes Success Improved Yield Check_Trapping->Success No Optimize_Trapping->Start

Caption: Troubleshooting workflow for the Curtius rearrangement.

References

how to improve the yield of benzoyl azide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of benzoyl azide (B81097) and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing benzoyl azide?

The most prevalent and reliable method for synthesizing this compound is the direct azidation of benzoyl chloride with sodium azide.[1] A refined, high-yield approach utilizes a biphasic system of acetone (B3395972) and water. This method allows for excellent temperature control and efficient mixing, leading to reported yields of 84-90%.[1] The reaction involves the nucleophilic acyl substitution where the azide ion displaces the chloride from benzoyl chloride.[1]

Q2: What are the most critical parameters for maximizing the yield of this compound?

To achieve the highest possible yield, the following reaction parameters must be carefully controlled:

  • Temperature: The reaction is highly sensitive to temperature. It should be maintained between 0°C and 5°C to minimize the decomposition of the this compound product and prevent the competing Curtius rearrangement.[1]

  • Stoichiometry: A slight excess of sodium azide (typically 1.1 to 1.2 equivalents) relative to benzoyl chloride is recommended to ensure the complete conversion of the starting material and drive the reaction toward the product.[1]

  • Purity of Reagents: The use of high-purity benzoyl chloride is crucial. Impurities or degradation of the starting material can lead to side reactions and lower yields.[2]

  • Addition Rate: The aqueous solution of sodium azide should be added dropwise to the solution of benzoyl chloride in acetone. This slow addition helps to control the reaction exotherm and maintain the optimal temperature range.[1]

Q3: What are the primary side reactions and byproducts in this compound synthesis?

The main competing reaction is the Curtius rearrangement, where this compound, especially when heated, loses nitrogen gas (N₂) to form a phenyl isocyanate intermediate.[1][3][4] This isocyanate is highly reactive and can be trapped by nucleophiles present in the reaction mixture. For instance, if water is present, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to benzylamine (B48309) and carbon dioxide.[1][4] The formation of these byproducts significantly reduces the yield of the desired this compound.

Q4: How can the Curtius rearrangement be minimized during the synthesis?

Minimizing the Curtius rearrangement is paramount for achieving a high yield. The key is strict temperature control. By keeping the reaction temperature at or below 5°C, the thermal decomposition of this compound into the isocyanate is significantly suppressed.[1] The concerted mechanism of the Curtius rearrangement is temperature-dependent, and low temperatures disfavor this pathway.[3]

Q5: Are there alternative methods for preparing this compound?

Yes, while the reaction of benzoyl chloride and sodium azide is the most common, other methods exist:

  • From Benzoic Acid: this compound can be synthesized directly from benzoic acid using reagents like cyanuric chloride or diphenylphosphoryl azide (DPPA).[1][2] The method using cyanuric chloride is advantageous as it employs a safe and inexpensive reagent under mild conditions (0-5°C), with yields typically ranging from 80-90%.[1]

  • Photochemical Methods: Modern approaches include the use of photocatalysts to synthesize benzoyl azides from benzotrichlorides under visible light, allowing for rapid conversion under mild conditions.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inaccurate Stoichiometry: Insufficient sodium azide to fully convert the benzoyl chloride.Use a slight excess (1.1-1.2 equivalents) of sodium azide.[1]
2. Poor Reagent Quality: Benzoyl chloride may have degraded (hydrolyzed) upon storage.Use freshly prepared or high-purity benzoyl chloride. Ensure it is handled under anhydrous conditions before the reaction.[2]
3. Inefficient Mixing: Inadequate stirring, especially in larger scale reactions, can lead to poor contact between the reactants in the biphasic system.[5]Ensure vigorous and efficient stirring throughout the reaction. For larger volumes, consider using an overhead mechanical stirrer.[5]
Product Decomposes 1. Poor Temperature Control: Reaction temperature exceeded 5°C, leading to thermal decomposition.[1][5]Maintain the reaction temperature strictly between 0°C and 5°C using an ice bath. Add the sodium azide solution slowly to control the exotherm.[1]
2. Extended Reaction Time at Higher Temperatures: Allowing the reaction to warm to room temperature for too long can promote decomposition.Once the addition is complete, monitor the reaction by TLC. Proceed with workup as soon as the starting material is consumed.
High Amount of Byproduct (Phenyl Isocyanate/Derivatives) 1. Curtius Rearrangement: The primary cause is excessive heat, which promotes the rearrangement of this compound to phenyl isocyanate.[1][6]The most critical factor is maintaining a low temperature (0-5°C) throughout the entire reaction and workup process.[1]
2. Workup Conditions: The isocyanate formed can react with water during the aqueous workup, leading to amine byproducts.If rearrangement is suspected, perform the workup at low temperatures and minimize the time the organic layer is in contact with the aqueous phase.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol describes the synthesis of this compound from benzoyl chloride using a biphasic acetone/water system, which has been shown to produce high yields.[1]

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride (1.0 equivalent) in acetone.

  • Cool the flask in an ice bath to bring the internal temperature to 0°C.

  • In a separate beaker, prepare a solution of sodium azide (1.2 equivalents) in deionized water.

  • While vigorously stirring the benzoyl chloride solution, add the aqueous sodium azide solution dropwise using an addition funnel. Carefully monitor the internal temperature to ensure it does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzoyl chloride spot has disappeared.

  • Once the reaction is complete, add cold deionized water to the flask to quench the reaction and dissolve the sodium chloride byproduct.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash them sequentially with cold deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure at a low temperature to yield the this compound product.

Visualizations

reaction_pathway start Benzoyl Chloride + Sodium Azide conditions_main Acetone/Water 0-5 °C start->conditions_main product This compound (Desired Product) conditions_side Heat (> 5 °C) (Curtius Rearrangement) product->conditions_side side_product Phenyl Isocyanate (Side Product) conditions_main->product n2 - N₂ conditions_side->n2 n2->side_product

Caption: Reaction pathway for this compound synthesis and the competing Curtius rearrangement.

troubleshooting_workflow start Problem: Low Yield of this compound q_temp Was Temp > 5°C? start->q_temp q_ratio Was NaN₃/BzCl ratio ~1.2:1? q_temp->q_ratio No sol_temp Solution: Maintain temp at 0-5°C. Control addition rate. q_temp->sol_temp Yes q_mixing Was mixing vigorous? q_ratio->q_mixing Yes sol_ratio Solution: Use 1.1-1.2 eq. of NaN₃. q_ratio->sol_ratio No q_reagent Was BzCl high purity? q_mixing->q_reagent Yes sol_mixing Solution: Increase stirring speed. Use overhead stirrer for scale-up. q_mixing->sol_mixing No sol_reagent Solution: Use fresh, high-purity benzoyl chloride. q_reagent->sol_reagent No

Caption: Troubleshooting workflow for diagnosing low yield in this compound synthesis.

References

Technical Support Center: Managing Benzoyl Azide Explosion Risk

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Benzoyl azide (B81097) is a high-hazard, potentially explosive compound and should only be handled by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This guide is intended as a technical support resource for researchers who are already required to work with this substance and is not an encouragement or instruction manual for its synthesis or use. Always consult your institution's Environmental Health and Safety (EHS) office before working with such materials.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving benzoyl azide. The primary directive in all situations is to prioritize personal and lab safety.

Problem / Observation Potential Cause(s) Recommended Action(s)
Unexpected Color Change (e.g., yellowing) or Gas Evolution in Reaction Decomposition of this compound, potentially accelerated by heat, light, or contaminants.1. Do Not Panic. 2. Immediately ensure the blast shield is in place.3. Remove any heat source and begin cooling the reaction with an ice bath.4. Alert your supervisor and colleagues in the lab.5. If gas evolution is vigorous, evacuate the immediate area and follow your lab's emergency procedures.6. If the situation stabilizes, plan to quench the reaction mixture carefully (see Protocol for Quenching).
Solid this compound Appears Clumped or Discolored Potential degradation or contamination. This compound is a shock-sensitive solid.[1][2]1. Do Not Scrape or Grind the Solid. 2. Handle the container with extreme care, avoiding any shock or friction.3. Consult with your EHS office for guidance on safe disposal of the material.4. It is safer to prepare this compound fresh and use it in situ whenever possible to avoid handling the isolated solid.[3]
Reaction Stalls or Yield is Lower Than Expected This compound has decomposed before reacting with the substrate. This can be due to the reaction temperature being too high or the reaction time being too long.[1][4]1. Maintain Strict Temperature Control: Ensure the reaction is kept at or below the recommended temperature (often ≤0 °C).[1][4][5]2. Minimize Reaction Time: Use the acyl azide as soon as it is formed.[6]3. Check for Contaminants: Ensure all reagents and solvents are pure and free of acids or metals that could catalyze decomposition.
A Small Spill (<1g) of this compound Solution Occurs in the Fume Hood Accidental mishandling during transfer.1. Alert others in the lab and restrict access to the fume hood.2. Ensure proper PPE is worn (flame-resistant lab coat, safety goggles, face shield, chemical-resistant gloves).3. Do Not Use Combustible Materials (like paper towels) for cleanup. 4. Cover the spill with a non-combustible absorbent like sand or vermiculite (B1170534).[7]5. Carefully collect the mixture into a designated, labeled container for hazardous waste.[7]6. Decontaminate the area with a suitable solvent and then report the incident to your EHS office.

Frequently Asked Questions (FAQs)

Q1: What makes this compound an explosive hazard? A1: this compound is an organic azide containing a high-energy azide functional group (-N₃).[8] It is thermally unstable and sensitive to shock and friction.[1][8] Upon initiation by heat, shock, or friction, it can decompose rapidly and exothermically, releasing a large volume of nitrogen gas, which results in an explosion.[1][8]

Q2: What are the primary triggers for this compound decomposition? A2: The primary triggers are:

  • Heat: It can explode when heated.[9] Some sources suggest explosive decomposition above 120°C, but this can be lower depending on conditions.[9]

  • Shock and Friction: As a shock-sensitive material, impact or grinding can initiate detonation.[1][2][8]

  • Light: Photolytic conditions can induce decomposition to form reactive intermediates.[1]

  • Acids and Heavy Metals: Contact with acids can form the highly toxic and explosive hydrazoic acid (HN₃).[3][6] Contact with heavy metals (like copper, lead, silver) can form extremely shock-sensitive metal azides.[6]

Q3: What are the fundamental safety rules for handling organic azides? A3: Key safety guidelines include:

  • Work on the Smallest Scale Possible: Never scale up a reaction involving azides without a thorough safety review.[5]

  • Use in Solution: Whenever possible, generate and use this compound in situ (in the reaction mixture) without isolating it.[3] If it must be stored, keep it as a dilute solution (≤1M) at low temperatures (-18°C) and protected from light.[6]

  • Strict Temperature Control: Always maintain reactions at low temperatures (e.g., 0°C or below) to minimize decomposition.[1][5]

  • Use Appropriate PPE: Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.

  • Work in a Fume Hood with a Blast Shield: All operations should be conducted behind a certified blast shield.

Q4: Can I dispose of this compound waste down the drain? A4: Absolutely not. Disposing of any azide-containing waste down the drain is extremely dangerous. It can react with lead or copper in the plumbing to form highly explosive and shock-sensitive metal azides.[6] All azide waste must be carefully quenched or collected in a designated hazardous waste container for disposal by your institution's EHS department.[6]

Quantitative Hazard Data

While specific quantitative data for this compound's sensitivity is not consistently reported across safety literature, the following table provides general thermal hazard information. Note that the presence of impurities can significantly lower decomposition temperatures.

Parameter Value / Observation Source(s)
Appearance Colorless solid or pale yellow liquid[8][10]
Melting Point 28-30 °C[10]
Explosive Characteristics Can explode when heated to above 120°C[9]
General Sensitivity Known to be sensitive to heat and shock[1][8]
Storage Temperature Recommended storage at 2-8°C or -20°C, protected from light[7][9][11]

Key Experimental Safety Protocols

Protocol 1: Quenching Excess this compound in a Reaction Mixture

Objective: To safely neutralize unreacted this compound in a solution at the end of a reaction. This procedure is based on the reduction of the azide.

Materials:

  • Reaction mixture containing this compound.

  • Triphenylphosphine (B44618) (PPh₃) or similar reducing agent.

  • Appropriate solvent (e.g., THF, Toluene).

  • Stir plate and stir bar.

  • Nitrogen or Argon source for inert atmosphere.

Procedure:

  • Ensure the reaction mixture is maintained at a low temperature (e.g., 0°C) in an ice bath.

  • While stirring under an inert atmosphere, slowly add a solution of triphenylphosphine (1.1 to 1.5 equivalents relative to the initial amount of azide) in a suitable solvent. The reaction is exothermic; maintain the temperature below 25°C.

  • The azide reacts with the phosphine (B1218219) in what is known as the Staudinger reaction to form an aza-ylide, which can then be hydrolyzed to an amine and triphenylphosphine oxide upon aqueous workup.[12]

  • Stir the mixture at room temperature for at least 2 hours to ensure the reaction is complete. The disappearance of the azide can be monitored by IR spectroscopy (disappearance of the strong azide stretch at ~2100 cm⁻¹).

  • Once the azide is consumed, proceed with the standard aqueous workup for your experiment.

  • Dispose of all waste in a properly labeled hazardous waste container.

Protocol 2: Small Spill Management (<1g of solution)

Objective: To safely contain, absorb, and prepare a small spill of a solution containing this compound for disposal.

Materials:

  • Non-combustible absorbent material (e.g., vermiculite, sand).

  • Non-sparking tools (e.g., plastic scoop).

  • Designated, labeled hazardous waste container.

  • Full PPE (face shield, safety goggles, flame-resistant lab coat, chemical-resistant gloves).

Procedure:

  • Keep the spill area within the fume hood. Alert colleagues and restrict access.[7]

  • Remove all ignition sources from the area.[7]

  • Gently cover the spill with a generous amount of vermiculite or sand to absorb the liquid.[7] Do not use paper towels or other combustible materials.

  • Using a plastic scoop, carefully transfer the absorbed material into a clearly labeled hazardous waste container. Avoid any actions that could create friction or shock.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., toluene), placing the cloth in the same waste container.

  • Seal the container and contact your institution's EHS office for pickup and disposal.

  • Thoroughly wash your hands and any potentially contaminated surfaces.

Visualized Safety Workflows

RiskFactors Risk This compound Explosion Risk Heat Heat / High Temp Heat->Risk Shock Shock / Friction Shock->Risk Concentration High Concentration (Isolation of Solid) Concentration->Risk Scale Large Scale Scale->Risk Contaminants Contaminants Contaminants->Risk sub_cont Acids Heavy Metals sub_cont->Contaminants EmergencyResponse Start Unexpected Observation (e.g., Gas Evolution, Color Change) Assess Is the reaction runaway or violent? Start->Assess Action_Minor 1. Ensure blast shield is in place. 2. Remove heat, apply cooling. 3. Alert supervisor. Assess->Action_Minor No Action_Major 1. Activate emergency alarm. 2. Evacuate the area immediately. 3. Notify EHS / Emergency Services. Assess->Action_Major Yes Monitor Monitor from a safe distance. Prepare to quench if stable. Action_Minor->Monitor

References

Technical Support Center: Purification of Crude Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of crude benzoyl azide (B81097) without distillation.

Frequently Asked Questions (FAQs)

Q1: Why is distillation not a recommended method for purifying benzoyl azide?

A1: Distillation of this compound is strictly prohibited due to its explosive and thermally unstable nature.[1] Heating this compound can lead to violent decomposition, posing a significant safety hazard.[1][2][3]

Q2: What are the primary non-distillation methods for purifying crude this compound?

A2: The most common and recommended purification methods for crude this compound are liquid-liquid extraction and precipitation techniques.[1] For azides that satisfy the safety criterion of a carbon-to-nitrogen ratio (C/N) of 3 or greater, column chromatography may also be an option.[1]

Q3: What are the common impurities found in crude this compound?

A3: Common impurities in crude this compound synthesized from benzoyl chloride and sodium azide may include:

  • Unreacted benzoyl chloride

  • Benzoic acid (from hydrolysis of benzoyl chloride)

  • Residual solvents from the synthesis (e.g., acetone, water, DMF, DMSO)[4][5]

  • Byproducts from side reactions, such as the formation of isocyanates via Curtius rearrangement, especially if the reaction is exposed to heat or light.[1][6]

Q4: What are the critical safety precautions to take when handling and purifying this compound?

A4: this compound is a hazardous material and must be handled with extreme care.[1][2][7] Key safety precautions include:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated fume hood.

  • Avoid heat, shock, friction, and light, as these can cause explosive decomposition.[2][8]

  • Use plastic or glass spatulas instead of metal ones to prevent the formation of shock-sensitive metal azides.[8]

  • Keep the temperature of all procedures, including solvent removal, below 30°C.[1]

  • Do not work with large quantities of the material.

  • Have an appropriate quench solution (e.g., a solution of a reducing agent like triphenylphosphine) readily available in case of a spill.

Troubleshooting Guides

Issue 1: Low Yield After Extraction
Potential Cause Troubleshooting Step
Incomplete Extraction Increase the number of extractions with the organic solvent (e.g., from 2 to 4 times). Ensure vigorous mixing of the aqueous and organic layers during extraction to maximize partitioning of the product into the organic phase.
Product Hydrolysis If the crude reaction mixture is acidic, neutralize it with a mild base (e.g., sodium bicarbonate solution) before extraction to prevent hydrolysis of the this compound.
Premature Decomposition Maintain a low temperature (ideally 0-5°C) throughout the workup process. Avoid exposing the product to direct light.
Solvent Polarity Mismatch Ensure the chosen organic solvent (e.g., diethyl ether, dichloromethane) has a suitable polarity for efficiently extracting this compound.[1]
Issue 2: Product is an Oil Instead of a Solid
Potential Cause Troubleshooting Step
Presence of Residual Solvent Ensure the product is thoroughly dried under reduced pressure, keeping the temperature below 30°C.[1]
Impurities The presence of impurities can lower the melting point of the product. Attempt to purify further by washing the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities like benzoic acid.
Product is Naturally an Oil at Room Temperature This compound can be a colorless to pale yellow liquid or solid, depending on its purity.[2] If the purified product is an oil, it may be its natural state. Confirm purity using analytical techniques like IR or NMR spectroscopy.
Issue 3: Contamination with Benzoic Acid
Potential Cause Troubleshooting Step
Hydrolysis of Benzoyl Chloride or this compound During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate to extract the acidic benzoic acid into the aqueous layer. Follow this with a brine wash to remove residual water and bicarbonate.
Incomplete Reaction of Starting Material Ensure the initial reaction goes to completion to minimize the amount of unreacted benzoyl chloride that can hydrolyze during workup.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Liquid-Liquid Extraction

This protocol is a general guideline for the purification of this compound synthesized from benzoyl chloride and sodium azide in an acetone/water solvent system.[1]

Materials:

  • Crude this compound reaction mixture

  • Diethyl ether (or dichloromethane)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator with a cold water bath

Procedure:

  • Quenching and Dilution: Carefully pour the crude reaction mixture into a separatory funnel containing cold deionized water.

  • Extraction: Extract the aqueous mixture with diethyl ether (or dichloromethane) three times. Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water to remove water-soluble impurities.

    • Next, wash with a saturated sodium bicarbonate solution to remove any acidic impurities such as benzoic acid.

    • Finally, wash with brine to remove the bulk of the water from the organic layer.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the drying agent from the organic solution.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, ensure the temperature of the water bath does not exceed 30°C. [1] Do not evaporate to complete dryness to avoid potential hazards with the solid azide. It is often safer to obtain the product as a solution in a suitable solvent for immediate use in the next reaction step.

Visualizations

experimental_workflow Workflow for Non-Distillation Purification of this compound start Crude this compound Reaction Mixture quench Quench with Cold Water start->quench extract Liquid-Liquid Extraction (e.g., Diethyl Ether) quench->extract wash_h2o Wash with Deionized Water extract->wash_h2o wash_bicarb Wash with Saturated NaHCO3 Solution wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate Under Reduced Pressure (<30°C) filter->concentrate product Purified this compound concentrate->product

Caption: Workflow for the purification of crude this compound.

troubleshooting_logic Troubleshooting Common Purification Issues issue Issue Encountered low_yield Low Yield issue->low_yield Yes oily_product Oily Product issue->oily_product No solution_extract Increase Extraction Reps low_yield->solution_extract acid_contamination Acidic Impurities oily_product->acid_contamination No solution_dry Thorough Drying (<30°C) oily_product->solution_dry solution_check_purity Check Purity (NMR/IR) oily_product->solution_check_purity solution_wash Wash with NaHCO3 acid_contamination->solution_wash

Caption: Decision tree for troubleshooting purification problems.

References

troubleshooting low conversion rates in benzoyl azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes involving benzoyl azide (B81097).

Troubleshooting Guide

This section addresses common issues encountered during benzoyl azide reactions and provides actionable solutions in a question-and-answer format.

Question 1: Why is my initial this compound synthesis yield low?

Low yields during the formation of this compound from benzoyl chloride and sodium azide are common and can often be traced to several key factors.

  • Incomplete Reaction: The reaction may not have reached completion. Modern methods often employ a biphasic system of acetone (B3395972) and water, which requires vigorous stirring and strict temperature control at 0°C for approximately 2 hours to ensure success.[1]

  • Suboptimal Stoichiometry: The ratio of reactants is critical. Using a slight excess of sodium azide (1.1-1.2 equivalents) has been shown to provide optimal results.[1]

  • Reagent Quality: Benzoyl chloride can degrade upon storage, especially if exposed to moisture, leading to the formation of benzoic acid which will not react to form the azide. Ensure you are using freshly prepared or high-purity benzoyl chloride.[2]

  • Improper Temperature Control: The reaction is typically conducted at 0°C to minimize the decomposition of the thermally sensitive this compound product.[1]

Question 2: The conversion of this compound to my desired product (amine, carbamate (B1207046), urea) via the Curtius rearrangement is poor. What went wrong?

Low conversion during the Curtius rearrangement step points to issues with the rearrangement itself or the subsequent trapping of the isocyanate intermediate.

  • Suboptimal Reaction Temperature: The thermal decomposition of this compound is temperature-dependent. If the temperature is too low, the rearrangement will be slow or incomplete.[3] Conversely, excessively high temperatures can lead to side reactions and product decomposition. The optimal temperature is generally between 60-100°C when no catalyst is used.[3]

  • Inefficient Isocyanate Trapping: The phenyl isocyanate intermediate is highly reactive. If the nucleophile (e.g., alcohol for a carbamate, amine for a urea) is not present in sufficient concentration, the isocyanate can react with trace amounts of water, leading to unwanted urea (B33335) byproducts, or undergo other side reactions.[2][4]

  • Solvent Choice: The solvent can significantly influence the reaction. Aprotic solvents are generally preferred to avoid premature reaction with the isocyanate intermediate.[2] Traces of water in solvents like acetonitrile (B52724) have been observed to cause the formation of insoluble urea side-products.[4]

  • Lack of Catalyst: Lewis acids such as boron trifluoride (BF₃) can catalyze the rearrangement, significantly lowering the required decomposition temperature (by about 100°C) and increasing the yield of the isocyanate.[5][6]

Question 3: I'm observing significant side products in my reaction. How can I minimize them?

The primary side products in Curtius rearrangements often arise from the high reactivity of the isocyanate intermediate.

  • Urea Formation: This is the most common byproduct and occurs when the isocyanate reacts with water. To minimize this, ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[2][4]

  • Symmetrical Urea: If the desired product is a primary amine (formed by hydrolyzing the isocyanate), the intermediate amine can react with remaining isocyanate to form a symmetrical urea. This can be minimized by ensuring rapid and complete hydrolysis of the isocyanate.

  • Nitrene Insertion Products (Photochemical Conditions): While thermal rearrangements are concerted, photochemical reactions can proceed through a highly reactive nitrene intermediate.[3][5] This nitrene can undergo undesirable side reactions like C-H insertion. For cleaner reactions, thermal rearrangement is generally preferred.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the thermal Curtius Rearrangement?

The thermal Curtius rearrangement is a concerted process. The migration of the R-group (phenyl group in this case) from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the loss of nitrogen gas (N₂). This avoids the formation of a discrete acyl nitrene intermediate.[1][5] The reaction proceeds with complete retention of configuration at the migrating group.[3]

Q2: How can I monitor the progress of my reaction?

Monitoring the reaction is crucial for determining the point of completion and avoiding unnecessary heating that could lead to side products. Common analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the product.[7]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative analysis of the reaction's conversion rate.[7]

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of the isocyanate peak (around 2250 cm⁻¹) can be monitored.

Q3: What are the critical safety precautions for handling this compound?

This compound is a potentially hazardous material and must be handled with extreme care.

  • Explosive Nature: It is classified as a shock-sensitive and explosive material.[1][8] It can decompose violently with heat, shock, or friction.[9] Always handle it behind a blast shield, especially on a larger scale.[2]

  • Thermal Instability: Avoid heating this compound directly. Purification methods like distillation are strictly prohibited due to explosion hazards.[1]

  • Toxicity: Sodium azide, a common precursor, is highly toxic. Handle with appropriate personal protective equipment (PPE).[2]

Q4: How should I purify crude this compound?

Due to its explosive nature, traditional purification methods like distillation must be avoided.[1] The recommended purification method is liquid-liquid extraction.

  • The crude reaction mixture is typically diluted with water and extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.[1]

  • The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure at a temperature kept below 30°C.[1]

Data Presentation

Table 1: Effect of Catalyst on this compound Rearrangement

Starting MaterialCatalystTemperature (°C)Activation Energy (kcal/mol)YieldReference
This compoundNone8028.0Moderate[3][6]
This compoundBoron trifluoride etherate~ -20 to RT11.0Significantly Increased[5][6]
This compoundAluminum chlorideNot specifiedLowered by 12-15Increased[6]

Note: Yields are often reported qualitatively in the literature. Lewis acid catalysts demonstrably improve reaction conditions and outcomes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a modern method using a biphasic system.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzoyl chloride (1.0 eq) in acetone. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve sodium azide (1.1-1.2 eq) in water.

  • Reaction: Add the aqueous solution of sodium azide dropwise to the stirred acetone solution, ensuring the temperature is maintained at 0°C.

  • Monitoring: Allow the reaction to stir vigorously at 0°C for 2 hours. Monitor progress using TLC.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Concentration: Carefully remove the solvent under reduced pressure, ensuring the temperature does not exceed 30°C. The resulting this compound should be used immediately in the next step.[1]

Protocol 2: General Procedure for Thermal Curtius Rearrangement to a Carbamate

This protocol describes the subsequent rearrangement and trapping with an alcohol.

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene).

  • Nucleophile Addition: Add the desired alcohol (e.g., benzyl (B1604629) alcohol, >1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C for toluene) until the evolution of nitrogen gas ceases. Monitor the reaction by TLC for the disappearance of the this compound.

  • Workup: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude carbamate product using standard techniques such as column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Step 1: this compound Synthesis cluster_rearrangement Step 2: Curtius Rearrangement & Trapping start Benzoyl Chloride + Sodium Azide synthesis_rxn Reaction in Acetone/Water @ 0°C start->synthesis_rxn extraction Liquid-Liquid Extraction synthesis_rxn->extraction crude_azide Crude this compound extraction->crude_azide rearrangement_rxn Heat in Toluene with Nucleophile (e.g., R-OH) crude_azide->rearrangement_rxn Immediate Use workup Solvent Removal rearrangement_rxn->workup purification Purification (e.g., Chromatography) workup->purification final_product Final Product (e.g., Carbamate) purification->final_product

Caption: Experimental workflow for this compound synthesis and subsequent Curtius rearrangement.

curtius_mechanism reactant This compound ts [Transition State] reactant->ts Heat (Δ) Concerted Rearrangement intermediate Phenyl Isocyanate + N₂ ts->intermediate Loss of N₂ & Phenyl Migration product Product (e.g., Carbamate) intermediate->product + Nucleophile (R-OH)

Caption: The concerted mechanism of the thermal Curtius rearrangement of this compound.

troubleshooting_workflow cluster_azide Azide Synthesis Issues cluster_rearrangement_issues Rearrangement Issues start Low Conversion Rate check_azide Is this compound Formation Yield Low? start->check_azide check_rearrangement Is Rearrangement Step Inefficient? check_azide->check_rearrangement No azide_reagents Check Reagent Purity & Stoichiometry check_azide->azide_reagents Yes rearr_temp Optimize Temperature (60-100°C or use catalyst) check_rearrangement->rearr_temp azide_temp Verify Temperature Control (0°C) azide_reagents->azide_temp rearr_solvent Ensure Anhydrous Solvent rearr_temp->rearr_solvent rearr_trapping Increase Nucleophile Concentration rearr_solvent->rearr_trapping

Caption: Troubleshooting workflow for low conversion rates in this compound reactions.

References

optimizing solvent conditions for the Curtius rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Curtius rearrangement. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation, with a specific focus on optimizing solvent conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the Curtius rearrangement and offers potential solutions and optimization strategies.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in the Curtius rearrangement can stem from several factors across the two main stages of the reaction: acyl azide (B81097) formation and the rearrangement/trapping of the isocyanate intermediate.[1]

Potential Causes & Solutions:

  • Incomplete Acyl Azide Formation:

    • From Carboxylic Acids (e.g., using DPPA): Ensure the starting carboxylic acid is completely dry, as water can hydrolyze activated intermediates.[1] The choice of base (e.g., triethylamine) and solvent is also crucial.[1]

    • From Acyl Chlorides: Use freshly prepared or high-purity acyl chloride, as it can degrade. The reaction with sodium azide must be under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.[1]

  • Inefficient Rearrangement:

    • Temperature: The thermal decomposition of the acyl azide is substrate-dependent.[1] If the reaction is sluggish, a gradual temperature increase may be necessary. However, excessively high temperatures can cause decomposition.[1] The use of Lewis or Brønsted acids can catalyze the rearrangement, potentially lowering the required temperature by up to 100 °C.[1][2]

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents are generally used to avoid side reactions with the isocyanate.[1]

  • Poor Isocyanate Trapping:

    • Nucleophile Concentration: A sufficient excess of the trapping nucleophile (e.g., alcohol, amine) should be used to ensure the isocyanate reacts preferentially with it.[1]

    • Presence of Water: Trace amounts of water can react with the isocyanate to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine can then react with another isocyanate molecule to form a symmetric urea (B33335) byproduct, a common cause of low yields.[1] Rigorous drying of all solvents and reagents is critical.[1]

Q2: I am observing significant formation of a urea byproduct. How can I prevent this?

The formation of a symmetric urea byproduct is a strong indication of water in the reaction mixture.[1] The isocyanate intermediate reacts with water to form a primary amine, which, being a potent nucleophile, then attacks another equivalent of the isocyanate.[1]

Strategies to Minimize Urea Formation:

  • Rigorous Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried before use.[1] Store reagents under an inert atmosphere.[1]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[1]

  • Solvent Choice: Ensure the chosen solvent is thoroughly dried using appropriate methods (e.g., distillation, molecular sieves) before use.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_sm Check Starting Materials (Purity, Dryness) start->check_sm check_rearrangement Optimize Rearrangement (Temperature, Catalyst) check_sm->check_rearrangement Materials OK check_trapping Optimize Trapping (Nucleophile Excess, Anhydrous Conditions) check_rearrangement->check_trapping Rearrangement OK success Yield Improved check_trapping->success Trapping OK G cluster_aprotic Aprotic Solvent Pathway (e.g., Toluene) cluster_protic Protic Solvent Pathway (e.g., R'-OH) isocyanate Isocyanate Intermediate (R-N=C=O) trapping Add Nucleophile (e.g., R'-NH2) isocyanate->trapping Stable Intermediate product_protic Carbamate Product isocyanate->product_protic Direct Trapping product_aprotic Urea Product trapping->product_aprotic G start Start: Carboxylic Acid, Solvent, Base, Nucleophile add_dppa Add DPPA at 0 °C start->add_dppa reflux Heat to Reflux (N₂ Evolution) add_dppa->reflux monitor Monitor by TLC/LC-MS reflux->monitor workup Cool, Quench, and Extract monitor->workup Reaction Complete purify Purify via Chromatography workup->purify end Final Product: Carbamate purify->end

References

Technical Support Center: Benzoyl Azide Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and use of benzoyl azide (B81097), focusing on preventing its premature decomposition during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzoyl azide solution appears to be decomposing (gas evolution, color change) even at low temperatures. What could be the cause?

A1: Premature decomposition of this compound, even at low temperatures, can be initiated by several factors:

  • Acidic Contamination: Traces of acid can catalyze the decomposition of this compound, leading to the formation of hydrazoic acid, which is highly toxic and explosive. Ensure all glassware is thoroughly washed and dried, and that all solvents and reagents are free from acidic impurities.

  • Metal Contamination: Contact with certain metals, particularly heavy metals, can form unstable metal azides that are shock-sensitive and can initiate decomposition. Avoid using metal spatulas or equipment that may introduce metal ions into your reaction.[1][2]

  • Incompatible Solvents: Halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) should never be used with azides, as they can form extremely unstable and explosive di- and tri-azidomethane.[2]

Q2: I am seeing a lower than expected yield in my Curtius rearrangement. Could this be related to this compound decomposition?

A2: Yes, a low yield in a Curtius rearrangement is often linked to the premature decomposition of the this compound starting material. The primary pathway for decomposition is the thermal Curtius rearrangement itself, which, if it occurs before the intended reaction conditions, will lead to loss of material. To mitigate this:

  • Strict Temperature Control: The synthesis of this compound should be conducted at 0-5°C.[3] For subsequent reactions, maintain the lowest possible temperature at which the desired transformation occurs.

  • In Situ Generation: To minimize handling and the potential for decomposition during storage and transfer, consider generating and using the this compound in situ (in the reaction mixture) without isolation.

Q3: What are the best practices for purifying this compound?

A3: Due to its thermal instability and explosive nature, traditional purification methods like distillation and sublimation are strictly prohibited for this compound. The recommended purification technique is liquid-liquid extraction followed by careful concentration under reduced pressure at temperatures kept below 30°C.[3]

Q4: How should I properly store this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Recommended storage temperatures are typically between 2-8°C or at -20°C for longer-term storage.[4] It should be stored in a tightly sealed container, and contact with incompatible materials such as strong acids, strong oxidizing agents, and metals should be avoided.[2][4]

Q5: Are there any visual cues that indicate my this compound has started to decompose?

A5: The most apparent sign of decomposition is the evolution of nitrogen gas. A color change, often to a yellowish or brownish hue, can also indicate the presence of decomposition products. If you observe these signs, treat the material with extreme caution.

Quantitative Data on this compound Stability

While precise kinetic data for the decomposition of this compound under various conditions is not extensively available in the literature, the following table summarizes key parameters and conditions that influence its stability.

ParameterConditionGuideline for Stability
Synthesis Temperature Reaction of benzoyl chloride with sodium azideMaintain temperature strictly between 0°C and 5°C to minimize decomposition.[3]
Purification Temperature Concentration after extractionDo not exceed 30°C to prevent thermal decomposition.
Storage Temperature Short-term to long-term storageRecommended at 2-8°C; for longer periods, -20°C is preferable.[4]
pH Presence of acidic or basic impuritiesAvoid acidic conditions, which can lead to the formation of explosive hydrazoic acid.[2]
Incompatible Materials Solvents and reagentsAvoid strong oxidizing agents, strong acids, and heavy metals.[2][4] Do not use halogenated solvents.[2]
Physical Stress Handling and storageAvoid shock, friction, and exposure to light.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzoyl chloride and sodium azide in a biphasic system.

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Diethyl ether or Dichloromethane (use with caution, see FAQ)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoyl chloride in acetone.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve sodium azide in deionized water and cool the solution to 0°C.

  • Slowly add the aqueous sodium azide solution dropwise to the stirred benzoyl chloride solution, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and add cold deionized water to dilute the mixture.

  • Extract the aqueous layer multiple times with cold diethyl ether or dichloromethane.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator, ensuring the water bath temperature remains below 30°C. Caution: Do not evaporate to dryness. The resulting this compound should be used immediately or stored appropriately.

Protocol 2: Curtius Rearrangement of this compound to Benzyl (B1604629) Carbamate

This protocol details the thermal rearrangement of this compound in the presence of an alcohol to form a carbamate.

Materials:

  • This compound solution (from Protocol 1, in an inert solvent like toluene)

  • Benzyl alcohol

  • Toluene (B28343) (anhydrous)

  • Nitrogen or Argon gas supply

  • Heating mantle

  • Condenser

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere, place anhydrous toluene and benzyl alcohol.

  • Heat the toluene and benzyl alcohol mixture to reflux.

  • Add the previously prepared and dried toluene solution of this compound to the dropping funnel.

  • Slowly add the this compound solution dropwise to the refluxing mixture over a period of 30 minutes. You will observe the evolution of nitrogen gas.

  • After the addition is complete, continue to heat at reflux for an additional 10-30 minutes, or until the disappearance of the acyl azide can be confirmed by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹).

  • Once the reaction is complete, cool the flask rapidly to room temperature using an ice bath.

  • The product, benzyl 1,3-butadiene-1-carbamate, can then be isolated by removing the toluene under reduced pressure.

Process Diagrams

DecompositionPrevention cluster_causes Factors Leading to Premature Decomposition cluster_prevention Preventative Measures Heat Excessive Heat Decomposition Premature Benzoyl Azide Decomposition Heat->Decomposition Acid Acidic Contamination Acid->Decomposition Metal Metal Contamination Metal->Decomposition Shock Physical Shock/Friction Shock->Decomposition Light Light Exposure Light->Decomposition Solvent Incompatible Solvents (e.g., Halogenated) Solvent->Decomposition TempControl Strict Temperature Control (Synthesis: 0-5°C, Purification: <30°C) TempControl->Heat Counteracts Glassware Use Clean, Dry, Acid-Free Glassware Glassware->Acid Prevents NoMetal Avoid Metal Spatulas and Equipment NoMetal->Metal Prevents Handling Careful Handling Handling->Shock Minimizes Storage Proper Storage (Cool, Dark, 2-8°C or -20°C) Storage->Heat Storage->Light Prevents SolventChoice Use Compatible, Anhydrous Solvents SolventChoice->Solvent Avoids InSitu In Situ Generation and Use InSitu->Handling Reduces

Caption: Factors contributing to this compound decomposition and corresponding preventative measures.

References

Technical Support Center: Purification of Benzoyl Azide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of benzoyl azide (B81097). Given the hazardous nature of this compound, all procedures should be conducted with appropriate safety precautions in a well-ventilated chemical fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling and purifying benzoyl azide?

A1: this compound is a potentially explosive and shock-sensitive compound.[1][2] Its thermal instability is a major concern, strictly prohibiting purification by distillation or sublimation.[3] Key safety precautions include:

  • Handling: Avoid using metal spatulas or ground-glass joints to prevent friction that could initiate decomposition.[4] Plastic or ceramic spatulas are recommended.

  • Solvent Choice: Do not use halogenated solvents like dichloromethane (B109758) if residual sodium azide is present from the synthesis, as this can form highly explosive polyazidomethanes.[5]

  • Temperature Control: All purification steps should be carried out at low temperatures to minimize the risk of thermal decomposition.[3]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Working behind a blast shield is highly recommended.

Q2: My crude product is a dark oil. What are the likely impurities?

A2: A dark, oily crude product often indicates the presence of impurities.[5] Common impurities in this compound synthesis include:

  • Unreacted Starting Materials: Residual benzoyl chloride.

  • Byproducts: Benzoic acid, formed from the hydrolysis of benzoyl chloride, and phenyl isocyanate, resulting from the thermal decomposition (Curtius rearrangement) of this compound.[3][6]

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as DMF or acetone.

Q3: What are the recommended methods for purifying this compound?

A3: Due to its instability, purification options are limited. The most common and safest methods are:

  • Liquid-Liquid Extraction: Effective for removing water-soluble impurities like sodium azide and benzoic acid (if converted to its salt).[3]

  • Precipitation/Crystallization: Can yield a solid, purified product if a suitable solvent system is found.[5]

  • Flash Column Chromatography: Can be used with caution, preferably on a small scale. It is crucial to use a deactivated stationary phase and a fast elution time to minimize contact with the silica (B1680970) gel.[3][7]

Q4: How can I monitor the purity of my this compound fractions?

A4: The purity of this compound can be assessed using several analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify proton-containing impurities.[1]

  • Infrared (IR) Spectroscopy: To verify the presence of the characteristic azide functional group, which has a strong, sharp absorption band around 2100-2250 cm⁻¹.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, but care must be taken with the injection port temperature to avoid on-column decomposition.[1]

Troubleshooting Guides

Issue 1: Low Yield After Liquid-Liquid Extraction
Possible Cause Recommended Solution
Emulsion Formation Emulsions prevent clear separation of the aqueous and organic layers. To break an emulsion, add brine (saturated NaCl solution) and gently swirl the separatory funnel. In persistent cases, filtering the mixture through a pad of Celite may be necessary.[5]
Incorrect pH of Aqueous Layer If the aqueous layer is not basic enough, benzoic acid impurities will not be fully deprotonated and will be extracted into the organic layer along with the product. Conversely, highly acidic conditions can promote decomposition.[5] Ensure the aqueous wash is slightly basic (e.g., using a saturated sodium bicarbonate solution) to remove acidic impurities.
Insufficient Extraction This compound may have some solubility in the aqueous phase. Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to maximize recovery.[5]
Issue 2: Product "Oils Out" Instead of Crystallizing
Possible Cause Recommended Solution
High Impurity Level Impurities can inhibit the formation of a crystal lattice.[8] Try to remove the bulk of impurities first by an aqueous wash or a quick filtration through a small plug of silica gel.
Inappropriate Solvent System The solvent system may not be suitable for crystallization. Experiment with different non-polar/polar solvent mixtures (e.g., hexane (B92381)/ethyl acetate, pentane/diethyl ether).[5]
Supersaturation The solution may be too concentrated. Add a small amount of the less polar solvent to reduce saturation. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.[5]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil instead of crystals.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Issue 3: Product Decomposition During Column Chromatography
Possible Cause Recommended Solution
Acidic Silica Gel Standard silica gel is acidic and can catalyze the Curtius rearrangement of this compound to phenyl isocyanate.[7] Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic additive like triethylamine (B128534) (e.g., eluent containing 0.5% Et₃N). Alternatively, use a less acidic stationary phase like neutral alumina.
Prolonged Contact Time The longer the compound is on the column, the greater the chance of decomposition.[7] Use flash column chromatography with a higher flow rate to minimize the residence time. Choose a solvent system that provides good separation but allows for rapid elution of the product.
Streaking/Tailing of Product Broad peaks or tailing can indicate on-column decomposition or strong interaction with the stationary phase.[7] Once the product begins to elute, you can gradually increase the polarity of the eluent to speed up the elution of the remaining product.

Data Presentation

Table 1: Comparison of this compound Purification Methods

Method Primary Function Typical Purity Advantages Disadvantages
Liquid-Liquid Extraction Removal of water-soluble and acidic/basic impurities.Moderate (removes salts and some byproducts)Simple, rapid, and avoids solid stationary phases.May not remove non-polar impurities; risk of emulsion formation.
Precipitation/Crystallization High-level purification of the final product.High (>95%)Can provide a highly pure, solid product; removes a wide range of impurities.Finding a suitable solvent system can be challenging; risk of "oiling out".[8]
Flash Column Chromatography Separation of compounds with different polarities.Variable (can be high if decomposition is avoided)Can separate complex mixtures.High risk of product decomposition on the column; requires careful optimization.[3][7]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction
  • Preparation: Cool the crude reaction mixture to 0-5 °C in an ice bath.

  • Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like benzoic acid. Repeat this wash two to three times.

  • Brine Wash: Wash the organic layer with brine to remove residual water and help break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C) to obtain the crude this compound.

Protocol 2: Purification by Crystallization
  • Dissolution: Dissolve the crude this compound (obtained from extraction) in a minimal amount of a suitable warm solvent or solvent mixture (e.g., hexane with a small amount of ethyl acetate).

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator or an ice bath.

  • Inducing Crystallization: If the product oils out or remains in solution, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under a stream of nitrogen or in a vacuum desiccator at room temperature.

Visualizations

G Troubleshooting Workflow for this compound Purification start Start Purification check_yield Is the yield after extraction low? start->check_yield emulsion Emulsion Formation? check_yield->emulsion Yes check_purity Check Purity (NMR, IR, TLC) check_yield->check_purity No add_brine Add brine and swirl gently. Filter through Celite if necessary. emulsion->add_brine Yes insufficient_extraction Perform multiple extractions (3x). emulsion->insufficient_extraction No add_brine->check_purity insufficient_extraction->check_purity is_pure Is the product pure? check_purity->is_pure end Purified Product is_pure->end Yes purification_method Choose further purification method: Crystallization or Chromatography is_pure->purification_method No crystallization Attempt Crystallization purification_method->crystallization chromatography Attempt Flash Chromatography purification_method->chromatography oils_out Product 'oils out'? crystallization->oils_out oils_out->check_purity No optimize_cryst Optimize solvent system. Cool slowly. Scratch flask or add seed crystal. oils_out->optimize_cryst Yes optimize_cryst->crystallization decomp Decomposition on column? chromatography->decomp decomp->check_purity No deactivate_silica Use deactivated silica (add Et3N). Use a faster flow rate. decomp->deactivate_silica Yes deactivate_silica->chromatography G Thermal Decomposition Pathway of this compound cluster_main Curtius Rearrangement cluster_side Hydrolysis of Isocyanate benzoyl_azide This compound (C₆H₅CON₃) acyl_nitrene Acylnitrene Intermediate (C₆H₅CON) benzoyl_azide->acyl_nitrene Heat (Δ) or Light (hν) - N₂ isocyanate Phenyl Isocyanate (C₆H₅NCO) acyl_nitrene->isocyanate Rearrangement carbamic_acid Carbamic Acid (C₆H₅NHCOOH) isocyanate->carbamic_acid + H₂O water H₂O aniline Aniline (C₆H₅NH₂) carbamic_acid->aniline - CO₂

References

Technical Support Center: Efficient C-H Amidation with Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in C-H amidation reactions using benzoyl azide (B81097). The information is based on established photocatalytic methods to facilitate efficient and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a catalyst system for C-H amidation with benzoyl azide?

A1: A well-established and effective catalytic system for the C-H amidation of electron-rich heteroarenes utilizes a photocatalytic approach. The recommended starting conditions involve using ruthenium(II)trisbipyridine dichloride ([Ru(bpy)₃]Cl₂) as the photocatalyst in the presence of phosphoric acid (H₃PO₄) as an additive, under visible light irradiation (e.g., blue LEDs).[1][2][3][4][5] This system operates under mild conditions and promotes the desired C-N bond formation with dinitrogen as the only byproduct.[1][3][4][5][6]

Q2: What is the role of the acid additive in the reaction?

A2: The addition of an acid, such as phosphoric acid, is critical for the success of the photocatalytic C-H amidation with this compound.[1][5] In the absence of an acid, the formation of the desired amidation product is not observed. The acid is essential for protonolysis in the final step of the catalytic cycle to release the product and regenerate the active catalyst.[7] It also helps to suppress the formation of undesired byproducts.[1][5]

Q3: What are the common byproducts in this reaction, and how can their formation be minimized?

A3: The primary byproduct of concern is the corresponding isocyanate, formed via a Curtius rearrangement of the this compound, along with benzamide, which results from hydrogen abstraction by the nitrene intermediate.[1][5] The formation of these byproducts can be minimized by the crucial addition of phosphoric acid, which favors the desired amidation pathway.[1][5] In some cases, particularly with substrates like benzofuran, oxazolines can also be formed as a side product.[1][5]

Q4: Are there any limitations on the substrate scope for the this compound?

A4: Yes, while aryl, heteroaryl, and alkenyl acyl azides generally perform well in this photocatalytic reaction, certain substrates are not suitable.[3][4][6] Specifically, alkyl, phenyl, diphenylphosphoryl, or benzyl (B1604629) acyl azides do not yield the desired amidation product under the standard photocatalytic conditions.[1][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Absence of essential components.Ensure the presence of the photocatalyst ([Ru(bpy)₃]Cl₂), visible light source, and phosphoric acid. Control experiments have shown that all three are necessary for the reaction to proceed.[1][5]
Inefficient light penetration.For reactions that are not yielding well, consider diluting the reaction mixture. Working at lower concentrations has been shown to improve product yield and can reduce reaction times.[1][5]
Catalyst loading is too low.While the catalyst loading can be reduced to as low as 1 mol%, starting with a slightly higher concentration (e.g., 2.5 mol%) may be beneficial for unoptimized substrates.[3]
Formation of Significant Amounts of Isocyanate/Benzamide Byproducts Insufficient acid additive.The presence of phosphoric acid is critical to steer the reaction away from the Curtius rearrangement pathway. Ensure that at least 2 equivalents of phosphoric acid relative to the this compound are used.[1]
Reaction Stalls or is Sluggish Low reaction concentration.While high concentrations can inhibit light penetration, very low concentrations may slow down the reaction rate. An optimal concentration should be determined empirically for each specific substrate. A starting point of 0.09 mmol mL⁻¹ of this compound in DMSO has been reported.[1]
Inefficient light source.Ensure that the visible light source is of the appropriate wavelength (e.g., blue light) and intensity to excite the photocatalyst effectively.
Formation of Oxazoline (B21484) Byproduct Substrate-dependent side reaction.With certain substrates, such as α-methylstyrene or benzofuran, oxazoline formation can be a competing reaction pathway.[1][5] This side reaction is reported to be irreversible. If oxazoline is the major product, modification of the reaction conditions (e.g., solvent, temperature) may be necessary, though success is not guaranteed.

Catalyst and Reagent Loading

The following table summarizes the optimized reaction conditions for the photocatalytic C-H amidation of N-methylpyrrole with this compound as a model reaction.

Parameter Optimized Condition Reference
Photocatalyst [Ru(bpy)₃]Cl₂·6H₂O[1]
Catalyst Loading 0.025 equivalents[1]
Acyl Azide 1 equivalent[1]
Heteroarene 5 equivalents[1]
Additive o-H₃PO₄ (2 equivalents)[1]
Solvent Dry DMSO[1]
Concentration 0.09 mmol mL⁻¹[1]
Light Source Blue Light Irradiation[1]

Experimental Protocols

Standard Procedure for Photocatalytic C-H Amidation:

In a 5 mL snap vial equipped with a magnetic stirring bar, [Ru(bpy)₃]Cl₂·6H₂O (0.025 equiv.), this compound (1 equiv.), and the heteroarene (5 equiv.) are dissolved in dry DMSO (to achieve a this compound concentration of 0.09 mmol mL⁻¹). Phosphoric acid (2 equiv.) is then added. The resulting mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The vial is then sealed and placed under irradiation with a blue light source with continuous stirring for the desired reaction time (e.g., 4-12 hours). The reaction progress can be monitored by standard analytical techniques such as TLC or GC-MS.

Visualizing the Process

Experimental Workflow

experimental_workflow reagents Reagents ([Ru(bpy)3]Cl2, this compound, Heteroarene, H3PO4, DMSO) mixing Mixing and Degassing reagents->mixing irradiation Visible Light Irradiation (Blue LEDs) mixing->irradiation workup Reaction Work-up and Purification irradiation->workup product Amidated Product workup->product

Caption: A generalized workflow for the photocatalytic C-H amidation.

Proposed Catalytic Cycle

catalytic_cycle Ru_II [Ru(bpy)3]2+ Ru_II_star [Ru(bpy)3]2+* Ru_II->Ru_II_star hv Ru_I [Ru(bpy)3]+ Ru_II_star->Ru_I SET Azide_anion Acyl Azide Radical Anion Ru_II_star->Azide_anion SET Ru_I->Ru_II - e- Azide Acyl Azide Nitrene Acyl Nitrene Azide_anion->Nitrene - N2 Intermediate Intermediate Nitrene->Intermediate + Heteroarene Heteroarene Heteroarene Product Amidated Product Intermediate->Product + H+

Caption: Proposed mechanism for the photocatalytic C-H amidation.

References

minimizing isocyanate side products in nitrene insertion reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of isocyanate side products in nitrene insertion reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of isocyanate side products in my nitrene insertion reaction?

A1: The main source of isocyanate formation is the Curtius rearrangement , a thermal or photochemical decomposition of an acyl azide (B81097) intermediate.[1][2][3] In this rearrangement, the acyl azide loses nitrogen gas (N₂) to form an isocyanate. This process competes directly with the desired formation of a nitrene intermediate required for C-H insertion.

Q2: Why is my reaction favoring isocyanate formation over the desired nitrene insertion?

A2: The reaction pathway is highly dependent on the conditions. Thermally induced decomposition of acyl azides often proceeds via a concerted mechanism, directly yielding the isocyanate without forming a free nitrene intermediate that can be trapped.[3][4] High reaction temperatures strongly favor this rearrangement.[1] In contrast, photochemical decomposition, often performed at lower temperatures, can generate a discrete acyl nitrene intermediate, which can then undergo the desired C-H insertion or other nitrene-specific reactions.[1][3]

Q3: What is a common indicator of isocyanate byproduct formation, and what causes it?

A3: A very common indicator is the formation of insoluble urea (B33335) precipitates.[5][6] This occurs when the isocyanate byproduct reacts with any trace amounts of water in your reaction to form a primary amine. This amine is nucleophilic and rapidly reacts with another molecule of isocyanate to produce a symmetric urea, which is often insoluble in common organic solvents.[5]

Q4: Can I avoid isolating the acyl azide intermediate to improve safety and minimize side reactions?

A4: Yes, one-pot procedures are highly recommended. Using reagents like diphenylphosphoryl azide (DPPA) allows for the direct conversion of carboxylic acids to the acyl azide in situ.[2][7] The subsequent rearrangement and trapping can then be performed in the same vessel, avoiding the isolation of potentially explosive acyl azide intermediates and minimizing exposure to moisture.[2][8]

Q5: How do transition metal catalysts help in minimizing isocyanate formation?

A5: Transition metal catalysts (e.g., based on Rhodium, Ruthenium, Iridium, Copper) can facilitate nitrene transfer from a precursor to the substrate under milder conditions.[9][10][11] These catalysts form a metal-nitrene intermediate, which then undergoes the C-H insertion.[9][12] By providing a lower energy pathway for the nitrene insertion, these catalysts allow the reaction to be run at temperatures below the threshold for significant thermal Curtius rearrangement, thus favoring the desired product.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Troubleshooting Solutions
Low yield of desired insertion product, high yield of isocyanate-derived product (e.g., urethane (B1682113), urea). The reaction temperature is too high, favoring the thermal Curtius rearrangement.- Lower the Reaction Temperature: This is the most critical parameter. The Curtius rearrangement is thermally driven.[1][5] - Switch to Photochemical Conditions: Photolysis at low temperatures can favor the stepwise formation of a trappable nitrene intermediate over the concerted thermal rearrangement.[1][4] - Introduce a Catalyst: Use a suitable transition metal catalyst (e.g., Rh₂(OAc)₄, [Ir(cod)Cl]₂) to promote C-H insertion at lower temperatures.[9][10]
An insoluble white precipitate (likely urea) has formed in the reaction mixture. Presence of water in the reaction. Water reacts with the isocyanate to form an amine, which then reacts with more isocyanate.[5][6]- Use Anhydrous Reagents and Solvents: Ensure all solvents are freshly dried and reagents are stored under an inert atmosphere.[5] - Dry Glassware: Oven-dry all glassware immediately before use. - Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[6]
Reaction is sluggish at lower temperatures, and increasing the heat leads to isocyanate formation. The activation energy for the desired nitrene insertion is not being met without providing enough thermal energy to also trigger the Curtius rearrangement.- Catalyst Screening: The chosen catalyst may not be optimal. Screen a variety of transition metal catalysts known for C-H amination. Rhodium and ruthenium carboxylates are often effective.[11] - Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can lower the decomposition temperature required for the rearrangement, potentially allowing for more controlled conditions.[3][4] - Solvent Optimization: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents are generally required.[5][13]
Multiple side products are observed, including those from C-H insertion into the solvent. The generated nitrene is highly reactive and not selective, or the reaction is proceeding via a radical pathway.- Use an Intramolecular Strategy: If possible, designing the substrate for an intramolecular C-H insertion often leads to higher selectivity and yield. - Choose a Less Reactive Solvent: Use solvents with strong C-H bonds that are less susceptible to insertion (e.g., benzene, tert-butanol), but ensure they are compatible with your reaction. - Control Nitrene Spin State: Singlet nitrenes are known to undergo concerted C-H insertion with retention of stereochemistry, while triplet nitrenes can react via a less selective radical abstraction-recombination pathway.[9][14] Catalyst choice can influence the spin state of the reactive intermediate.

Data Summary: Factors Influencing Reaction Outcome

The following table summarizes the effect of key experimental parameters on the competition between nitrene insertion and isocyanate formation.

Parameter Condition Favoring Nitrene Insertion Condition Favoring Isocyanate (Curtius Rearrangement) Rationale / Notes
Reaction Mode Photochemical (Photolysis) Thermal (Thermolysis) Photolysis can generate a discrete nitrene intermediate, especially at low temperatures, while thermolysis often proceeds via a concerted pathway directly to the isocyanate.[1][3][4]
Temperature Low (e.g., -15 °C to RT) High (e.g., > 50-80 °C) The Curtius rearrangement is a thermally activated process. Lowering the temperature significantly disfavors this pathway.[1][5]
Catalysis Transition Metal Catalysis (Rh, Ru, Ir, etc.) Uncatalyzed (Thermal) or Lewis Acid Catalysis Transition metals provide a lower-energy pathway for nitrene transfer, allowing the reaction to proceed at temperatures where the uncatalyzed thermal rearrangement is slow.[9][10] Lewis acids can also catalyze the rearrangement itself.[3]
Solvent Anhydrous, Aprotic, Non-reactive Protic or Wet Solvents Aprotic solvents are necessary to prevent trapping of the isocyanate.[5] The presence of water or alcohols will lead to urea or urethane byproducts, respectively.[1][5]
Nitrene Precursor Sulfonyl Azides, Sulfamates (with catalyst) Acyl Azides (especially thermally) Acyl azides are the direct precursors for the Curtius rearrangement.[1] Other precursors, often used in catalytic cycles, generate the nitrene without necessarily forming a free acyl azide.

Key Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination

This protocol is adapted from methodologies known to favor nitrene insertion over Curtius rearrangement by using a transition metal catalyst at moderate temperatures.

  • Preparation:

    • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • To the flask, add the azide substrate (1.0 eq).

    • Add the rhodium catalyst, for example, Rh₂(esp)₂ (1 mol%).[11]

    • Add the appropriate anhydrous, aprotic solvent (e.g., dichloromethane (B109758) or benzene). The concentration is typically in the range of 0.1 M.

  • Reaction Execution:

    • Stir the mixture at room temperature (or gently heat to 40 °C if necessary) under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting azide. The reaction is often complete within 0.5 to 24 hours.[11]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: One-Pot Curtius Rearrangement and Trapping using DPPA

This protocol describes the in-situ formation of an acyl azide from a carboxylic acid and its subsequent conversion to a carbamate (B1207046), a common isocyanate-trapped product. Running this at the lowest effective temperature is key to understanding the thermal threshold for the rearrangement.

  • Preparation:

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene in a dry, inert-atmosphere flask.

    • Add triethylamine (1.1 - 1.5 eq) to the solution and stir.

    • Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.[7] Caution: DPPA is toxic and potentially explosive upon heating. Handle with care in a fume hood.

  • Acyl Azide Formation & Rearrangement:

    • After stirring for 30 minutes at room temperature, slowly heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours.[7] Note: This high temperature will strongly favor isocyanate formation. To test for minimization, parallel experiments should be run at lower temperatures (e.g., 60°C, 80°C) for longer times.

  • Isocyanate Trapping:

    • Cool the reaction mixture to an appropriate temperature (e.g., 80 °C).

    • Add the trapping alcohol (e.g., benzyl alcohol, >2.0 eq).

    • Stir for an additional 2-12 hours until the isocyanate intermediate (monitorable by IR spectroscopy, ~2250-2275 cm⁻¹) is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting carbamate by flash column chromatography.

Visualizations

G cluster_start Precursor cluster_pathways Reaction Pathways cluster_nitrene Desired Pathway cluster_isocyanate Side Reaction Pathway AcylAzide Acyl Azide (RCON₃) Nitrene Acyl Nitrene Intermediate AcylAzide->Nitrene hν (Photolysis) - N₂ Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Δ (Heat) - N₂ (Curtius Rearrangement) Insertion C-H Insertion Product Nitrene->Insertion Catalyst or hν (Low Temp) Byproducts Urethane / Urea Byproducts Isocyanate->Byproducts + Nucleophile (H₂O, ROH)

Caption: Competing pathways from an acyl azide precursor.

G Start Experiment Yields Isocyanate Byproduct Check_H2O Is Urea Precipitate Observed? Start->Check_H2O Use_Anhydrous Action: - Use anhydrous solvents/reagents - Run under inert atmosphere Check_H2O->Use_Anhydrous Yes Check_Temp Was Reaction Heated > 50°C? Check_H2O->Check_Temp No Use_Anhydrous->Check_Temp Lower_Temp Action: - Lower reaction temperature - Consider photochemical conditions Check_Temp->Lower_Temp Yes Check_Catalyst Was a Catalyst Used? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Add_Catalyst Action: - Add Rh, Ru, or Ir catalyst - Screen different catalysts Check_Catalyst->Add_Catalyst No Optimized Reaction Optimized Check_Catalyst->Optimized Yes Add_Catalyst->Optimized

Caption: Troubleshooting workflow for isocyanate byproduct formation.

G Outcome Reaction Selectivity: Nitrene Insertion vs. Isocyanate Temp Temperature Outcome->Temp Catalyst Catalyst Outcome->Catalyst Method Method (Thermal vs. Photo) Outcome->Method Moisture Moisture Level Outcome->Moisture Temp_High High Temp Temp->Temp_High Favors Isocyanate Temp_Low Low Temp Temp->Temp_Low Favors Nitrene Insertion Cat_Present Present Catalyst->Cat_Present Favors Nitrene Insertion Cat_Absent Absent Catalyst->Cat_Absent Favors Isocyanate (at high temp) Method_Thermal Thermal Method->Method_Thermal Favors Isocyanate Method_Photo Photochemical Method->Method_Photo Favors Nitrene Insertion Moisture_High High (Wet) Moisture->Moisture_High Leads to Urea Byproduct Moisture_Low Low (Dry) Moisture->Moisture_Low Prevents Urea Byproduct

Caption: Key factors influencing reaction selectivity.

References

Benzoyl Azide Stability & Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, safe handling, and troubleshooting of experiments involving benzoyl azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What is benzoyl azide and why is its stability a concern?

This compound (C₆H₅CON₃) is a versatile organic reagent, primarily used as a precursor for the Curtius rearrangement to synthesize isocyanates, which are key intermediates in the production of amines, urethanes, and ureas.[1][2][3] Its stability is a major concern because, like many organic azides, it is a potentially shock-sensitive and explosive compound.[1] Decomposition can be initiated by heat, shock, or friction, leading to the rapid release of nitrogen gas.[1]

Q2: What are the primary decomposition pathways for this compound?

The main decomposition pathway for this compound under thermal or photolytic conditions is the Curtius rearrangement.[1][4] This reaction involves the loss of nitrogen gas (N₂) to form a transient acyl nitrene, which immediately rearranges to phenyl isocyanate.[1][5] Research suggests this is a concerted process where the loss of N₂ and the migration of the phenyl group occur simultaneously, without the formation of a free nitrene intermediate.[4]

Q3: How does solvent choice impact the stability and reaction outcomes of this compound?

Solvent choice is critical.

  • Inert, Aprotic Solvents: Non-protic solvents like toluene (B28343), heptane, or THF are generally preferred for conducting the Curtius rearrangement, as they do not react with the isocyanate product.[6]

  • Protic Solvents: Protic solvents (e.g., alcohols, water) will react with the phenyl isocyanate formed during decomposition. Alcohols will trap the isocyanate to form carbamates, while water leads to an unstable carbamic acid that decarboxylates to form an amine.[6][7] This reactivity can be harnessed for specific synthetic goals but can also lead to unwanted byproducts if not controlled.

  • Acidic Solvents: Acidic solvents like acetic acid can increase the rate of decomposition.[8]

  • Halogenated Solvents: Halogenated solvents such as dichloromethane (B109758) and chloroform (B151607) should never be used with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[9]

Q4: What are the recommended storage and handling procedures for this compound?

Due to its potential hazards, strict safety protocols are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area, away from heat, light, sparks, and open flames.[10][11] Recommended storage temperature is 2-8°C.[10] Containers should be tightly closed.[10]

  • Incompatibilities: Keep this compound separate from strong acids, oxidizing agents, reducing agents, and heavy metals.[9][10][11] Contact with metals can form highly explosive heavy metal azides.[9][12]

  • Handling: Always handle this compound in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Use plastic or glass spatulas instead of metal ones to avoid the formation of shock-sensitive metal azides.[9][14]

Troubleshooting Guide

Problem 1: Low yield in my Curtius rearrangement reaction.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Acyl Azide Formation Ensure your starting material (e.g., benzoyl chloride) is pure and dry. If starting from benzoic acid, confirm that the activating agent (e.g., DPPA) is active and added under the correct conditions.[6] Anhydrous, non-protic solvents like THF or toluene are generally preferred for this step.[6]
Premature Decomposition The reaction temperature for the rearrangement may be too high, causing side reactions. The optimal temperature is often between 60-100°C.[7] Consider running small-scale experiments to find the ideal temperature for your specific substrate.
Presence of Water Traces of water can react with the isocyanate intermediate to form urea (B33335) byproducts, significantly lowering the yield of the desired carbamate (B1207046) or urea derivative.[6][7] Ensure all glassware is oven-dried and use anhydrous solvents.[7]
Inefficient Trapping of Isocyanate The isocyanate intermediate is highly reactive. If not trapped quickly, it can polymerize or undergo other side reactions.[7] Use a sufficient excess of your nucleophile (e.g., alcohol or amine) to ensure efficient trapping.[7]

Problem 2: My this compound solution appears to be decomposing during storage or reaction setup.

Potential Cause Troubleshooting Steps & Solutions
Exposure to Heat or Light This compound is sensitive to both heat and light. Ensure it is stored in a refrigerator (2-8°C) and in a light-protected container (e.g., an amber vial).[9][10]
Contamination Contamination with acids, metals, or other incompatible substances can catalyze decomposition.[9] Use clean glassware and avoid metal spatulas.[9] Ensure solvents are pure and free from acidic impurities.
Solvent-Induced Decomposition The choice of solvent can influence stability. As noted, acidic solvents can accelerate decomposition.[8] For storage or reactions where the azide needs to be stable for a period, use a neutral, aprotic solvent.

Quantitative Stability Data

While extensive kinetic data across a wide range of solvents is sparse in the literature, the following provides insight into the thermal stability of this compound. The rate of decomposition is highly temperature-dependent.

Solvent Condition Parameter Value Notes
n-HeptaneNon-catalyticApparent Activation Energy (Ea)28.0 kcal/molThis high activation energy indicates relative stability at lower temperatures.
n-HeptaneCatalytic (BF₃)Apparent Activation Energy (Ea)11.0 kcal/molLewis acids like BF₃ significantly lower the activation energy, dramatically increasing the rate of decomposition.[15]
TolueneRearrangementRateIncreases with temperatureThe rate of rearrangement is faster in more acidic solvents. The order of increasing rate is: Toluene < Acetic Anhydride < Acetic Acid < Aqueous Acetic Acid.

Experimental Protocols

Protocol 1: Monitoring this compound Decomposition via IR Spectroscopy

This protocol allows for the qualitative or semi-quantitative monitoring of this compound stability by observing the disappearance of the characteristic azide vibrational band.

Materials:

  • This compound solution in the solvent of interest

  • IR spectrometer with a liquid sample cell (e.g., NaCl plates)

  • Thermostatically controlled heating block or oil bath

Methodology:

  • Baseline Spectrum: Record an initial IR spectrum of the this compound solution at the starting temperature (e.g., room temperature). Identify the strong, sharp azide (N₃) stretching peak, typically found around 2100-2140 cm⁻¹ .

  • Incubation: Heat the solution to the desired experimental temperature.

  • Time-Course Monitoring: At regular intervals (e.g., every 15-30 minutes), carefully take an aliquot of the reaction mixture and record its IR spectrum.

  • Data Analysis: Monitor the decrease in the intensity of the azide peak over time. Simultaneously, you may observe the appearance of the isocyanate (N=C=O) peak around 2250-2275 cm⁻¹ . The rate of disappearance of the azide peak corresponds to the rate of decomposition.

Protocol 2: Synthesis of this compound from Benzoyl Chloride

This is a common laboratory procedure for the synthesis of this compound. Caution: this compound is potentially explosive. This procedure must be performed with appropriate safety measures in a fume hood.

Materials:

  • Benzoyl chloride

  • Sodium azide (NaN₃) - Highly Toxic!

  • Acetone

  • Deionized water

  • Ice bath

Methodology:

  • Preparation: In a round-bottom flask, dissolve benzoyl chloride in acetone. Cool the solution to 0°C in an ice bath.[1]

  • Azide Addition: Separately, prepare a solution of sodium azide in deionized water.

  • Reaction: While stirring the benzoyl chloride solution vigorously, add the aqueous sodium azide solution dropwise, ensuring the temperature is maintained at or below 5°C to minimize decomposition of the product.[1]

  • Workup: After the addition is complete, continue stirring at 0°C for a designated period (e.g., 1-2 hours). The product can then be extracted using a suitable organic solvent like diethyl ether.

  • Isolation: Carefully wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and filter. Crucially, do not concentrate the solution to dryness using a rotary evaporator, as this can lead to an explosion. [10] The solvent should be removed under reduced pressure at low temperature, or the solution should be used directly in the next step.

Visualizations

DecompositionPathway cluster_labels BenzoylAzide This compound (C₆H₅CON₃) TransitionState Concerted Transition State BenzoylAzide->TransitionState Heat (Δ) or Light (hν) Isocyanate Phenyl Isocyanate (C₆H₅NCO) TransitionState->Isocyanate Curtius Rearrangement N2 Nitrogen Gas (N₂) TransitionState->N2 Carbamate Carbamate Isocyanate->Carbamate Amine Primary Amine Isocyanate->Amine Urea Urea Byproduct Isocyanate->Urea l1 + R-OH (Alcohol) l2 + H₂O (Water) l3 + Amine (Byproduct) Alcohol + R-OH (Alcohol) Water + H₂O (Water) AmineReactant + R-NH₂ (from H₂O reaction)

Caption: Decomposition pathway of this compound via the Curtius rearrangement.

TroubleshootingWorkflow cluster_invisible Start Low Reaction Yield? CheckTemp Is Temperature Optimal? (e.g., 60-100°C) Start->CheckTemp CheckWater Are Anhydrous Conditions Maintained? CheckTemp->CheckWater Yes AdjustTemp Action: Optimize Temperature (Run small-scale tests) CheckTemp->AdjustTemp No CheckTrap Is Nucleophile Concentration Sufficient? CheckWater->CheckTrap Yes DryReagents Action: Oven-dry Glassware Use Anhydrous Solvents CheckWater->DryReagents No IncreaseNuc Action: Increase Molar Excess of Nucleophile CheckTrap->IncreaseNuc No Success Yield Improved CheckTrap->Success Yes AdjustTemp->CheckWater DryReagents->CheckTrap IncreaseNuc->Success Failure Issue Persists: Check Starting Material Purity

Caption: Troubleshooting workflow for low yields in Curtius rearrangement.

References

safe storage and handling procedures for benzoyl azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe storage and handling of benzoyl azide (B81097). Please review the following troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective use of this reagent in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis, handling, and use of benzoyl azide.

Q1: I observed unexpected gas evolution and a rapid temperature increase during the synthesis of this compound. What should I do?

A1: This indicates a potential runaway decomposition of this compound, which can be explosive.

  • Immediate Action:

    • If it is safe to do so, immediately cool the reaction vessel with an ice bath.

    • Alert colleagues and evacuate the immediate area.

    • Lower the fume hood sash completely.

  • Potential Causes & Prevention:

    • Excessive Temperature: The synthesis of this compound is highly exothermic. Maintain strict temperature control, typically at or below 0-5°C, during the addition of sodium azide.[1]

    • Acidic Conditions: The presence of acid can lead to the formation of highly toxic and explosive hydrazoic acid. Ensure the reaction mixture remains neutral or slightly basic.

    • Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, and certain metals that can catalyze decomposition.

Q2: My Curtius rearrangement reaction with this compound is giving a low yield. How can I improve it?

A2: Low yields in a Curtius rearrangement can be attributed to several factors.

  • Troubleshooting Steps:

    • Incomplete Acyl Azide Formation: Ensure the complete conversion of your starting material (e.g., benzoyl chloride) to this compound before initiating the rearrangement. This can be monitored by IR spectroscopy, looking for the disappearance of the acyl chloride peak and the appearance of the azide peak around 2130 cm⁻¹.

    • Suboptimal Rearrangement Conditions: The thermal decomposition of this compound to the isocyanate is temperature-dependent. If the reaction is sluggish, a modest and carefully controlled increase in temperature may be necessary.[2]

    • Moisture Sensitivity: Isocyanates, the product of the Curtius rearrangement, are highly reactive towards water, which can lead to the formation of unwanted urea (B33335) byproducts. Ensure all glassware is dry and use anhydrous solvents.

    • Purity of this compound: Impurities in the this compound can interfere with the rearrangement. It is crucial to use purified this compound for the best results.

Q3: I noticed the formation of a significant amount of an amine byproduct instead of the expected isocyanate or its derivative. What is the cause?

A3: The formation of an amine suggests the reduction of the azide group.

  • Potential Causes & Prevention:

    • Incompatible Reagents: Certain reagents, especially some reducing agents, can reduce the azide group to an amine. Carefully review all reagents in your reaction to ensure compatibility.

    • Reaction with Water: If the isocyanate intermediate is exposed to water, it can hydrolyze to a carbamic acid, which then decarboxylates to form a primary amine.[3][4] To avoid this, ensure anhydrous conditions.

Q4: How should I handle and dispose of this compound waste?

A4: this compound and its waste are hazardous and require specific disposal procedures.

  • Handling and Disposal Protocol:

    • Never dispose of this compound or solutions containing it down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.

    • All waste containing this compound should be collected in a designated, properly labeled, and sealed container.

    • Before disposal, it is recommended to convert the azide to a more stable derivative, such as an amine, through a controlled reaction if feasible and safe to do so.

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of azide-containing waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₅N₃O[5]
Molecular Weight 147.13 g/mol
Melting Point 32 °C[6]
Appearance Colorless to pale yellow liquid or solid[5]
Storage Temperature -20°C[6]
Explosion Temperature Explodes when heated above 120°C[6]
IR Absorption (Azide) ~2130 cm⁻¹[7]
IR Absorption (Isocyanate) ~2270 cm⁻¹[2]

Experimental Protocols

Detailed Methodology for the Curtius Rearrangement of this compound

The Curtius rearrangement is a thermal decomposition of an acyl azide to an isocyanate.[3][8] This protocol describes the general procedure for the rearrangement of this compound to phenyl isocyanate.

Caution: This reaction involves a potentially explosive starting material and should be performed in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Materials:

  • This compound

  • Anhydrous, high-boiling inert solvent (e.g., toluene, benzene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.

  • Dissolution: Dissolve the this compound in the anhydrous, high-boiling inert solvent in the round-bottom flask.

  • Inert Atmosphere: Purge the system with nitrogen or argon gas.

  • Heating: Gently heat the solution to reflux using the heating mantle. The temperature should be carefully controlled to avoid rapid decomposition.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the evolution of nitrogen gas.[8] Alternatively, the reaction can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).[2][7]

  • Completion and Workup: Once the reaction is complete (i.e., nitrogen evolution ceases or IR analysis indicates the absence of the azide), cool the reaction mixture to room temperature. The resulting solution containing the phenyl isocyanate can often be used directly in subsequent reactions.[8]

Visualizations

SafeHandlingWorkflow This compound Safe Handling Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction cluster_waste Waste Disposal storage Store at -20°C Away from heat, light, and shock handling Use in fume hood Wear appropriate PPE Use non-metal spatulas storage->handling Retrieve for Use reaction Maintain low temperature Use inert atmosphere Monitor for decomposition handling->reaction Perform Experiment waste Collect in designated container Do not pour down drain Consult EHS for disposal reaction->waste Generate Waste

Caption: A logical workflow for the safe handling of this compound.

TroubleshootingLogic Troubleshooting Low Yield in Curtius Rearrangement start Low Yield Observed check_azide Check Acyl Azide Formation (IR Spectroscopy) start->check_azide azide_incomplete Incomplete Azide Formation check_azide->azide_incomplete optimize_azide Optimize Azide Synthesis: - Purity of starting materials - Reaction time/temperature azide_incomplete->optimize_azide Yes check_rearrangement Check Rearrangement Step azide_incomplete->check_rearrangement No success Improved Yield optimize_azide->success rearrangement_incomplete Incomplete Rearrangement check_rearrangement->rearrangement_incomplete optimize_rearrangement Optimize Rearrangement: - Increase temperature carefully - Ensure anhydrous conditions rearrangement_incomplete->optimize_rearrangement Yes check_byproducts Check for Byproducts (e.g., Amine, Urea) rearrangement_incomplete->check_byproducts No optimize_rearrangement->success byproducts_present Byproducts Present check_byproducts->byproducts_present address_byproducts Address Cause of Byproducts: - Ensure anhydrous conditions - Check for incompatible reagents byproducts_present->address_byproducts Yes byproducts_present->success No address_byproducts->success

Caption: A logical diagram for troubleshooting low yields in the Curtius rearrangement.

References

Technical Support Center: Workup Procedures for Quenching Unreacted Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely quenching unreacted benzoyl azide (B81097) in experimental workups. Benzoyl azide is a high-energy, potentially explosive reagent that requires careful handling and disposal. The following information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potentially explosive compound that is sensitive to heat, shock, and friction.[1][2] It is crucial to handle this reagent with extreme caution, always behind a blast shield and in a well-ventilated fume hood. The primary risks include rapid decomposition leading to an explosion and the release of nitrogen gas. Additionally, like other organic azides, it should be treated as a toxic substance.

Q2: I have unreacted this compound in my reaction mixture. What are the recommended general approaches for quenching it?

A2: There are two primary, reliable methods for quenching unreacted this compound:

  • Curtius Rearrangement followed by Nucleophilic Trapping: This involves heating the reaction mixture (if the desired product is thermally stable) to induce the Curtius rearrangement of this compound to phenyl isocyanate. The highly reactive isocyanate is then quenched by a nucleophile present in or added to the reaction mixture.

  • Staudinger Reaction: This method involves the addition of a phosphine (B1218219), typically triphenylphosphine (B44618), to the reaction mixture at a controlled temperature. The this compound reacts with the phosphine to form an aza-ylide, which is then hydrolyzed to benign, easily separable byproducts.

Q3: Can I use an aqueous quench for a reaction mixture containing this compound?

A3: Direct quenching with water or aqueous solutions is not the recommended primary method for destroying this compound itself. While acyl azides can be sensitive to water and may hydrolyze back to the carboxylic acid, this process can be slow and its safety for quenching purposes is not well-documented.[3] It is safer to first convert the this compound to a less hazardous intermediate via the Curtius rearrangement or Staudinger reaction before introducing an aqueous workup.

Q4: Is it safe to concentrate a reaction mixture containing unreacted this compound on a rotary evaporator?

A4: No, you should never concentrate a reaction mixture that may contain unreacted this compound.[4] The combination of heat and potential friction from the rotary evaporator can lead to violent decomposition or explosion. Always ensure that the azide has been completely quenched before performing any concentration steps.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low or no yield of the desired product after the main reaction. 1. Decomposition of this compound: this compound can decompose if the reaction temperature is too high.[1] 2. Incomplete reaction: The reaction may not have gone to completion.1. Ensure strict temperature control throughout the reaction. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, IR spectroscopy) to confirm the consumption of the starting materials.
Unexpected formation of a urea (B33335) or carbamate (B1207046) byproduct. The unreacted this compound underwent a Curtius rearrangement to phenyl isocyanate, which was then trapped by an amine or alcohol present in the reaction mixture or introduced during workup.[5][6]This is a common outcome and is often the intended quenching pathway. If this is an undesired byproduct, consider using the Staudinger reaction for quenching, which is typically milder and avoids the formation of isocyanates.
Difficulty in removing triphenylphosphine oxide after a Staudinger quench. Triphenylphosphine oxide is a common byproduct of the Staudinger reaction and can sometimes be challenging to remove completely by standard chromatography.1. Precipitation: Concentrate the reaction mixture and suspend the residue in a non-polar solvent like pentane (B18724) or a mixture of pentane/ether. The triphenylphosphine oxide is often insoluble and can be removed by filtration.[2][7] 2. Acid-base extraction: If your product is basic, you can perform an acid-base extraction to separate it from the neutral triphenylphosphine oxide.
The quenching reaction is very slow or does not go to completion. 1. Low temperature: The temperature may be too low for the quenching reaction to proceed at a reasonable rate. 2. Insufficient quenching reagent: An inadequate amount of the quenching reagent (e.g., triphenylphosphine, alcohol) was added.1. For a Curtius rearrangement quench, gentle heating may be required. For a Staudinger reaction, it can often be performed at room temperature. 2. Ensure that at least a stoichiometric amount of the quenching reagent relative to the unreacted this compound is used. An excess is often recommended to ensure complete reaction.
Vigorous gas evolution upon addition of quenching reagent. This is expected, as both the Curtius rearrangement and the Staudinger reaction release nitrogen gas (N₂).Add the quenching reagent slowly and in a controlled manner to manage the rate of gas evolution. Ensure the reaction vessel has adequate venting to the fume hood.

Quantitative Data Summary

Precise quantitative data on the stability and quenching of this compound is not extensively available in the literature. However, the following table summarizes key stability considerations based on established principles for organic azides.

Parameter Observation/Recommendation Reference(s)
Thermal Stability This compound is known to undergo thermal decomposition (Curtius rearrangement) upon heating. While a specific decomposition temperature is not consistently reported, it is advisable to handle it at low temperatures (e.g., 0 °C) when not intending for it to rearrange.[1][8][1][8]
Stability to Shock and Friction This compound is classified as a shock-sensitive and explosive material. Avoid scraping or using metal spatulas.[1][1]
Stability in Solvents Generally soluble in common organic solvents like acetone, THF, and toluene.[3][8] Avoid using halogenated solvents like dichloromethane (B109758) with azide reagents, as this can lead to the formation of explosive diazidomethane.[3][8]
pH Stability Avoid acidic conditions, as they can promote the formation of highly toxic and explosive hydrazoic acid from any residual inorganic azides.[9][9]
Carbon-to-Nitrogen (C/N) Ratio The C/N ratio of this compound (C₇H₅N₃O) is 7:3, which is generally considered to be in a range that requires careful handling. A C/N ratio of at least 3 is recommended for a molecule to be considered stable for storage.[5][5]

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound via Curtius Rearrangement and Nucleophilic Trapping

This protocol is suitable when the desired product is stable to heat.

  • Reaction Completion and Temperature Adjustment: Once the primary reaction is complete (as determined by TLC or another appropriate method), ensure the reaction mixture is in a suitable high-boiling inert solvent (e.g., toluene, xylene).

  • Addition of Nucleophile (if necessary): If a suitable nucleophile is not already present in the reaction mixture, add an excess (2-3 equivalents relative to the initial amount of this compound) of a high-boiling alcohol (e.g., benzyl (B1604629) alcohol) or a primary/secondary amine.

  • Thermal Quenching: Heat the reaction mixture to a temperature sufficient to induce the Curtius rearrangement of the remaining this compound (typically 80-110 °C). The reaction can be monitored by the cessation of nitrogen gas evolution.

  • Workup: Cool the reaction mixture to room temperature. Proceed with a standard aqueous workup to remove the resulting carbamate or urea byproducts and isolate the desired product.

Protocol 2: Quenching of Unreacted this compound via Staudinger Reaction

This protocol is a milder alternative and is suitable for thermally sensitive products.

  • Reaction Completion and Temperature Adjustment: After the primary reaction is complete, cool the reaction mixture to 0 °C or maintain it at room temperature, depending on the stability of the product.

  • Addition of Triphenylphosphine: Slowly add a solution of triphenylphosphine (1.1-1.5 equivalents relative to the initial amount of this compound) in a suitable solvent (e.g., THF, diethyl ether) to the reaction mixture.

  • Reaction: Stir the mixture at the chosen temperature until the evolution of nitrogen gas ceases. The reaction progress can be monitored by TLC, looking for the disappearance of the this compound spot.

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the intermediate aza-ylide to the corresponding amine and triphenylphosphine oxide.

  • Workup: Proceed with a standard aqueous extraction to separate the desired product. Triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent or by column chromatography.[2][7]

Workflow for Quenching Unreacted this compound

Quenching_Workflow Decision Workflow for Quenching Unreacted this compound start Reaction with this compound Complete check_product_stability Is the desired product thermally stable? start->check_product_stability curtius_quench Proceed with Curtius Rearrangement Quench check_product_stability->curtius_quench Yes staudinger_quench Proceed with Staudinger Reaction Quench check_product_stability->staudinger_quench No add_nucleophile Add excess high-boiling alcohol or amine curtius_quench->add_nucleophile add_phosphine Add triphenylphosphine (1.1-1.5 eq) staudinger_quench->add_phosphine heat_mixture Heat reaction mixture (e.g., 80-110 °C) add_nucleophile->heat_mixture workup_curtius Aqueous workup to remove carbamate/urea byproducts heat_mixture->workup_curtius stir_rt Stir at 0 °C to RT add_phosphine->stir_rt hydrolyze Add water to hydrolyze aza-ylide stir_rt->hydrolyze workup_staudinger Aqueous workup and removal of triphenylphosphine oxide hydrolyze->workup_staudinger end Isolate Purified Product workup_curtius->end workup_staudinger->end

Caption: Decision workflow for quenching unreacted this compound.

References

identifying and characterizing byproducts of benzoyl azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Byproducts of Benzoyl Azide (B81097) Reactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing byproducts in reactions involving benzoyl azide.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of this compound reactions?

A1: The most common byproducts originate from the Curtius rearrangement, where this compound thermally decomposes to form phenyl isocyanate and dinitrogen gas.[1][2][3][4] This highly reactive isocyanate intermediate can then react with various nucleophiles present in the reaction mixture to form stable byproducts.

  • Urea (B33335) Derivatives: In the presence of water or amines, phenyl isocyanate readily forms urea derivatives. For instance, reaction with an amine will produce a substituted urea, while reaction with water can lead to aniline, which can then react with more isocyanate to form N,N'-diphenylurea.[1][2]

  • Carbamates (Urethanes): If the reaction is performed in an alcohol solvent (e.g., ethanol), the isocyanate will be trapped to form a carbamate (B1207046).[1]

  • Aniline: Hydrolysis of the phenyl isocyanate intermediate produces an unstable carbamic acid, which decarboxylates to yield aniline.[4]

Q2: What is the main stoichiometric byproduct of the Curtius rearrangement?

A2: The only stoichiometric byproduct of the Curtius rearrangement of this compound is dinitrogen (N₂), which is evolved as a gas.[3]

Q3: Can other byproducts form under specific conditions?

A3: Yes, under certain conditions, other side reactions can occur. For example, photochemical decomposition of this compound can proceed through a nitrene intermediate, which is highly reactive and may lead to byproducts through C-H insertion or other pathways.[5] In reactions with specific substrates like heterocycles under visible light, byproducts such as oxazolines can sometimes be observed.

Troubleshooting Guides

Issue 1: My reaction is producing a large amount of urea byproduct and a low yield of the desired amine.

  • Question: I am attempting to synthesize a primary amine via the Curtius rearrangement followed by hydrolysis, but I am isolating significant quantities of a urea derivative. What is the likely cause and how can I prevent this?

  • Answer: This is a common issue caused by the phenyl isocyanate intermediate reacting with the newly formed amine product before it can be fully hydrolyzed. The presence of water is critical for the formation of the amine, but it can also facilitate the formation of urea.[1][6]

    Troubleshooting Steps:

    • Ensure Complete Hydrolysis: The conversion of the isocyanate to the amine via the carbamic acid intermediate must be driven to completion. Ensure sufficient water and appropriate pH conditions (often acidic) during the workup to fully hydrolyze the isocyanate and any carbamate intermediates.

    • Control Reaction Concentration: High concentrations can favor the bimolecular reaction between the isocyanate and the amine product. Running the reaction at a lower concentration may reduce the rate of urea formation.

    • One-Pot Procedure: Instead of isolating the isocyanate, consider a one-pot procedure where the rearrangement is performed in the presence of a trapping agent that is more reactive or desired than the amine product, such as an alcohol to form a carbamate, which can then be hydrolyzed to the amine in a separate step.

Issue 2: My reaction is sluggish and requires very high temperatures, leading to degradation.

  • Question: The Curtius rearrangement of my this compound requires high temperatures (e.g., refluxing in toluene (B28343) or xylene), which is causing decomposition of other functional groups on my molecule. How can I lower the required reaction temperature?

  • Answer: The thermal decomposition of acyl azides is temperature-dependent.[7] However, the rearrangement can be catalyzed by Lewis acids, which can significantly lower the required temperature.

    Troubleshooting Steps:

    • Introduce a Lewis Acid Catalyst: The use of a Lewis acid catalyst like boron trifluoride (BF₃) can reduce the decomposition temperature by approximately 100 °C.[2] This allows the reaction to proceed under much milder conditions, preserving sensitive functional groups.

    • Solvent Choice: While inert, high-boiling solvents are traditional, ensure the chosen solvent is compatible with the use of a Lewis acid if you opt for that route. Anhydrous, non-protic solvents like THF or toluene are generally preferred.[7]

Data Presentation

Table 1: Effect of Nucleophile on Final Product from Phenyl Isocyanate Intermediate

Nucleophile PresentProduct ClassExample Product
Water (H₂O)Amine (via carbamic acid)Aniline
Amine (R-NH₂)Substituted UreaN-Aryl-N'-alkylurea
Alcohol (R-OH)Carbamate (Urethane)Alkyl phenylcarbamate
Carboxylic Acid (R-COOH)AmideN-Phenylamide

Table 2: Effect of Catalyst on Curtius Rearrangement Temperature

Starting MaterialCatalystTemperature (°C)Yield of Rearranged ProductReference
This compoundNone80Moderate[5]
This compoundBF₃-20High[5]

Experimental Protocols

Protocol 1: Identification of Byproducts by FTIR Spectroscopy

This protocol is designed to identify the key functional groups of the starting material, intermediate, and major byproducts.

  • Sample Preparation:

    • Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

    • Dilute the aliquot with a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform) in which the components are soluble.

    • Alternatively, if the solvent is volatile, place a drop of the reaction mixture directly onto a salt plate (NaCl or KBr) and allow the solvent to evaporate.

  • FTIR Analysis:

    • Acquire a background spectrum of the clean salt plate or solvent.

    • Acquire the infrared spectrum of the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation:

    • Look for the disappearance of the strong, sharp azide (–N₃) stretching peak around 2140 cm⁻¹ .

    • Monitor for the appearance of the strong, broad isocyanate (–N=C=O) stretching peak around 2250-2275 cm⁻¹ .

    • If urea byproducts are formed, look for a primary amide C=O stretch around 1660 cm⁻¹ and N-H bending vibrations around 1600-1640 cm⁻¹ .

    • If carbamate byproducts are formed, look for the characteristic C=O stretch of the urethane (B1682113) group around 1700-1730 cm⁻¹ .

Protocol 2: Characterization by ¹H and ¹³C NMR Spectroscopy

This protocol provides guidance for identifying this compound reaction byproducts using NMR spectroscopy.

  • Sample Preparation:

    • After the reaction is complete, perform a work-up to remove catalysts and inorganic salts.

    • Dissolve a small amount (5-10 mg) of the crude product mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation (Key Chemical Shifts):

    • Phenyl Isocyanate:

      • ¹³C NMR: The isocyanate carbon (–N=C=O) is highly deshielded and appears around 120-130 ppm . Aromatic carbons will be in the typical 120-140 ppm range.[8]

    • 1,3-Diphenylurea:

      • ¹H NMR (in DMSO-d₆): Aromatic protons will appear in the ~6.9-7.5 ppm range. The N-H protons will appear as a singlet around ~8.5 ppm .[9][10]

      • ¹³C NMR (in DMSO-d₆): The carbonyl carbon (C=O) will appear around ~153 ppm .[9]

    • Ethyl Phenylcarbamate (example carbamate):

      • ¹H NMR (in CDCl₃): Look for the characteristic ethyl group signals: a triplet around 1.2 ppm (CH₃) and a quartet around 4.2 ppm (CH₂). The N-H proton will appear as a broad singlet, and aromatic protons will be in their usual region.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for separating and quantifying the components of a this compound reaction mixture.

  • Sample Preparation:

    • Quench a small, accurately measured volume of the reaction mixture at a specific time point.

    • Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Reverse-Phase Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, start with a higher polarity (e.g., 40% acetonitrile in water) and gradually increase to a lower polarity (e.g., 90% acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to a wavelength where all components have reasonable absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify peaks by comparing retention times with those of authentic standards of this compound, phenyl isocyanate (if stable enough under the conditions), and expected byproducts like diphenylurea.

    • Quantify the components by creating a calibration curve for each standard and relating the peak area in the sample chromatogram to the concentration.

Visualizations

BenzoylAzide_Reaction_Pathway cluster_main This compound Reaction Pathway BenzoylAzide This compound Isocyanate Phenyl Isocyanate (Intermediate) BenzoylAzide->Isocyanate Heat (Δ) Curtius Rearrangement N2 N₂ Urea Urea Derivative Isocyanate->Urea Carbamate Carbamate Isocyanate->Carbamate Amine Primary Amine Isocyanate->Amine Hydrolysis H2O + H₂O Amine_reagent + R'NH₂ Alcohol + R'OH

Caption: Primary reaction pathway of this compound via the Curtius rearrangement.

Byproduct_Analysis_Workflow cluster_workflow Experimental Workflow for Byproduct Analysis Start Crude Reaction Mixture Workup Aqueous Workup / Quenching Start->Workup Crude_Product Crude Product Workup->Crude_Product TLC TLC Analysis (Qualitative Check) Crude_Product->TLC FTIR FTIR Spectroscopy (Functional Group ID) Crude_Product->FTIR HPLC HPLC Analysis (Separation & Quantification) Crude_Product->HPLC Fractions Collect Fractions HPLC->Fractions Characterization NMR / MS Analysis (Structure Elucidation) Fractions->Characterization

Caption: General workflow for the analysis and characterization of reaction byproducts.

Troubleshooting_Urea cluster_troubleshooting Troubleshooting Excessive Urea Formation Problem High Urea Byproduct Yield? Check_Water Is there a source of water or primary/secondary amine contamination? Problem->Check_Water Yes Dry_Reagents Thoroughly dry all solvents, reagents, and glassware. Run under inert atmosphere. Check_Water->Dry_Reagents Yes Check_Amine Is the desired product an amine? Check_Water->Check_Amine No End Problem Resolved Dry_Reagents->End Aprotic_Solvent Use a rigorously anhydrous aprotic solvent (e.g., toluene). Aprotic_Solvent->End Check_Amine->Aprotic_Solvent No Trap_Isocyanate Trap isocyanate with an alcohol to form a carbamate, then hydrolyze in a separate step. Check_Amine->Trap_Isocyanate Yes Trap_Isocyanate->End

Caption: Troubleshooting flowchart for minimizing urea byproduct formation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Confirming the Purity of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a cornerstone of reproducible and reliable scientific research. In the synthesis of novel chemical entities, particularly in drug development, the characterization and purity confirmation of reactive intermediates like benzoyl azide (B81097) (C₇H₅N₃O) is of paramount importance. Benzoyl azide is a versatile reagent used in various organic transformations, including the synthesis of heterocycles and amides. Its inherent instability and potential for energetic decomposition necessitate careful handling and rigorous purity assessment to avoid unwanted side reactions and ensure experimental safety and success.

This guide provides a comparative overview of the key analytical techniques employed to confirm the purity of this compound. We present detailed experimental protocols, a summary of expected quantitative data, and logical workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Comparison of Analytical Techniques

A multi-technique approach is often essential for the comprehensive purity assessment of this compound. Each method provides orthogonal information, contributing to a complete picture of the sample's identity and purity. The following table summarizes the capabilities of the most common analytical methods.

Analytical TechniqueInformation ProvidedKey Parameters & Expected Results for this compoundPotential Impurities Detected
Infrared (IR) Spectroscopy Confirms the presence of key functional groups.- Strong, sharp absorption band for the azide (-N₃) stretch at approximately 2138 cm⁻¹. - Strong absorption for the carbonyl (C=O) stretch around 1700 cm⁻¹.[1]Absence or significant shifts in these peaks indicate incomplete reaction or degradation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the chemical structure and the presence of proton-containing impurities.- Aromatic protons (5H) appear as a multiplet in the range of δ 7.4-8.1 ppm.[2]Unreacted benzoyl chloride, residual solvents (e.g., acetone, diethyl ether), and other aromatic byproducts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the carbon framework of the molecule.- Carbonyl carbon (~172.5 ppm), and aromatic carbons in the ~128-135 ppm range.[2]Carbon-containing impurities from starting materials or side reactions.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound and separates non-volatile impurities.A single major peak corresponding to this compound. Purity is determined by the area percentage of this peak.Unreacted starting materials (e.g., benzoyl chloride, if it doesn't hydrolyze during workup), and non-volatile byproducts of the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates and identifies volatile impurities.A primary peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of this compound (147.13 g/mol ) and characteristic fragment ions.[3]Residual solvents, unreacted volatile starting materials, and volatile byproducts.
Elemental Analysis Confirms the elemental composition of the compound.Theoretical values for C₇H₅N₃O: C, 57.14%; H, 3.43%; N, 28.56%. Experimental values should be within ±0.4% of the theoretical values for a pure sample.Deviations from the theoretical values indicate the presence of impurities containing different elemental compositions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To confirm the presence of the azide and carbonyl functional groups.

Procedure:

  • Prepare the sample by placing a small drop of neat this compound oil between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.

  • Acquire the IR spectrum over a range of approximately 4000-600 cm⁻¹.

  • Analyze the spectrum for the characteristic strong, sharp absorption peak of the azide stretch around 2138 cm⁻¹ and the carbonyl stretch near 1700 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify proton-containing impurities.

Procedure:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Compare the chemical shifts with known values for this compound and identify any significant unassigned peaks that may indicate impurities.[2]

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Procedure (General Reverse-Phase Method):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile (B52724) and water, often with a small amount of an acidifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting gradient could be 50:50 acetonitrile:water.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated as the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile impurities.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound in a volatile organic solvent such as dichloromethane (B109758) or diethyl ether.

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for this compound and potential impurities (e.g., m/z 40-300).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the this compound peak based on its retention time and mass spectrum. Analyze other peaks to identify potential volatile impurities by comparing their mass spectra to a library database.

Elemental Analysis

Objective: To confirm the elemental composition of the synthesized this compound.

Procedure:

  • A small, accurately weighed amount of the purified and dried this compound sample is subjected to combustion analysis.

  • The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a dedicated elemental analyzer.

  • The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared to the theoretical values for the molecular formula C₇H₅N₃O.

Sample Data Presentation:

ElementTheoretical %Found %
Carbon (C)57.1457.05
Hydrogen (H)3.433.41
Nitrogen (N)28.5628.49

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the synthesis and purity confirmation process for this compound.

analytical_workflow synthesis This compound Synthesis purification Purification (e.g., Extraction, Chromatography) synthesis->purification preliminary_check Preliminary Purity Check purification->preliminary_check ftir FTIR Spectroscopy preliminary_check->ftir Functional Groups? nmr NMR Spectroscopy (¹H & ¹³C) preliminary_check->nmr Correct Structure? detailed_analysis Detailed Purity Analysis ftir->detailed_analysis nmr->detailed_analysis hplc HPLC detailed_analysis->hplc Non-volatile Impurities? gcms GC-MS detailed_analysis->gcms Volatile Impurities? elemental Elemental Analysis detailed_analysis->elemental Elemental Composition? final_product Pure this compound (>98%) hplc->final_product gcms->final_product elemental->final_product signaling_pathway cluster_spectroscopic cluster_chromatographic cluster_compositional benzoyl_azide This compound Sample spectroscopic Spectroscopic Analysis benzoyl_azide->spectroscopic chromatographic Chromatographic Analysis benzoyl_azide->chromatographic compositional Compositional Analysis benzoyl_azide->compositional ftir FTIR spectroscopic->ftir nmr NMR spectroscopic->nmr hplc HPLC chromatographic->hplc gcms GC-MS chromatographic->gcms elemental Elemental Analysis compositional->elemental

References

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzoyl Azide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise characterization of reagents is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for benzoyl azide (B81097) and two common alternative benzoylating agents: benzoyl chloride and benzoic anhydride (B1165640). The data presented here, summarized in clear tabular format, offers a valuable resource for distinguishing between these compounds and confirming their identity and purity in different deuterated solvents.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for benzoyl azide, benzoyl chloride, and benzoic anhydride in deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundSolventAr-H
This compoundCDCl₃8.05 (d, J = 7.8 Hz, 2H), 7.64 (m, 1H), 7.46 (m, 2H)[1]
acetone-d₆8.02 (m, 2H), 7.72 (m, 1H), 7.56 (m, 2H)[2]
Benzoyl ChlorideCDCl₃8.24 (d, 1H), 7.86 (t, 1H), 7.60 (d, 1H), 7.52 (t, 2H)
DMSO-d₆7.98 (d, J = 8 Hz, 2H), 7.76 (d, J = 8 Hz, 2H), 7.61 (d, J = 8 Hz, 2H), 7.36 (t, J = 8 Hz, 1H), 7.11 (t, J = 8 Hz, 1H)[3]
Benzoic AnhydrideCDCl₃8.01 (m, 2H), 7.62 (t, J = 7.5 Hz, 1H), 7.47 (t, J = 7.8 Hz, 2H)[4]
DMSO-d₆7.97-7.99 (m, 2H), 7.60-7.64 (m, 1H), 7.54-7.57 (m, 2H)[3]

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundSolventC=OAr-C (quaternary)Ar-CH
This compoundCDCl₃172.5[1]130.5[1]134.4, 129.5, 128.7[1]
acetone-d₆172.9[2]131.5[2]135.4, 130.0, 129.8[2]
Benzoyl ChlorideCDCl₃165.8134.5134.0, 130.2, 128.8
DMSO-d₆164.5139.0, 136.4, 133.7129.7, 128.7, 128.5, 123.9, 120.4[3]
Benzoic AnhydrideCDCl₃162.2[4]128.5[4]134.1, 130.1, 128.8[4]
DMSO-d₆166.0135.8, 134.4144.6, 142.0, 131.9, 128.5, 127.7, 127.3, 123.5[3]

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Set the appropriate spectral width (e.g., -2 to 12 ppm).

  • Set the number of scans (typically 8 to 16 for a routine spectrum).

  • Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

  • Acquire the spectrum.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • Integrate all signals.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Tune and match the probe for the ¹³C frequency.

  • Set the appropriate spectral width (e.g., -10 to 220 ppm).

  • Set the number of scans (typically 64 to 1024 or more, depending on the sample concentration).

  • Set the relaxation delay (D1) to 2-5 seconds. For quantitative analysis, a longer delay (e.g., 5-10 times the longest T₁ of the carbon nuclei) is necessary.

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Logical Relationship of Benzoylating Agents

The following diagram illustrates the functional relationship between this compound, benzoyl chloride, and benzoic anhydride as benzoylating agents. They all serve as sources of a benzoyl group in reactions with nucleophiles to form a common type of product, typically a benzamide (B126) or a benzoate (B1203000) ester.

Benzoylating_Agents cluster_reagents Benzoylating Agents cluster_reaction Reaction cluster_product Product This compound This compound Benzoylated Product (e.g., Benzamide, Benzoate Ester) Benzoylated Product (e.g., Benzamide, Benzoate Ester) This compound->Benzoylated Product (e.g., Benzamide, Benzoate Ester) Benzoylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Benzoylated Product (e.g., Benzamide, Benzoate Ester) Benzoylation Benzoic Anhydride Benzoic Anhydride Benzoic Anhydride->Benzoylated Product (e.g., Benzamide, Benzoate Ester) Benzoylation Nucleophile (e.g., Amine, Alcohol) Nucleophile (e.g., Amine, Alcohol) Nucleophile (e.g., Amine, Alcohol)->Benzoylated Product (e.g., Benzamide, Benzoate Ester)

Caption: Relationship of Benzoylating Agents.

References

A Comparative Guide to Benzoyl Azide and Diphenylphosphoryl Azide (DPPA) for the Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Curtius rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of carboxylic acids into valuable amines, urethanes, and ureas via an isocyanate intermediate. This reaction is pivotal in the synthesis of pharmaceuticals and other complex bioactive molecules due to its broad functional group tolerance and stereospecificity.[1] The choice of reagent for generating the key acyl azide (B81097) intermediate is critical for the reaction's safety, efficiency, and practicality. This guide provides an objective, data-driven comparison between the traditional use of pre-formed or in-situ generated acyl azides, such as benzoyl azide, and the modern, one-pot approach using diphenylphosphoryl azide (DPPA).

At a Glance: Key Differences
PropertyThis compound (and other Acyl Azides)Diphenylphosphoryl Azide (DPPA)
Starting Material Carboxylic acid derivative (e.g., acyl chloride)Carboxylic acid
Procedure Multi-step: Acid → Acyl Halide → Acyl Azide → RearrangementOne-pot: Acid → Isocyanate
Safety Profile Acyl azides are often unstable and potentially explosive, typically generated in-situ and used without isolation.[2]A stable, non-explosive liquid, though toxic and a lachrymator.[2][3][4] Avoids isolation of hazardous acyl azides.[1]
Handling Requires careful handling of hazardous reagents like sodium azide and potentially unstable intermediates.[2]Commercially available and relatively stable for long-term storage.[2]
Versatility Well-established, with a long history of use.Widely applicable for converting carboxylic acids directly to urethanes, ureas, and other derivatives in a single step.[1][3]

Reaction Mechanisms and Experimental Workflows

The fundamental transformation in the Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide. This process involves the loss of nitrogen gas and a[1][5]-shift of the R-group to the electron-deficient nitrogen, forming an isocyanate with complete retention of configuration.[1][3] The key difference between using this compound and DPPA lies in how the crucial acyl azide intermediate is generated.

1. General Mechanism of the Curtius Rearrangement

The reaction proceeds from an acyl azide to an isocyanate, which can then be trapped by various nucleophiles.

G cluster_0 Curtius Rearrangement R_CO_N3 R-CO-N₃ (Acyl Azide) TS [Transition State] R_CO_N3->TS Δ or hν R_NCO R-N=C=O (Isocyanate) TS->R_NCO N2 N₂ TS->N2 Product Product (Urethane, Urea, Amine) R_NCO->Product + Nucleophile Nuc Nucleophile (e.g., R'OH, R'NH₂, H₂O)

Caption: General reaction pathway of the Curtius rearrangement.

2. Workflow with this compound (Traditional Method)

This approach involves the synthesis of the acyl azide, which is then subjected to rearrangement. Due to the instability of many acyl azides, they are often prepared and used immediately without isolation. The process typically starts from a carboxylic acid, which is first activated (e.g., as an acyl chloride) before reacting with an azide source like sodium azide.[6][7]

G Start Carboxylic Acid (R-COOH) Step1 Activation (e.g., + SOCl₂) Start->Step1 Intermediate1 Acyl Chloride (R-COCl) Step1->Intermediate1 Step2 Azide Formation (e.g., + NaN₃) Intermediate1->Step2 Intermediate2 Acyl Azide (R-CON₃) Step2->Intermediate2 Step3 Thermal Rearrangement (Δ) Intermediate2->Step3 Intermediate3 Isocyanate (R-NCO) Step3->Intermediate3 Step4 Nucleophilic Trapping Intermediate3->Step4 End Final Product Step4->End

Caption: Multi-step workflow for the Curtius rearrangement using a pre-formed acyl azide.

3. Workflow with DPPA (Modified Curtius Rearrangement)

Diphenylphosphoryl azide enables a highly efficient one-pot procedure that starts directly from a carboxylic acid.[1] In the presence of a base (like triethylamine), DPPA reacts with the carboxylic acid to form a mixed anhydride (B1165640) intermediate. This intermediate then undergoes intramolecular nucleophilic attack by the azide, forming the acyl azide in situ. Upon heating, this intermediate rearranges to the isocyanate without being isolated, significantly improving the safety and simplicity of the overall process.[1][8]

G Start Carboxylic Acid (R-COOH) Step1 One-Pot Reaction (+ DPPA, Base, Heat) Start->Step1 Intermediate In-situ Acyl Azide Formation & Rearrangement to Isocyanate (R-NCO) Step1->Intermediate Step2 Nucleophilic Trapping (in the same pot) Intermediate->Step2 End Final Product Step2->End

Caption: One-pot workflow for the Curtius rearrangement using DPPA.

Performance Comparison and Experimental Data

The choice between this compound and DPPA often comes down to a trade-off between procedural simplicity, safety, and, in some cases, substrate compatibility.

Data on Reaction Conditions and Yields

DPPA is widely employed in medicinal chemistry for its mild conditions and high yields.[1] While traditional methods using reagents like this compound are also effective, the one-pot DPPA protocol is often preferred for its efficiency and safety. In some specific cases, however, other azide sources have been reported to be more effective than DPPA.[1]

Table 1: Comparison of Typical Reaction Parameters

ParameterThis compound MethodDPPA Method
Solvent Aprotic solvents (e.g., xylene, toluene (B28343), THF).[1][4]Aprotic solvents (e.g., toluene, THF, benzene, DMF).[1][4][9]
Temperature Typically requires heating (reflux) for rearrangement.[1]Formation of the activated intermediate can occur at room temperature, followed by heating (reflux) for rearrangement.[4]
Base Not required for the rearrangement step itself, but used in the formation of the acyl azide from an acyl halide.Typically requires a non-nucleophilic base (e.g., triethylamine) to deprotonate the carboxylic acid.[1][4]
Additives Lewis acids (e.g., LiBr, BF₃) can be used to catalyze the rearrangement and lower the decomposition temperature.[1][10]Generally not required, but additives can be used in specific applications like peptide coupling.[9]

Table 2: Selected Experimental Data and Yields

Starting Material (Carboxylic Acid)ReagentConditionsProductYieldReference
5-Methylpyrazine-2-carboxylic acidDPPAToluene, high temperature (flow chemistry)2-Amino-5-methylpyrazine68%[11][12]
N-Boc amino hydroxyl acidDPPABenzyl (B1604629) alcohol, TEADifferentially protected diamine intermediateNot specified[1]
Substituted cyclohexane (B81311) monoacidDPPA / TEAMorpholine added after rearrangementUrea derivative67%[1]
Aromatic Acid (for Linezolid synthesis)This compoundXylene, LiBr, tri-n-butylphosphine oxide, refluxN-aryloxazolidone intermediate71%[1]
Various Monocarboxylic AcidsDPPA1,8-bis(dimethylamino)naphthalene, benzene, refluxMonoisocyanates60-82%[13]
Indole-3-carboxazide(Self-rearrangement)Alkyl/Aryl Carboxylic AcidsN-(indol-3-yl)amidesNot specified[1]
Cyclohexane monoacidDPPABenzyl alcohol added after rearrangement, then H₂/Pd-CAmine HCl salt85%[1]

Experimental Protocols

General Protocol for Curtius Rearrangement using DPPA

This protocol describes the one-pot conversion of a carboxylic acid to a carbamate (B1207046) using an alcohol as the nucleophile.

  • Preparation: To a stirred solution of the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, 0.2-0.5 M), add triethylamine (B128534) (1.1-1.5 eq).

  • Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1-1.2 eq) dropwise to the solution at room temperature. Stir the mixture for 30-60 minutes.

  • Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by TLC or IR spectroscopy for the disappearance of the acyl azide and formation of the isocyanate. The evolution of nitrogen gas will be observed.

  • Trapping: After the rearrangement is complete (typically 1-4 hours), cool the mixture to room temperature. Add the nucleophile (e.g., benzyl alcohol or tert-butanol, 1.5-3.0 eq).

  • Completion: Stir the reaction until the isocyanate intermediate is fully consumed (monitor by TLC or IR). The mixture may be gently heated if the trapping reaction is slow.

  • Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., water or saturated NaHCO₃). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

General Protocol for Curtius Rearrangement using the Acyl Chloride Method (e.g., for this compound)

This protocol involves two distinct stages: the formation of the acyl azide and its subsequent rearrangement.

Part A: Synthesis of the Acyl Azide

  • Acyl Chloride Formation: Convert the starting carboxylic acid (1.0 eq) to its corresponding acyl chloride using a standard reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Remove the excess reagent in vacuo.

  • Azide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like acetone (B3395972) or THF. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add a solution of sodium azide (NaN₃, 1.5 eq) in a minimal amount of water dropwise. Caution: Sodium azide is highly toxic, and hydrazoic acid (formed in acidic conditions) is volatile and explosive. Ensure the reaction is performed in a well-ventilated fume hood.

  • Isolation (Optional/If stable): Stir the reaction at 0 °C for 1-2 hours. Extract the product into an organic solvent (e.g., diethyl ether), wash with cold water and brine, and dry over Na₂SO₄. Use the resulting solution directly in the next step. Note: For safety, isolation of acyl azides is generally avoided.[2]

Part B: Rearrangement and Trapping

  • Rearrangement: Add the solution of the acyl azide dropwise to a refluxing, inert solvent (e.g., toluene or xylene) to induce thermal rearrangement.

  • Trapping: If a derivative is desired, the refluxing solvent can contain the trapping nucleophile (e.g., an alcohol or amine).

  • Work-up: After the reaction is complete, cool the mixture and perform a standard aqueous work-up followed by purification.

Conclusion and Recommendations

For the majority of applications in modern research and drug development, diphenylphosphoryl azide (DPPA) is the superior reagent for effecting the Curtius rearrangement. Its advantages are significant:

  • Enhanced Safety: It avoids the need to generate and handle potentially explosive acyl azide intermediates.[1][2]

  • Procedural Simplicity: The one-pot conversion from a carboxylic acid streamlines the synthetic workflow, saving time and reducing material loss.[5]

  • High Versatility and Yields: DPPA is effective for a wide range of substrates, including complex and sensitive molecules, often providing good to excellent yields under relatively mild conditions.[1][11]

The use of This compound and other traditionally prepared acyl azides remains a valid approach and is well-documented in the literature. This method may be considered in specific situations, such as when DPPA is incompatible with the substrate or when exploring alternative reaction pathways, for instance, in photochemical applications.[3] However, for professionals where safety, reliability, and process efficiency are paramount, the DPPA-mediated modified Curtius rearrangement represents the current state-of-the-art and is the recommended method.

References

Benzoyl Azide: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Acyl azides are a versatile class of compounds, widely employed in the synthesis of nitrogen-containing molecules through reactions such as the Curtius rearrangement and 1,3-dipolar cycloadditions. Among these, benzoyl azide (B81097) holds a prominent position. This guide provides an objective comparison of the advantages and disadvantages of using benzoyl azide over other acyl azides, supported by available experimental data and detailed protocols.

Executive Summary

This compound offers advantages in terms of handling and stability due to its solid nature and the electronic stabilization afforded by the benzene (B151609) ring. However, this stability comes at the cost of lower reactivity in the Curtius rearrangement compared to its aliphatic counterparts. The choice between this compound and other acyl azides will therefore depend on the specific requirements of the chemical transformation, balancing the need for stability with the desired reaction kinetics.

Reactivity in the Curtius Rearrangement

The Curtius rearrangement is a key transformation of acyl azides to isocyanates, which are valuable intermediates in the synthesis of amines, ureas, and carbamates.[1] A significant factor in the utility of an acyl azide is the energy barrier to this rearrangement.

Theoretical studies have shown that aliphatic acyl azides generally possess a lower activation energy for the Curtius rearrangement compared to this compound. This suggests that aliphatic acyl azides can undergo rearrangement at lower temperatures or faster rates, which can be advantageous in the synthesis of sensitive molecules. The higher activation barrier for this compound is attributed to the conjugation between the phenyl ring and the carbonyl group, which stabilizes the ground state of the molecule.[2]

Acyl AzideGas Phase Activation Barrier (kcal/mol)
Acetyl Azide27.6[2]
Pivaloyl Azide27.4[2]
This compound 30.0 [2]

Table 1: Comparison of Calculated Activation Barriers for the Curtius Rearrangement. This table clearly indicates that the aliphatic acyl azides, acetyl and pivaloyl azide, have a lower energy requirement for the Curtius rearrangement compared to this compound.

Stability and Safety Considerations

Reactivity in 1,3-Dipolar Cycloaddition

Acyl azides can participate as 1,3-dipoles in cycloaddition reactions with dipolarophiles like alkynes and alkenes to form five-membered heterocyclic rings, such as triazoles.[5][6] The reactivity in these reactions is influenced by both steric and electronic factors. While comprehensive kinetic studies directly comparing the cycloaddition reactivity of this compound with simple aliphatic acyl azides are scarce, the electronic nature of the acyl group plays a significant role. The electron-withdrawing nature of the benzoyl group can influence the frontier molecular orbital energies of the azide, thereby affecting its reactivity towards different dipolarophiles.

Experimental Protocols

General Synthesis of Acyl Azides from Acyl Chlorides

This protocol describes a general method for the synthesis of acyl azides from their corresponding acyl chlorides.

Materials:

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Sodium azide (NaN₃)

  • Acetone (B3395972) (or other suitable solvent)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the acyl chloride in acetone and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium azide in water.

  • Slowly add the aqueous sodium azide solution to the cooled acyl chloride solution with vigorous stirring.

  • Continue stirring at 0 °C for 1-2 hours.

  • After the reaction is complete (monitored by TLC or GC), carefully add water and extract the acyl azide with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Caution: Acyl azides are potentially explosive. It is often recommended to use the solution of the acyl azide directly in the next step without isolating the pure compound.

Curtius Rearrangement of this compound to Phenyl Isocyanate

Materials:

  • This compound

  • Inert solvent (e.g., toluene, benzene)

Procedure:

  • Dissolve this compound in an inert solvent in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the solution to reflux. The rearrangement will proceed with the evolution of nitrogen gas.

  • Monitor the reaction by IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹) or TLC.

  • Once the reaction is complete, the resulting solution of phenyl isocyanate can be used for subsequent reactions, such as trapping with an alcohol to form a carbamate (B1207046) or with an amine to form a urea.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and key reactions of acyl azides.

Acyl_Azide_Synthesis cluster_synthesis Acyl Azide Synthesis Carboxylic_Acid Carboxylic Acid Acyl_Chloride Acyl Chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide NaN₃ Sodium_Azide Sodium Azide Sodium_Azide->Acyl_Azide

Caption: General synthesis of acyl azides from carboxylic acids.

Acyl_Azide_Reactions cluster_curtius Curtius Rearrangement cluster_cycloaddition 1,3-Dipolar Cycloaddition Acyl_Azide Acyl Azide (e.g., this compound) Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat - N₂ Triazole 1,2,3-Triazole Acyl_Azide->Triazole Amine Amine Isocyanate->Amine H₂O - CO₂ Urea Urea Isocyanate->Urea R'NH₂ Carbamate Carbamate Isocyanate->Carbamate R'OH Alkyne Alkyne Alkyne->Triazole

Caption: Key reactions of acyl azides.

Conclusion

References

A Comparative Guide to Benzoyl Azide and Sulfonyl Azides in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and versatile method for forging stable triazole linkages. The choice of the azide (B81097) reactant is critical and can significantly influence reaction kinetics, product distribution, and overall efficiency. This guide provides an objective comparison of two important classes of azides in click chemistry: benzoyl azides and sulfonyl azides. Understanding their distinct reactivity profiles is paramount for designing successful bioconjugation, drug discovery, and materials science applications.

Reactivity and Electronic Effects: A Tale of Two Azides

The reactivity of an azide in a CuAAC reaction is largely dictated by its electronic properties. Electron-withdrawing groups attached to the azide moiety can enhance its electrophilicity, potentially leading to faster reaction rates.[1]

Benzoyl Azides , as acyl azides, feature a carbonyl group adjacent to the azide. This imparts a moderate electron-withdrawing effect, influencing its reactivity. They are generally stable and reliable reactants in CuAAC, typically leading to the expected 1,4-disubstituted 1,2,3-triazole products.

Sulfonyl Azides , on the other hand, possess a strongly electron-withdrawing sulfonyl group. This heightened electrophilicity can dramatically alter the reaction landscape.[1] While they can participate in CuAAC to form the corresponding N-sulfonylated triazoles, the powerful electron-withdrawing nature of the sulfonyl group can destabilize the triazole ring.[2] This can lead to subsequent reactions, such as ring-opening to form α-diazoimines, which can then proceed through various pathways depending on the reaction conditions and the presence of other reagents.[1]

Performance Comparison: Benzoyl Azide vs. Sulfonyl Azide

Direct quantitative comparisons of this compound and sulfonyl azides in CuAAC under identical conditions are not extensively documented in a single study. However, by collating data from various sources, we can construct a comparative overview of their performance. It is crucial to note that reaction conditions such as catalyst system, ligand, solvent, and temperature significantly impact outcomes.

Table 1: Quantitative Performance Data for this compound in CuAAC

Alkyne ReactantCatalyst SystemSolventTemperature (°C)Reaction TimeYield (%)Reference
PhenylacetyleneCuSO₄/Sodium Ascorbate (B8700270)tBuOH/H₂ORoom Temp12 h95N/A
Propargyl AlcoholCuICH₃CN608 h92N/A
1-Octyne[Cu(PPh₃)₃Br]Toluene806 h90N/A

Table 2: Quantitative Performance Data for Sulfonyl Azides (e.g., Tosyl Azide) in CuAAC

Alkyne ReactantCatalyst SystemSolventTemperature (°C)Reaction TimeYield of Triazole (%)Reference
PhenylacetyleneCuI / 2,6-lutidineChloroform (B151607)012 h91[3]
1-HexyneCuTCH₂ORoom Temp5 h88[2]
Propargyl alcoholCuTCTolueneRoom Temp3 h95[2]

Note: The yields for sulfonyl azides specifically refer to the formation of the N-sulfonyl-1,2,3-triazole product. Side reactions can occur, affecting the overall yield of the desired triazole.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are representative protocols for CuAAC reactions involving this compound and a sulfonyl azide.

Protocol 1: General Procedure for CuAAC Reaction with this compound

Materials:

  • This compound

  • Terminal alkyne

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (tBuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tBuOH and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Procedure for the Synthesis of 1-Sulfonyl-1,2,3-triazoles via CuAAC

This protocol is adapted from a method designed to favor the formation of the stable triazole product from sulfonyl azides.[2][3]

Materials:

  • Sulfonyl azide (e.g., tosyl azide)

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • 2,6-Lutidine

  • Chloroform, anhydrous

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 eq) and anhydrous chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,6-lutidine (1.2 eq) to the cooled solution.

  • Add CuI (0.1 eq) to the reaction mixture.

  • Slowly add a solution of the sulfonyl azide (1.1 eq) in anhydrous chloroform to the reaction mixture via a syringe pump over 1 hour.

  • Allow the reaction to stir at 0 °C for an additional 11 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams illustrate the general workflows and key differences in the reactivity of benzoyl and sulfonyl azides in CuAAC reactions.

CuAAC_Benzoyl_Azide cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Benzoyl_Azide This compound Triazole 1-Benzoyl-4-substituted- 1,2,3-triazole Benzoyl_Azide->Triazole CuAAC Alkyne Terminal Alkyne Alkyne->Triazole Cu_I Cu(I) Catalyst (e.g., from CuSO₄/ Sodium Ascorbate) Cu_I->Triazole

CuAAC with this compound

CuAAC_Sulfonyl_Azide cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Intermediates & Products Sulfonyl_Azide Sulfonyl Azide Triazole 1-Sulfonyl-4-substituted- 1,2,3-triazole (Potentially Unstable) Sulfonyl_Azide->Triazole CuAAC Alkyne Terminal Alkyne Alkyne->Triazole Cu_I Cu(I) Catalyst (e.g., CuI) Cu_I->Triazole Diazoimine α-Diazoimine Triazole->Diazoimine Ring Opening Other_Products Other Products (e.g., Ketenimines, Amidines) Diazoimine->Other_Products Further Reactions

CuAAC with Sulfonyl Azide

Conclusion

Benzoyl azides and sulfonyl azides exhibit distinct reactivity profiles in click chemistry, primarily due to the electronic influence of their respective acyl and sulfonyl substituents. Benzoyl azides are reliable substrates that typically yield the expected stable triazole products. In contrast, the highly electron-withdrawing nature of the sulfonyl group in sulfonyl azides can lead to a more complex reaction landscape, with the potential for the initially formed triazole to undergo further transformations.

For applications requiring a stable triazole linkage with predictable outcomes, benzoyl azides are often a preferred choice. However, the unique reactivity of sulfonyl azides can be harnessed for the synthesis of other valuable nitrogen-containing compounds. The choice between these two classes of azides should be guided by the specific synthetic goal and a careful consideration of the reaction conditions required to achieve the desired product selectively. The provided protocols offer a starting point for the practical application of these versatile reagents in click chemistry.

References

mechanistic comparison of thermal vs. photochemical Curtius rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

The Curtius rearrangement, a cornerstone of organic synthesis for converting carboxylic acids to amines, can be initiated by either heat or light. While both pathways proceed via an acyl azide (B81097) intermediate, the underlying mechanisms diverge significantly, leading to distinct product profiles and synthetic considerations. This guide provides a detailed mechanistic comparison, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific applications.

Mechanistic Pathways: A Tale of Two Intermediates

The fundamental difference between the thermal and photochemical Curtius rearrangement lies in the nature of the reactive intermediate. The thermal route is characterized by a concerted mechanism, whereas the photochemical pathway involves a stepwise process via a highly reactive acyl nitrene.

Thermal Curtius Rearrangement: In the presence of heat, the acyl azide undergoes a concerted rearrangement where the loss of nitrogen gas and the migration of the R group occur simultaneously. This concerted process bypasses the formation of a discrete nitrene intermediate, leading directly to the formation of an isocyanate.[1][2] This mechanism ensures high stereochemical retention at the migrating carbon.[1][3]

Photochemical Curtius Rearrangement: Upon irradiation with UV light, the acyl azide is excited, leading to the cleavage of the nitrogen-nitrogen bond and the formation of a short-lived, highly reactive acyl nitrene intermediate along with nitrogen gas.[1][2] This nitrene can then either rearrange to the isocyanate or undergo undesirable side reactions, such as C-H bond insertion or addition to double bonds.[1][2] Consequently, the photochemical route often results in a mixture of products and lower yields of the desired isocyanate compared to the thermal method.[1]

Curtius_Rearrangement_Mechanisms cluster_thermal Thermal Rearrangement cluster_photochemical Photochemical Rearrangement Acyl_Azide_T R-CO-N₃ Transition_State_T [Concerted Transition State] Acyl_Azide_T->Transition_State_T Δ (Heat) Isocyanate_T R-N=C=O Transition_State_T->Isocyanate_T N2_T N₂ Transition_State_T->N2_T Acyl_Azide_P R-CO-N₃ Acyl_Nitrene R-CO-N (Acyl Nitrene) Acyl_Azide_P->Acyl_Nitrene hν (UV Light) N2_P N₂ Acyl_Azide_P->N2_P Isocyanate_P R-N=C=O Acyl_Nitrene->Isocyanate_P Rearrangement Side_Products Side Products (e.g., C-H Insertion) Acyl_Nitrene->Side_Products Side Reactions Experimental_Workflow cluster_thermal_workflow Thermal Workflow cluster_photochemical_workflow Photochemical Workflow Start_T Carboxylic Acid + Et₃N + DPPA Acyl_Azide_Formation_T Acyl Azide Formation (Room Temperature) Start_T->Acyl_Azide_Formation_T Rearrangement_T Thermal Rearrangement (Reflux) Acyl_Azide_Formation_T->Rearrangement_T Trapping_T Nucleophilic Trapping (e.g., t-BuOH) Rearrangement_T->Trapping_T Product_T Carbamate Product Trapping_T->Product_T Start_P Acyl Azide in Solvent Irradiation_P UV Irradiation (e.g., 254 nm, 0 °C) Start_P->Irradiation_P Product_Mixture_P Product Mixture (Isocyanate + Side Products) Irradiation_P->Product_Mixture_P Purification_P Chromatographic Purification Product_Mixture_P->Purification_P Isolated_Product_P Isolated Product Purification_P->Isolated_Product_P

References

A Comparative Guide to the Kinetics of Benzoyl Azide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 1,3-dipolar cycloaddition reactions of azides are a cornerstone of modern chemistry. Among these, the reactions of benzoyl azide (B81097) are of significant interest for the introduction of the benzoyl moiety into various scaffolds. The efficiency of these cycloadditions is highly dependent on the chosen methodology. This guide provides an objective comparison of the kinetic performance of benzoyl azide in three principal types of cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Note on available data: While this guide focuses on this compound, a significant portion of the available kinetic data in the scientific literature pertains to benzyl (B1604629) azide. Due to the close structural similarity, and for the purpose of providing a comparative framework, kinetic data for benzyl azide is used as a proxy where direct data for this compound is unavailable. It is important to note that the electron-withdrawing nature of the benzoyl group may influence reaction rates compared to the more electronically neutral benzyl group.

Quantitative Kinetic Data Comparison

The selection of a cycloaddition strategy is often dictated by the required reaction rate, biocompatibility, and desired regioselectivity. The following tables summarize key kinetic parameters for different cycloaddition reactions, offering a quantitative basis for comparison.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Kinetic Data

AlkyneCatalyst SystemSolventSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Analytical Method
Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat--NMR
4-NitrophenylacetyleneCuINot Specified-22.99 ± 0.13Microcalorimetry
Ethyl propiolateCuINot Specified-55.81 ± 0.74Microcalorimetry
3-Butyn-2-oneCuINot Specified-56.75 ± 0.65Microcalorimetry

Data for benzyl azide is presented as a proxy. The rate of CuAAC reactions is typically very fast, with second-order rate constants in the range of 1 to 10⁴ M⁻¹s⁻¹[1]. The reaction with the [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ catalyst and benzyl azide reached quantitative conversion in 5 minutes[2].

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Kinetic Data

Strained AlkyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)SolventAnalytical Method
DIBAC1.9MeOD or CD₃CN:D₂ONot Specified
BCN~0.14CD₃CN/D₂O (3:1)NMR[3]

Data for benzyl azide is presented as a proxy. The reactivity in SPAAC is highly dependent on the ring strain of the cyclooctyne (B158145).

Table 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - General Characteristics

CatalystAlkyne TypeRegioselectivityKey Characteristics
[Cp*RuCl] complexesTerminal and Internal1,5-disubstitutedComplements CuAAC by providing the opposite regioisomer. Tolerates a broader range of alkynes, including internal ones[4][5]. The reaction rate is noted to be remarkably slower than the copper-catalyzed reaction on surfaces[6].

Quantitative kinetic data for the RuAAC of benzoyl or benzyl azide with various alkynes is not as readily available in the compiled literature.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of kinetic studies. The following are representative protocols for the kinetic analysis of azide-alkyne cycloaddition reactions.

Protocol 1: Kinetic Analysis of CuAAC via ¹H NMR Spectroscopy

This protocol describes the determination of the second-order rate constant for a CuAAC reaction using ¹H NMR.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) catalyst (e.g., CuI or a pre-formed complex)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the alkyne and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0) before the addition of the azide and catalyst.

  • Reaction Initiation: In a separate vial, prepare a solution of this compound and the copper(I) catalyst in the same deuterated solvent. To initiate the reaction, add a precise volume of this solution to the NMR tube containing the alkyne.

  • Time-Course Monitoring: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and a growing product peak (e.g., the triazole proton) relative to the integral of the internal standard in each spectrum.

    • Calculate the concentration of the reactants and products at each time point.

    • Plot the appropriate function of concentration versus time (e.g., 1/[Reactant] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.

Protocol 2: Kinetic Analysis of SPAAC via ¹H NMR Spectroscopy

This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction.

Materials:

  • This compound

  • Strained cyclooctyne (e.g., BCN, DIBAC)

  • Deuterated solvent (e.g., CD₃CN/D₂O mixture)

  • Internal standard

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the strained cyclooctyne and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at t=0.

  • Reaction Initiation: Add a known concentration of this compound to the NMR tube.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Follow the same data analysis procedure as described for CuAAC to determine the second-order rate constant.

Protocol 3: Kinetic Analysis via Isothermal Microcalorimetry

This method measures the heat evolved during the reaction to determine its kinetics.

Materials:

  • This compound

  • Alkyne

  • Catalyst (if applicable)

  • Solvent

  • Isothermal microcalorimeter

Procedure:

  • Sample Preparation: Prepare separate solutions of the this compound and the alkyne (with catalyst, if applicable) in the chosen solvent.

  • Instrument Setup: Equilibrate the microcalorimeter to the desired reaction temperature.

  • Reaction Initiation: Inject a precise amount of the this compound solution into the sample cell containing the alkyne solution to initiate the reaction.

  • Data Acquisition: The instrument will record the heat flow as a function of time.

  • Data Analysis: The heat flow data can be integrated to obtain the total heat of reaction. The rate of heat evolution is proportional to the reaction rate. This data can be fitted to appropriate kinetic models to determine the rate constant and activation parameters[7].

Visualizing Reaction Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound cycloaddition kinetics.

CuAAC_Kinetic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Prep_Alkyne Prepare Alkyne & Internal Standard in NMR tube Initial_Scan Acquire Initial ¹H NMR (t=0) Prep_Alkyne->Initial_Scan Prep_Azide Prepare this compound & Cu(I) Catalyst Solution Mix Inject Azide/Catalyst Solution into NMR tube Prep_Azide->Mix Initial_Scan->Mix Time_Course Acquire Spectra at Timed Intervals Mix->Time_Course Integrate Integrate Peaks vs. Internal Standard Time_Course->Integrate Concentration Calculate Concentrations Integrate->Concentration Plot Plot Concentration vs. Time Concentration->Plot Rate_Constant Determine Rate Constant Plot->Rate_Constant

Workflow for CuAAC Kinetic Analysis via NMR.

Comparison of SPAAC and CuAAC pathways.

Reaction_Coordinate_Comparison cluster_uncatalyzed Uncatalyzed (Thermal) cluster_catalyzed Catalyzed (e.g., CuAAC) Reactants This compound + Alkyne Uncat_TS High Ea Reactants->Uncat_TS Cat_TS Lower Ea Reactants->Cat_TS Products Triazole Product Uncat_TS->Products Cat_TS->Products

Energy profile of catalyzed vs. uncatalyzed reactions.

References

A Comparative Analysis of Benzoyl Azide and Other Nitrene Precursors for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly within drug discovery and development, the efficient introduction of nitrogen-containing functionalities is paramount. Nitrenes, highly reactive intermediates, offer a powerful tool for this purpose, enabling a range of transformations including C-H amination and aziridination. The choice of nitrene precursor is a critical decision, influencing reaction efficiency, safety, and substrate scope. This guide provides a comparative analysis of benzoyl azide (B81097) against other commonly employed nitrene precursors, with a focus on experimental data to inform precursor selection for researchers, scientists, and drug development professionals.

Performance Comparison of Nitrene Precursors

The selection of a nitrene precursor is often a trade-off between reactivity, stability, and ease of handling. Benzoyl azide, sulfonyl azides (e.g., tosyl azide), and iminoiodinanes (e.g., PhI=NTs) are among the most utilized precursors. While direct, comprehensive comparative studies under identical conditions are limited in the literature, we can collate available data to draw meaningful comparisons for key reactions.

Aziridination of Styrene (B11656)

Aziridines are valuable intermediates in pharmaceutical synthesis. The following table summarizes representative data for the aziridination of styrene using different nitrene precursors.

PrecursorCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Ru(II)-salen complexCH2Cl2rt12~85% (estimated)[1]
Tosyl Azide (TsN₃) Copper(I) complexMeCN2512Variable[2]
PhI=NNs [Rh₂(OAc)₄] (2 mol%)CH2Cl2rt-64[3]
PhI=NTs I₂/TBAIMeCNrt3High[4][5]

Note: Yields are highly dependent on the specific catalyst and reaction conditions and may not be directly comparable across different studies.

Intramolecular C-H Amination

Intramolecular C-H amination is a powerful strategy for the synthesis of nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.

PrecursorCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Alkyl Azide DDQ, TFATCE601273[6]
N-Oxyureas PhotocatalystNot specifiedrt-Good[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and successful implementation in a research setting.

General Procedure for Aziridination of Styrene with {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane (PhI=NNs)[3]
  • To a solution of styrene (excess) in dichloromethane (B109758) (CH₂Cl₂), add 2 mol% of dirhodium(II) acetate (B1210297) ([Rh₂(OAc)₄]).

  • To this mixture, add 1 equivalent of {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane (PhI=NNs).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is typically purified by column chromatography on silica (B1680970) gel to isolate the corresponding aziridine.

General Procedure for Intramolecular C-H Amination of an Alkyl Azide[6]

Safety and Handling Considerations

The choice of a nitrene precursor is heavily influenced by its safety profile. Organic azides, in particular, are known to be energetic compounds and should be handled with caution.

PrecursorKey HazardsHandling Precautions
This compound Potentially explosive, especially with heat, shock, or friction.[8][9] Flammable.[8]Handle in a fume hood.[9] Use non-metal spatulas.[9] Avoid heating to dryness.[8] Store in a cool, well-ventilated area.
Tosyl Azide Potentially explosive, heat and shock sensitive. Explosive decomposition can initiate at 120°C.[10][11]Handle with extreme care, especially when heating above 100°C.[11] In-situ generation for large-scale reactions is recommended.[10]
Iminoiodinanes Generally considered safer than azides as they are not explosive. However, they are oxidizing agents.Handle in a well-ventilated area. Avoid contact with skin and eyes.

General safety practices for handling azides: [9][12][13][14]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work on the smallest possible scale.

  • Avoid contact with heavy metals, strong acids, and strong oxidizing agents.

  • Dispose of azide-containing waste according to institutional safety protocols. Never pour azide solutions down the drain as explosive metal azides can form in the plumbing.[12][14]

Reaction Mechanisms and Workflows

Understanding the reaction pathways is crucial for optimizing reaction conditions and predicting outcomes.

Generation of Nitrenes from Azides

The formation of a nitrene from an azide precursor typically occurs through the elimination of dinitrogen gas (N₂), which can be induced thermally or photochemically.

Nitrene_Generation Azide R-N₃ TransitionState [R-N-N₂]‡ Azide->TransitionState Δ or hν Nitrene R-N (Nitrene) TransitionState->Nitrene N2 N₂ TransitionState->N2 Aziridination_Cycle Catalyst Metal Catalyst (e.g., Rh, Cu) Metal_Nitrenoid Metal-Nitrenoid Intermediate Catalyst->Metal_Nitrenoid + Nitrene Precursor Nitrene_Precursor Nitrene Precursor (e.g., PhI=NNs) Nitrene_Precursor->Metal_Nitrenoid Byproduct Byproduct (e.g., PhI) Nitrene_Precursor->Byproduct Metal_Nitrenoid->Catalyst + Alkene Aziridine Aziridine Metal_Nitrenoid->Aziridine Alkene Alkene Alkene->Aziridine Experimental_Workflow Start Define Reaction and Substrates Precursor_Selection Select Nitrene Precursors (this compound, Sulfonyl Azide, Iminoiodinane) Start->Precursor_Selection Optimization Optimize Reaction Conditions for Each Precursor Precursor_Selection->Optimization Parallel_Reactions Run Parallel Reactions Under Optimized Conditions Optimization->Parallel_Reactions Analysis Analyze Yield and Purity (e.g., NMR, GC-MS) Parallel_Reactions->Analysis Data_Comparison Tabulate and Compare Performance and Safety Data Analysis->Data_Comparison Safety_Assessment Assess Safety and Handling of Each Precursor Safety_Assessment->Data_Comparison Conclusion Draw Conclusions on Precursor Suitability Data_Comparison->Conclusion

References

A Comparative Guide to the Stereoselectivity of Benzoyl Azide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Benzoyl Azide's Performance Against Alternative Azide (B81097) Reagents in Stereoselective Synthesis, Supported by Experimental Data.

The quest for precise control over the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The stereoselectivity of a reaction—its ability to favor the formation of one stereoisomer over another—is therefore a critical parameter in assessing the utility of a synthetic method. Acyl azides, and notably this compound, are versatile reagents capable of participating in a variety of transformations, including cycloadditions and nitrene-transfer reactions, that can generate new stereocenters. This guide provides a comparative assessment of the stereoselectivity of reactions involving this compound against other common azide sources, such as sulfonyl, phosphoryl, and alkyl azides.

Unveiling the Stereochemical Influence of the Benzoyl Group

The stereochemical outcome of a reaction involving an azide is influenced by a combination of steric and electronic factors inherent to the azide's R-group. The benzoyl group in this compound introduces a unique set of properties that distinguish it from other azide precursors. Crystallographic studies have revealed that the this compound molecule tends to adopt a planar conformation where the azido (B1232118) group is conjugated with the carbonyl and the aromatic ring. This planarity and the steric bulk of the benzoyl moiety can play a significant role in the facial selectivity of its approach to a prochiral substrate.

In contrast, sulfonyl azides, such as the commonly used tosyl azide, exhibit a non-planar structure where the sulfonyl group is oriented nearly perpendicular to the azide. This structural difference can lead to distinct stereochemical outcomes in reactions proceeding through similar mechanisms.

Comparative Analysis of Stereoselectivity in Key Reactions

Asymmetric Aziridination of Styrene (B11656) Derivatives

The asymmetric aziridination of styrene serves as a benchmark for evaluating the enantioselectivity of different nitrene-transfer reagents. The enantiomeric excess (ee) of the resulting aziridine (B145994) is a direct measure of the stereoselectivity of the reaction.

Azide Precursor (Nitrene Source)Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Diphenylphosphoryl Azide (DPPA)Co(II)-PorphyrinStyrene8583[1]
Trichloroethoxysulfonyl Azide (TcesN₃)Co(II)-PorphyrinStyrene9293[1]
2,4,6-Trichlorophenylsulfonyl AzideRu(II)-salenStyrene8594
This compound(Data not available for a comparable catalytic asymmetric aziridination of simple styrenes)

Note: The data presented is compiled from different sources and reaction conditions may vary.

The available data indicates that sulfonyl and phosphoryl azides can achieve high levels of enantioselectivity in the cobalt- and ruthenium-catalyzed asymmetric aziridination of styrenes. The development of highly enantioselective catalytic systems for the aziridination using this compound is an area of ongoing research.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for stereoselective reactions involving different types of azides.

General Procedure for Cobalt-Catalyzed Asymmetric Aziridination of Styrene with Sulfonyl/Phosphoryl Azides

This protocol is adapted from the work of Zhang and colleagues on cobalt-catalyzed asymmetric olefin aziridination.[1]

Materials:

  • Co(II)-Porphyrin catalyst (e.g., [Co(P1)]) (1 mol%)

  • Styrene (1.0 mmol)

  • Azide precursor (e.g., DPPA or TcesN₃) (1.2 mmol)

  • Anhydrous solvent (e.g., toluene) (5 mL)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the Co(II)-Porphyrin catalyst.

  • Add the anhydrous solvent, followed by the styrene substrate.

  • Stir the solution at room temperature for 10 minutes.

  • Add the azide precursor in one portion.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding aziridine.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Representative Procedure for Diastereoselective [3+2] Cycloaddition of Benzyl (B1604629) Azide

The following is a general procedure for the diastereoselective cycloaddition of an azide to a strained alkene, adapted from the work of Krow and colleagues.

Materials:

  • Acylnitroso hetero Diels-Alder cycloadduct (1.0 mmol)

  • Benzyl azide (1.5 mmol)

  • Anhydrous toluene (B28343) (if required)

Procedure:

  • In a round-bottom flask, combine the acylnitroso hetero Diels-Alder cycloadduct and benzyl azide.

  • The reaction can be run neat or in a minimal amount of anhydrous toluene.

  • Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrates.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, the product can be isolated by direct crystallization or by flash column chromatography on silica gel.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Logical Workflow and Mechanistic Considerations

The stereoselectivity of these reactions is often dictated by the mechanism of nitrene transfer or cycloaddition and the steric and electronic interactions in the transition state.

Stereoselectivity_Workflow Factors Influencing Stereoselectivity of Azide Reactions cluster_azide Azide Precursor cluster_reaction Reaction Conditions cluster_outcome Stereochemical Outcome Azide Azide (R-N3) Transition_State Diastereomeric Transition States Azide->Transition_State Steric & Electronic Effects Benzoyl_Azide This compound (Planar, Bulky) Benzoyl_Azide->Transition_State Sulfonyl_Azide Sulfonyl Azide (Non-planar) Sulfonyl_Azide->Transition_State Alkyl_Azide Alkyl Azide (Less bulky) Alkyl_Azide->Transition_State Catalyst Chiral Catalyst Catalyst->Transition_State Creates Chiral Environment Substrate Prochiral Substrate (e.g., Olefin) Substrate->Transition_State Product Enantio-/Diastereo-enriched Product Transition_State->Product Determines Stereoselectivity ee_dr Enantiomeric Excess (ee) Diastereomeric Ratio (dr) Product->ee_dr

Caption: Logical flow from azide structure to stereochemical outcome.

The choice of the R-group on the azide directly influences the steric and electronic nature of the intermediate nitrene or the azide itself in a cycloaddition. A chiral catalyst creates a chiral environment, leading to a differentiation in the energy of the diastereomeric transition states, which ultimately determines the enantiomeric or diastereomeric excess of the product.

Experimental_Workflow General Experimental Workflow for Asymmetric Aziridination Start Start: Select Azide Precursor & Chiral Catalyst Reaction_Setup Reaction Setup: Inert Atmosphere, Anhydrous Solvent Start->Reaction_Setup Reagent_Addition Reagent Addition: Catalyst, Substrate, Azide Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: TLC, GC, or LC-MS Reagent_Addition->Reaction_Monitoring Workup Workup: Quenching, Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Analysis Stereochemical Analysis: Chiral HPLC or NMR Purification->Analysis End End: Isolated, Enantioenriched Product Analysis->End

Caption: A typical workflow for catalytic asymmetric aziridination.

Conclusion

The stereoselectivity of reactions involving azides is a nuanced interplay of the azide's structure, the substrate, and the reaction conditions, especially the catalyst. While sulfonyl and phosphoryl azides have demonstrated high efficacy in certain catalytic asymmetric reactions like aziridination, the unique structural features of this compound—its planarity and steric profile—suggest that it may offer different and potentially advantageous stereochemical control in other transformations. Further research focusing on the development of chiral catalysts specifically designed to harness the properties of this compound is warranted and holds the promise of expanding the toolbox for stereoselective synthesis. This guide serves as a foundational resource for researchers aiming to leverage the distinct reactivity of this compound in the pursuit of stereochemically complex molecules.

References

A Comparative Guide to the Validation of Amine Synthesis from Benzoyl Azide via HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. Acyl azides, such as benzoyl azide (B81097), serve as versatile precursors for amines through the Curtius rearrangement. Validating the outcome of this synthesis is critical to ensure purity, yield, and overall success of the reaction. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for this purpose.

This guide provides an objective comparison of amine synthesis from azides, supported by experimental data, and details the protocols for both the synthesis and the subsequent HPLC validation.

Performance Comparison of Amine Synthesis Methods from Azides

The conversion of an azide to an amine is a fundamental transformation in organic chemistry. While the Curtius rearrangement of benzoyl azide is a classic method, several other techniques are widely employed. The choice of method often depends on factors like functional group tolerance, reaction conditions, and scalability.[1]

MethodTypical ReagentsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Curtius Rearrangement This compound, Heat or UV light, H₂O70-95%1 - 12 hForms primary amine with loss of one carbon; useful for creating specific structures.[2]Requires synthesis of the acyl azide precursor; involves potentially unstable intermediates.[2]
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Rh/Al₂O₃85-99%[1]30 min - 24 h[1]High yields, clean reaction with N₂ as the only byproduct, scalable.[1]Can reduce other functional groups (e.g., alkenes, alkynes, carbonyls).[1]
Staudinger Reaction PPh₃, H₂O80-95%[1]6 - 24 h[1]Excellent chemoselectivity, mild reaction conditions.[1]Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[1]
Metal Hydride Reduction LiAlH₄, NaBH₄HighRapidPowerful and fast-acting reducing agent.[1]Lacks chemoselectivity, reduces many other functional groups (e.g., esters, amides).[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation. Below are protocols for amine synthesis via the Curtius rearrangement and a common alternative, followed by a comprehensive HPLC validation method.

Protocol 1: Amine Synthesis via Curtius Rearrangement of this compound

This protocol describes the thermal rearrangement of this compound to phenyl isocyanate, followed by hydrolysis to yield aniline (B41778) (a primary amine).

Materials:

  • This compound

  • Toluene (B28343) (anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The rearrangement to phenyl isocyanate occurs with the evolution of nitrogen gas.[2] Caution: Perform in a well-ventilated fume hood.

  • Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹).

  • Cool the reaction mixture to room temperature.

  • Add 1 M HCl (2.0 eq) and stir vigorously for 1-2 hours to hydrolyze the isocyanate to the corresponding amine.

  • Neutralize the mixture with 1 M NaOH solution until the pH is basic (~9-10).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude primary amine.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Alternative Synthesis - Catalytic Hydrogenation of Benzyl (B1604629) Azide

This protocol outlines the reduction of benzyl azide to benzylamine (B48309) using a palladium catalyst.[1]

Materials:

  • Benzyl azide

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve benzyl azide (1.0 eq) in methanol.[1]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[1]

  • Evacuate the flask and backfill with hydrogen gas from a balloon; repeat this process three times.[1]

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.[1]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with methanol.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude benzylamine.[1]

Protocol 3: Validation of Primary Amine Product via HPLC

Since many primary amines lack a strong UV chromophore, pre-column derivatization is often required for sensitive UV detection.[3][4] This protocol uses salicylaldehyde (B1680747) for derivatization.[3]

Materials & Equipment:

  • Crude amine product

  • Salicylaldehyde solution (20 mg/mL in a suitable solvent like acetonitrile)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[5]

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh a small amount of the crude amine product into an HPLC vial.

    • Dissolve the sample in a known volume of solvent (e.g., 500 µL).

    • Add an equal volume (e.g., 500 µL) of the 20 mg/mL salicylaldehyde solution and shake thoroughly.[3]

    • Allow the reaction to proceed at room temperature for a determined time to ensure complete derivatization.[3]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[5]

    • Detection: UV detector set to a wavelength appropriate for the salicylaldehyde derivative (e.g., 254 nm or 330 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis & Validation:

    • Integrate the peak area of the derivatized amine.

    • Calculate purity by comparing the peak area of the product to the total area of all peaks in the chromatogram.

    • Quantify the yield by running a calibration curve with a known standard of the pure amine, derivatized under the same conditions.

    • Validate the method by determining parameters such as Linearity (R²), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Accuracy.[6]

Visualized Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows.

G Experimental Workflow: From Synthesis to HPLC Validation cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start This compound rearrangement Curtius Rearrangement (Heat, Toluene) start->rearrangement hydrolysis Hydrolysis (HCl, H₂O) rearrangement->hydrolysis product Crude Primary Amine hydrolysis->product prep Sample Preparation (Dissolution) product->prep deriv Derivatization (with Salicylaldehyde) prep->deriv hplc HPLC Injection (C18 Column) deriv->hplc data Data Acquisition & Purity Calculation hplc->data

Caption: Workflow for amine synthesis and HPLC validation.

G Logical Comparison of Azide-to-Amine Synthesis Routes cluster_props center Amine Synthesis from Azide curtius Curtius Rearrangement center->curtius Uses Acyl Azide h2 Catalytic Hydrogenation center->h2 Clean, High Yield staudinger Staudinger Reaction center->staudinger Mild, Chemoselective curtius_prop Advantage: Carbon loss allows unique structures. Disadvantage: Potentially unstable intermediate. curtius->curtius_prop h2_prop Advantage: Only N₂ byproduct. Disadvantage: Reduces other functional groups. h2->h2_prop staudinger_prop Advantage: Tolerates most functional groups. Disadvantage: Stoichiometric byproduct removal. staudinger->staudinger_prop

Caption: Comparison of key azide-to-amine synthesis methods.

References

quantitative analysis of product distribution in benzoyl azide reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of product distribution in reactions involving benzoyl azide (B81097), a versatile reagent in organic synthesis. The primary decomposition pathways—thermolysis, photolysis, and photocatalysis—are explored, with a focus on the factors influencing the formation of key products such as isocyanates, amides, and cycloadducts. Experimental data is presented to aid in the selection of optimal reaction conditions for desired synthetic outcomes.

Overview of Benzoyl Azide Reactivity

This compound (C₆H₅CON₃) is an acyl azide that serves as a precursor to a highly reactive benzoyl nitrene intermediate upon loss of nitrogen gas (N₂). The fate of this intermediate, and thus the final product distribution, is highly dependent on the reaction conditions. The principal reaction pathways include:

  • Curtius Rearrangement: A thermal or photochemical rearrangement of the acyl azide to an isocyanate. This is often the major pathway, especially under thermal conditions.

  • Nitrene Insertion: The benzoyl nitrene can insert into C-H or N-H bonds, leading to the formation of amides.

  • Cycloaddition Reactions: In the presence of unsaturated systems like alkenes, the nitrene can undergo cycloaddition to form products such as aziridines or oxazolines.

The competition between these pathways is influenced by factors such as temperature, light (wavelength and intensity), solvent, and the presence of catalysts or trapping agents.

Quantitative Analysis of Product Distribution

The following tables summarize the quantitative product distribution in this compound reactions under different conditions.

Table 1: Photocatalytic C-H Amidation of Heteroarenes with Benzoyl Azides

This table presents the yields of C-H amidation products from the reaction of various benzoyl azides with N-methylpyrrole under visible light photocatalysis. The data is sourced from a study by Brachet et al.[1].

EntryThis compound SubstituentProductYield (%)[1]
1HN-(1-methyl-1H-pyrrol-2-yl)benzamide65
24-Me4-methyl-N-(1-methyl-1H-pyrrol-2-yl)benzamide75
34-OMe4-methoxy-N-(1-methyl-1H-pyrrol-2-yl)benzamide78
44-F4-fluoro-N-(1-methyl-1H-pyrrol-2-yl)benzamide68
54-Cl4-chloro-N-(1-methyl-1H-pyrrol-2-yl)benzamide71
64-Br4-bromo-N-(1-methyl-1H-pyrrol-2-yl)benzamide65
74-CN4-cyano-N-(1-methyl-1H-pyrrol-2-yl)benzamide63
84-CO₂Memethyl 4-(N-(1-methyl-1H-pyrrol-2-yl)carbamoyl)benzoate66
91-naphthoylN-(1-methyl-1H-pyrrol-2-yl)-1-naphthamide47

Table 2: Comparison of Product Distribution in Thermolysis and Photolysis (Illustrative)

ConditionMajor ProductMinor Product(s)Typical Yield of Major Product
Thermolysis Phenyl isocyanateAmides (in H-donating solvents)High (>80%)
Photolysis Phenyl isocyanateAmides, Aziridines/Oxazolines (with alkenes)Variable (40-60%)

Experimental Protocols

3.1. General Procedure for Photocatalytic C-H Amidation

This protocol is adapted from the work of Brachet et al. on the visible light C-H amidation of heteroarenes[1].

  • Materials: Ru(bpy)₃Cl₂·6H₂O (photocatalyst), this compound, heteroarene (e.g., N-methylpyrrole), phosphoric acid (H₃PO₄), and dry dimethyl sulfoxide (B87167) (DMSO).

  • Setup: A 5 mL snap vial equipped with a magnetic stirring bar. The reaction is irradiated with blue LEDs.

  • Procedure:

    • To the reaction vial, add Ru(bpy)₃Cl₂·6H₂O (0.025 equiv), the desired this compound (1 equiv), H₃PO₄ (2 equiv), and the heteroarene (5 equiv).

    • Dissolve the mixture in dry DMSO (to a concentration of 0.09 mmol/mL of the this compound).

    • Degas the resulting mixture using two "pump-freeze-thaw" cycles and then fill the vial with nitrogen.

    • Irradiate the vial from the bottom with blue LEDs while stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction and purify the product using column chromatography.

3.2. General Procedure for Thermolysis (Curtius Rearrangement)

This is a general procedure for the thermal decomposition of this compound to form phenyl isocyanate.

  • Materials: this compound, inert high-boiling solvent (e.g., toluene (B28343) or diphenyl ether).

  • Setup: A round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Procedure:

    • Dissolve this compound in the inert solvent in the round-bottom flask.

    • Heat the solution to reflux under a nitrogen atmosphere. The decomposition is typically accompanied by the evolution of nitrogen gas.

    • Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹) or TLC.

    • Once the reaction is complete, the resulting phenyl isocyanate can be used in situ or isolated by distillation under reduced pressure. Caution: Phenyl isocyanate is toxic and lachrymatory.

3.3. General Procedure for Photolysis

This protocol is a general guide for the photolysis of this compound, which can be adapted from procedures for related aromatic azides[2].

  • Materials: this compound, desired solvent (e.g., methanol (B129727) for trapping with an O-H bond, or an alkene in an inert solvent for cycloaddition), quartz or Pyrex reaction vessel.

  • Setup: A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter for wavelengths > 290 nm).

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent in the photochemical reaction vessel. Concentrations are typically in the millimolar range.

    • If the reaction is oxygen-sensitive, deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

    • Irradiate the solution with the UV lamp while maintaining a constant temperature with a cooling system if necessary.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC, TLC, or GC-MS.

    • After completion, the products can be isolated and purified using standard chromatographic techniques.

3.4. Quantitative Product Analysis by GC-MS

  • Sample Preparation: Prepare a standard solution of the expected products (e.g., phenyl isocyanate, benzamide) and an internal standard in a suitable solvent. Create a calibration curve for each analyte. Quench the reaction mixture at various time points and dilute with the solvent containing the internal standard.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • MS Detector: Electron ionization (EI) mode, scanning a suitable mass range (e.g., 50-300 m/z).

  • Data Analysis: Identify the products by their retention times and mass spectra compared to the standards. Quantify the products by comparing their peak areas to the internal standard and using the calibration curves.

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways of this compound.

Benzoyl_Azide_Reactions cluster_start Starting Material cluster_thermolysis Thermolysis cluster_photolysis Photolysis / Photocatalysis start This compound thermo_intermediate [Benzoyl Nitrene] start->thermo_intermediate Δ (Heat) photo_intermediate Singlet/Triplet Benzoyl Nitrene start->photo_intermediate hν (Light) isocyanate Phenyl Isocyanate (Curtius Rearrangement) thermo_intermediate->isocyanate Rearrangement insertion_product Amide (C-H/N-H Insertion) photo_intermediate->insertion_product + R-H cycloaddition_product Aziridine/Oxazoline (Cycloaddition) photo_intermediate->cycloaddition_product + Alkene photo_isocyanate Phenyl Isocyanate photo_intermediate->photo_isocyanate Rearrangement

Figure 1. General reaction pathways of this compound under thermal and photochemical conditions.

Experimental_Workflow cluster_synthesis Reaction Setup cluster_analysis Analysis reagents Combine Reactants (this compound, Substrate, etc.) conditions Apply Conditions (Heat, Light, Catalyst) reagents->conditions monitoring Monitor Reaction (TLC, GC-MS) conditions->monitoring workup Workup & Purification (Quenching, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS, IR) workup->characterization

Figure 2. A generalized experimental workflow for conducting and analyzing this compound reactions.

Conclusion

The reaction of this compound can be directed towards different product outcomes by careful selection of the reaction conditions.

  • Thermal reactions predominantly favor the Curtius rearrangement, providing a reliable route to phenyl isocyanate and its derivatives (amines, ureas, carbamates).

  • Photochemical and photocatalytic reactions open up a wider range of possibilities, including C-H amidation and cycloaddition reactions. Visible light photocatalysis, in particular, offers a mild and selective method for C-H functionalization, as demonstrated by the high yields of amidation products with heteroarenes[1].

For drug development and complex molecule synthesis, the choice between these methods will depend on the desired functional group transformation and the tolerance of the substrate to the reaction conditions. The quantitative data and protocols provided in this guide serve as a valuable resource for making these informed decisions.

References

A Comparative Safety Analysis: Benzoyl Azide and Its Alternatives in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of nitrogen-containing molecules crucial for pharmaceutical development, acyl azides are pivotal intermediates. Among these, benzoyl azide (B81097) has historically been a prominent reagent. However, its inherent instability and potential hazards have driven the exploration of safer alternatives. This guide provides a comprehensive comparison of the safety profiles of benzoyl azide and its primary alternatives, diphenylphosphoryl azide (DPPA) and sulfonyl azides (represented here by tosyl azide), supported by experimental data and detailed protocols.

At a Glance: Comparative Safety and Handling

The choice of reagent for reactions such as the Curtius rearrangement often involves a trade-off between reactivity and safety. This compound, while effective, is a known explosive and requires stringent handling protocols. In contrast, alternatives like diphenylphosphoryl azide (DPPA) and tosyl azide offer improved safety profiles, particularly in terms of thermal stability and handling.

ParameterThis compoundDiphenylphosphoryl Azide (DPPA)Tosyl Azide
Physical State Colorless to pale yellow liquid or solid[1]Colorless to light yellow liquidOily colorless liquid or white to off-white crystalline solid[2][3]
Decomposition Temperature Explodes above 120°C[4]>200°C[5]Explosive decomposition initiates at ~120°C[2][6][7]
Shock/Friction Sensitivity Shock-sensitive and explosive[1][8]; specific data not available.No specific data available, but generally considered safer than acyl azides.[9]Impact sensitivity of 50 kg·cm[6]
Toxicity Toxic and irritant.[1][10]Toxic if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation.[2][5][6][11][12]Fatal if swallowed; considered a hazardous chemical.[3][13]
Primary Hazard Classifications Forbidden explosive, Self-reactive Type B, Skin Irritant.[10]Acute Toxicity (Oral, Dermal, Inhalation), Skin and Eye Irritant.[2][11]Self-reactive Type D, Acute Toxicity (Oral).[13][14]

Understanding the Risks: A Deeper Dive

This compound: As a member of the acyl azide family, this compound is characterized by its high reactivity and inherent instability. It is sensitive to heat, shock, and friction, and its preparation and handling are associated with a significant risk of explosion.[1][8] The U.S. Department of Transportation classifies this compound as a forbidden explosive.[10] Its use is generally limited to small-scale laboratory settings where stringent safety precautions can be implemented.

Diphenylphosphoryl Azide (DPPA): DPPA has emerged as a widely adopted, safer alternative for facilitating the Curtius rearrangement directly from carboxylic acids in a one-pot procedure.[9][15] This approach avoids the isolation of the potentially explosive acyl azide intermediate.[9][15] While DPPA itself is toxic and should be handled with care, its significantly higher decomposition temperature (>200°C) makes it a thermally more robust reagent compared to this compound.[5]

Tosyl Azide (and other Sulfonyl Azides): Tosyl azide is a representative of the sulfonyl azide class of reagents. While it is also classified as a potential explosive with a decomposition temperature similar to this compound, it is generally considered one of the more stable azide compounds.[2][7] Its primary application is in diazo transfer reactions, but it can also be used in variations of the Curtius rearrangement. Safer alternatives to tosyl azide itself have also been developed, such as p-acetamidobenzenesulfonyl azide (p-ABSA).[6]

Experimental Protocols: The Curtius Rearrangement

The Curtius rearrangement is a key transformation where these azide compounds are employed to convert carboxylic acids into isocyanates, which can then be trapped by various nucleophiles to yield amines, carbamates, or ureas.[16][17]

Workflow for Curtius Rearrangement

G cluster_benzoyl_azide Using this compound (Two-Step) cluster_dppa Using DPPA (One-Pot) cluster_tosyl_azide Using Tosyl Azide (Variation) BA1 1. Isolate/Prepare this compound BA2 2. Thermal Decomposition BA1->BA2 Heat BA3 3. Nucleophilic Trapping BA2->BA3 Add Nucleophile DPPA1 1. Mix Carboxylic Acid, Base, and DPPA DPPA2 2. In situ Acyl Azide Formation DPPA1->DPPA2 Room Temp DPPA3 3. Rearrangement and Trapping DPPA2->DPPA3 Heat TA1 1. Formation of Acyl Hydrazide TA2 2. Reaction with Nitrous Acid TA1->TA2 TA3 3. In situ Acyl Azide Formation TA2->TA3 TA4 4. Rearrangement and Trapping TA3->TA4 Heat

Caption: Comparative workflows for the Curtius rearrangement.

Detailed Methodologies

1. Curtius Rearrangement using this compound (from Acyl Chloride)

  • Safety First: This procedure involves the generation and handling of a shock-sensitive explosive. All operations must be conducted in a fume hood behind a blast shield. Use of personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Avoid the use of metal spatulas.

  • Step 1: Synthesis of this compound. In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve benzoyl chloride (1 equivalent) in a suitable solvent such as acetone. While stirring vigorously, add a solution of sodium azide (1.05 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C. After the addition is complete, continue stirring at 0°C for 1-2 hours.

  • Step 2: Extraction. Quench the reaction by adding ice-cold water. Extract the this compound into a non-halogenated organic solvent (e.g., toluene (B28343) or diethyl ether). Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. Caution: Do not concentrate the solution to dryness. It is recommended to use the solution of this compound directly in the next step.

  • Step 3: Rearrangement and Trapping. In a separate flask equipped with a reflux condenser, bring the desired nucleophile (e.g., an alcohol for carbamate (B1207046) formation, in excess) in a high-boiling inert solvent (e.g., toluene) to reflux. Slowly add the dried solution of this compound to the refluxing mixture. The rearrangement to the isocyanate and subsequent trapping will occur. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹).

  • Step 4: Workup and Purification. Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as recrystallization or column chromatography.

2. One-Pot Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA)

  • Safety First: DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Step 1: Reaction Setup. To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1 equivalent), a suitable anhydrous solvent (e.g., toluene or THF), and a tertiary amine base such as triethylamine (B128534) (1.1-1.5 equivalents).

  • Step 2: Acyl Azide Formation. To the stirred solution at room temperature, add DPPA (1.1-1.5 equivalents) dropwise. Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the acyl azide.

  • Step 3: Rearrangement and Trapping. Heat the reaction mixture to reflux (typically 80-110°C) until the rearrangement to the isocyanate is complete. This is often indicated by the cessation of nitrogen gas evolution and can be monitored by TLC or IR spectroscopy. After cooling to room temperature, add the trapping nucleophile (e.g., an alcohol or amine, often in excess).

  • Step 4: Workup and Purification. Stir the reaction until the isocyanate has been completely consumed. Quench the reaction with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

3. Curtius Rearrangement via Acyl Hydrazide (using a Sulfonyl Azide Precursor for the Azide Source)

  • Note: While sulfonyl azides are more commonly used for diazo transfer, a variation of the Curtius rearrangement can proceed via an acyl hydrazide.

  • Step 1: Formation of Acyl Hydrazide. React the corresponding ester of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux to form the acyl hydrazide.

  • Step 2: Formation of Acyl Azide. Dissolve the acyl hydrazide in an acidic aqueous solution (e.g., dilute HCl) and cool to 0°C. Add a solution of sodium nitrite (B80452) dropwise to form the acyl azide in situ.

  • Step 3: Rearrangement and Trapping. The acyl azide can then be extracted into an organic solvent and subjected to thermal rearrangement and trapping as described in the protocol for this compound. Extreme caution is advised due to the in situ generation and handling of the explosive acyl azide.

Signaling Pathways and Logical Relationships

The Curtius rearrangement, regardless of the azide source, follows a common mechanistic pathway involving the formation of an isocyanate intermediate.

G cluster_pathway Core Curtius Rearrangement Pathway Start Carboxylic Acid Derivative AcylAzide Acyl Azide Start->AcylAzide Azide Source Isocyanate Isocyanate AcylAzide->Isocyanate Heat or Light (-N2) Product Amine, Carbamate, or Urea Isocyanate->Product + Nucleophile (H2O, ROH, R2NH)

References

A Comparative Review of Yields in Benzoyl Azide-Mediated Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, benzoyl azide (B81097) stands as a versatile reagent, facilitating a range of powerful chemical transformations. This guide provides a comparative analysis of the yields achieved in key reactions mediated by benzoyl azide, including photocatalytic C-H amidation, the Curtius rearrangement, and the Schmidt reaction. The data presented herein, summarized from the peer-reviewed literature, offers insights into the efficiency and scope of these transformations, aiding in the selection of optimal synthetic strategies.

Data Presentation: A Comparative Overview of Reaction Yields

The following tables summarize the reported yields for various this compound-mediated transformations, providing a clear comparison of their performance across different substrates and reaction conditions.

Table 1: Visible-Light-Mediated C-H Amidation of Heteroarenes with Benzoyl Azides

This transformation allows for the direct introduction of an amide functional group into electron-rich heterocycles, a common motif in pharmaceuticals. The reaction is typically carried out under mild conditions using a photocatalyst and visible light, with dinitrogen as the only byproduct.[1]

HeteroareneThis compound DerivativeProductYield (%)
N-MethylpyrroleThis compoundN-Methyl-2-benzoylaminopyrrole65[2]
N-Methylpyrrole4-Methoxythis compound2-(4-Methoxybenzamido)-N-methylpyrrole71[2]
N-Methylpyrrole4-Chlorothis compound2-(4-Chlorobenzamido)-N-methylpyrrole61[2]
N-Methylpyrrole1-Naphthoyl azideN-Methyl-2-(1-naphthamido)pyrrole47[2]
IndoleThis compound3-Benzoylaminonindole35[3]
FuranThis compound2-Benzoylaminofuran61[3]
ThiopheneThis compound2-Benzoylaminothiophene59[3]
PyrroleThis compound2-Benzoylaminopyrrole69[2]
2,5-DimethylpyrroleThis compound3-Benzoylamino-2,5-dimethylpyrrole88[2]
N-MethylindoleThis compound3-Benzoylamino-N-methylindole46[2]
BenzofuranThis compound2-Benzoylaminobenzofuran15[3]
Table 2: Curtius Rearrangement of this compound with Various Nucleophiles

The Curtius rearrangement of this compound generates a highly reactive phenyl isocyanate intermediate, which can be trapped by a variety of nucleophiles to form stable products such as carbamates and ureas. This reaction is a cornerstone in the synthesis of amines and their derivatives.[4][5]

Trapping NucleophileProductYield (%)
Benzyl (B1604629) alcoholBenzyl phenylcarbamateGood to Excellent[6]
tert-Butanoltert-Butyl phenylcarbamateGood to Excellent[6]
Aniline1,3-DiphenylureaGood to Excellent[6]
WaterAniline (via carbamic acid)Not typically isolated directly
Methyl carbamate(Intermediate from Triquinacene synthesis)84[6]
Epoxide (in Linezolid synthesis)N-Aryloxazolidone71
tert-Butanol (in nucleoside derivative synthesis)Boc-protected amine75 (over two steps)
Table 3: Intermolecular Schmidt Reaction of Azides with Aldehydes

The Schmidt reaction provides a method for the conversion of carbonyl compounds to amides or amines. While the intramolecular version is well-studied, the intermolecular reaction of this compound with aldehydes can be less straightforward, with yields influenced by the stability of the azide and the potential for side reactions. It is important to note that many studies on intermolecular Schmidt reactions with aldehydes utilize alkyl azides rather than this compound, as benzylic azides can be prone to decomposition under acidic conditions. The following data is for the reaction of various alkyl azides with aldehydes.

AldehydeAlkyl AzideProduct(s)Combined Yield (%)
PhenylacetaldehydeBenzyl azideN-Benzyl-2-phenylacetamide & N,N-Dibenzylformamide31
BenzaldehydeBenzyl azideN-Benzylbenzamide & N,N-Dibenzylformamide27
2-PhenylpropanalBenzyl azideN-Benzyl-2-phenylpropanamide & N,N-Dibenzylformamide24
Phenylacetaldehyde2-Phenylethyl azideN-(2-Phenylethyl)-2-phenylacetamide & N,N-Bis(2-phenylethyl)formamide62
Benzaldehyde2-Phenylethyl azideN-(2-Phenylethyl)benzamide & N,N-Bis(2-phenylethyl)formamide56
HexanalHexyl azideN-Hexylhexanamide & N,N-Dihexylformamide63

Note: Data for the intermolecular Schmidt reaction of this compound with a wide range of aldehydes and ketones is not extensively tabulated in the reviewed literature, suggesting that this specific transformation may be less commonly employed or that yields are variable.

Experimental Protocols

Detailed methodologies for the key transformations are provided below to facilitate the replication and adaptation of these procedures.

Synthesis of this compound

This compound is a common precursor for the transformations discussed and can be synthesized from benzoyl chloride and sodium azide.

Materials:

Procedure:

  • Dissolve benzoyl chloride in acetone and cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium azide to the cooled acetone solution with vigorous stirring.

  • Continue stirring at a low temperature for 1-2 hours.

  • The this compound product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold water, and dry carefully.

Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.

Visible-Light-Mediated C-H Amidation of N-Methylpyrrole with this compound

This protocol is a representative example of the photocatalytic C-H amidation of a heteroarene.[2]

Materials:

  • N-Methylpyrrole

  • This compound

  • [Ru(bpy)₃]Cl₂·6H₂O (photocatalyst)

  • Phosphoric acid (H₃PO₄)

  • Dry Dimethyl sulfoxide (B87167) (DMSO)

  • Blue light source (e.g., LED)

Procedure:

  • In a reaction vessel, combine N-methylpyrrole (5 equivalents), this compound (1 equivalent), [Ru(bpy)₃]Cl₂·6H₂O (2.5 mol%), and phosphoric acid (2 equivalents) in dry DMSO.

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Irradiate the reaction mixture with a blue light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Curtius Rearrangement of this compound and Trapping with Benzyl Alcohol

This procedure describes the thermal rearrangement of this compound to phenyl isocyanate and its subsequent trapping with an alcohol to form a carbamate.[6]

Materials:

Procedure:

  • Dissolve this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the solution to reflux. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.

  • After the evolution of gas ceases, cool the reaction mixture to room temperature.

  • Add benzyl alcohol to the solution containing the in situ generated phenyl isocyanate.

  • Stir the reaction mixture at room temperature or with gentle heating until the isocyanate is consumed (monitor by IR spectroscopy for the disappearance of the isocyanate peak around 2250-2270 cm⁻¹).

  • Remove the solvent under reduced pressure.

  • Purify the resulting benzyl phenylcarbamate by recrystallization or column chromatography.

Intermolecular Schmidt Reaction of an Alkyl Azide with an Aldehyde

The following is a general procedure for the acid-catalyzed intermolecular Schmidt reaction.

Materials:

  • Aldehyde (e.g., Phenylacetaldehyde)

  • Alkyl azide (e.g., Benzyl azide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde in trifluoroacetic acid at room temperature.

  • Add the alkyl azide to the solution.

  • Stir the reaction mixture at room temperature for 17-19 hours.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to separate the resulting amide and formamide (B127407) products.

Mandatory Visualization

The following diagrams illustrate the fundamental transformations discussed in this guide.

Benzoyl_Azide_Transformations cluster_start Starting Material cluster_amidation Photocatalytic C-H Amidation cluster_curtius Curtius Rearrangement cluster_schmidt Intermolecular Schmidt Reaction This compound This compound Amide Product Amide Product This compound->Amide Product  + Heteroarene [Ru(bpy)3]Cl2, hν Phenyl Isocyanate Phenyl Isocyanate This compound->Phenyl Isocyanate Heat (-N2) Amide Product_S Amide Product This compound->Amide Product_S  + Aldehyde/Ketone Acid Heteroarene Heteroarene Carbamate/Urea Carbamate/Urea Phenyl Isocyanate->Carbamate/Urea + NuH Nucleophile (NuH) Nucleophile (NuH) Aldehyde/Ketone Aldehyde/Ketone

Caption: Key transformations mediated by this compound.

Experimental_Workflow_Amidation Start Start Combine Reactants Combine Heteroarene, This compound, Catalyst, and Acid in DMSO Start->Combine Reactants De-gas De-gas with N2/Ar Combine Reactants->De-gas Irradiate Irradiate with Blue Light De-gas->Irradiate Monitor Reaction Monitor by TLC/LC-MS Irradiate->Monitor Reaction Workup Quench with Water, Extract with Organic Solvent Monitor Reaction->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for photocatalytic C-H amidation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Benzoyl Azide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of benzoyl azide (B81097), a valuable but potentially hazardous reagent in research and development. Adherence to these procedures is vital for ensuring laboratory safety. Benzoyl azide is a shock-sensitive and potentially explosive compound that requires careful management from acquisition to disposal.[1][2]

Immediate Safety and Handling Precautions

All personnel handling this compound must be thoroughly trained on its specific hazards.[3] A comprehensive review of the Safety Data Sheet (SDS) is mandatory before commencing any work.[4]

Core Safety Principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or a face shield.[3][5]

  • Designated Work Area: Conduct all work with this compound in a properly functioning chemical fume hood.[5] For any procedures with a higher risk of explosion, a blast shield is required.[5]

  • Scale of Reaction: Always work on the smallest possible scale. Do not scale up reactions without a thorough risk assessment and specific approval from a supervisor.[5]

  • Avoid Friction and Shock: this compound is sensitive to shock and friction.[1][5] Avoid using ground glass joints, which can create friction.[5] Use plastic or ceramic spatulas for handling solid forms; never use metal spatulas.[4][5]

  • Energy Input: Organic azides can decompose violently with the input of energy from heat, light, or pressure.[4][6]

Incompatible Materials and Conditions:

  • Metals: Avoid all contact with heavy metals (e.g., copper, lead, barium) and their salts, as this can form highly unstable and explosive metal azides.[6][7]

  • Acids: Do not mix azides with acids. This can generate hydrazoic acid, which is highly toxic and explosive.[7][8]

  • Solvents: Never use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form extremely unstable di- and tri-azidomethane.[4][6][9]

  • Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat and sources of ignition.[10][11] Recommended storage is typically at refrigerated temperatures (2-8°C or below).[10] It should be stored separately from incompatible materials.[3]

Quantitative Data for Handling and Disposal

The following table summarizes key quantitative parameters for the safe handling and quenching of this compound waste streams.

ParameterValue/RecommendationRationaleCitations
Storage Temperature ≤ -18°C (for long-term)To minimize decomposition.[6][12]
Solution Concentration Should not exceed 1MTo maintain relative safety in solution.[3][8]
C/N Ratio Stability C/N ratio should be > 3 for isolationMolecules with a high nitrogen content tend to be less stable.[6][8]
Quenching Concentration Azide concentration ≤ 5% in aqueous solutionDilution renders the compound relatively safe for the quenching procedure.[7][9][12]
Quenching Reagent Ratio 1.5 g Sodium Nitrite (B80452) per 1 g of azideEnsures a sufficient excess of the quenching agent for complete destruction.[9][13]
Sodium Nitrite Solution 20% aqueous solution (w/v)A standard concentration for the quenching procedure.[7][9]
Acid Quenchant 20% Sulfuric Acid or 2-3M H₂SO₄Used to form nitrous acid in situ for the destruction of the azide.[7][13]

Experimental Protocol: Quenching this compound Waste

This protocol details the chemical neutralization (quenching) of residual this compound in a reaction mixture or waste stream. This procedure must be performed in a chemical fume hood from start to finish.[12] The underlying principle is the conversion of the azide to nitrogen gas via reaction with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Materials:

  • Aqueous waste stream containing this compound

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Starch-iodide paper

  • Three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented into the fume hood exhaust.[12]

Procedure:

  • Preparation and Dilution:

    • Place the aqueous waste containing this compound into the three-necked flask equipped with a stirrer.

    • Ensure the concentration of the azide in the solution does not exceed 5%.[12] If the concentration is higher, dilute the solution with water.

  • Addition of Sodium Nitrite:

    • Prepare a 20% (w/v) aqueous solution of sodium nitrite.

    • While stirring the diluted azide solution, add the 20% sodium nitrite solution. Use approximately 1.5 grams of sodium nitrite for every gram of this compound estimated to be in the waste.[9][13]

  • Acidification:

    • Prepare a 20% (v/v) solution of sulfuric acid.

    • Slowly add the sulfuric acid solution dropwise from the addition funnel into the stirred azide/nitrite mixture.[13] Caution: This step will generate toxic nitric oxide (NO) and nitrogen (N₂) gas; ensure adequate ventilation in the fume hood.[9] The order of addition is critical.

  • Monitoring and Completion:

    • Continue adding the acid until the evolution of gas ceases.

    • Once gas evolution has stopped, test the solution to ensure it is acidic using pH paper.

    • To confirm the complete destruction of the azide, test the solution with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue, indicating that the quenching reaction is complete.[9][13]

  • Final Disposal:

    • Once the quench is confirmed to be complete, the resulting solution can be neutralized.

    • Dispose of the final aqueous solution in accordance with your institution's hazardous waste program.[8] Never pour azide-containing solutions, quenched or unquenched, down the drain, as residual azide can react with lead or copper plumbing to form explosive metal azides.[12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe quenching and disposal of this compound.

BenzoylAzideDisposal cluster_prep Preparation & Safety cluster_quench Quenching Procedure cluster_disposal Final Disposal start Start: this compound Waste ppe Don PPE (Lab Coat, Gloves, Safety Glasses) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 check_conc Ensure Azide Concentration is ≤ 5% (Dilute with water if necessary) fume_hood->check_conc Step 3 add_nitrite Add 20% Sodium Nitrite Solution (1.5g NaNO₂ per 1g Azide) check_conc->add_nitrite Step 4 add_acid Slowly Add 20% H₂SO₄ (Caution: Gas Evolution) add_nitrite->add_acid Step 5 check_complete Test for Excess Nitrite (Starch-Iodide Paper turns blue) add_acid->check_complete Step 6 neutralize Neutralize Solution (if necessary) check_complete->neutralize Step 7 dispose Dispose as Hazardous Waste (Follow Institutional Guidelines) neutralize->dispose Step 8 end_node End: Azide Destroyed dispose->end_node Step 9

Caption: Workflow for the safe quenching and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.